Technical Documentation Center

3-Ethylazetidin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethylazetidin-3-amine
  • CAS: 866432-22-6

Core Science & Biosynthesis

Foundational

Introduction: The Azetidine Scaffold in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 3-Ethylazetidin-3-amine Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 3-Ethylazetidin-3-amine

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and drug discovery.[1] Their unique structural and physicochemical properties, largely dictated by the inherent ring strain of approximately 25.4 kcal/mol, position them as valuable building blocks.[2] This ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, allows for controlled, strain-releasing chemical transformations, making azetidines versatile intermediates in organic synthesis.[2] The incorporation of an azetidine motif into a molecule can enhance its metabolic stability, aqueous solubility, and binding affinity to biological targets.[1] This guide provides a detailed technical overview of 3-Ethylazetidin-3-amine, a disubstituted azetidine with potential applications in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

While specific experimental data for 3-Ethylazetidin-3-amine is not extensively published in peer-reviewed literature, its properties can be reliably inferred from data on analogous compounds and general chemical principles.

Core Chemical Attributes
PropertyValueSource/Basis
CAS Number 866432-22-6[3]
Molecular Formula C₅H₁₂N₂
Molecular Weight 100.16 g/mol [4]
Synonyms 3-ethyl-3-azetidinamine[3]
InChI Key RVNJQVUOPVMKCW-UHFFFAOYSA-N
Predicted XLogP -0.3 to -0.8Inferred from analogs[4][5]
Predicted TPSA 38.05 ŲInferred from 3-methylazetidin-3-amine[6]
Predicted Spectroscopic Profile

The structural features of 3-Ethylazetidin-3-amine suggest a distinct spectroscopic signature.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and distinct signals for the methylene protons of the azetidine ring. The protons on the carbons adjacent to the nitrogen will be shifted downfield. The amine protons will likely appear as a broad singlet.

  • ¹³C-NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The quaternary carbon at the 3-position would likely appear in the 50-60 ppm range, while the carbons of the ethyl group and the azetidine ring will have characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-N stretching and N-H bending vibrations would also be present.[7]

  • Mass Spectrometry: The electron impact mass spectrum would likely show a molecular ion peak at m/z = 100, with fragmentation patterns corresponding to the loss of ethyl or amino groups.

Synthesis of 3-Ethylazetidin-3-amine: A Proposed Strategy

The synthesis of 3,3-disubstituted azetidines can be challenging due to the strained nature of the ring system.[8] However, several general methods can be adapted for the preparation of 3-Ethylazetidin-3-amine. A plausible and efficient route would involve the functionalization of a pre-formed azetidine ring, such as N-protected azetidin-3-one.

Proposed Synthetic Workflow

Synthesis_of_3_Ethylazetidin_3_amine cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Conversion to Azide cluster_2 Step 3: Reduction of Azide cluster_3 Step 4: Deprotection A N-Boc-azetidin-3-one C N-Boc-3-ethyl-3-hydroxyazetidine A->C EtMgBr, THF, 0 °C to rt B Ethylmagnesium bromide B->C D N-Boc-3-ethyl-3-hydroxyazetidine F N-Boc-3-azido-3-ethylazetidine D->F DPPA, DBU, Toluene, reflux E Diphenylphosphoryl azide (DPPA) E->F G N-Boc-3-azido-3-ethylazetidine I N-Boc-3-amino-3-ethylazetidine G->I H₂, Pd/C, MeOH H H₂, Pd/C H->I J N-Boc-3-amino-3-ethylazetidine L 3-Ethylazetidin-3-amine J->L TFA, DCM K Trifluoroacetic acid (TFA) K->L

Caption: Proposed synthetic pathway for 3-Ethylazetidin-3-amine.

Detailed Experimental Protocol
  • Step 1: Grignard Addition to N-Boc-azetidin-3-one.

    • To a solution of N-Boc-azetidin-3-one in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethylmagnesium bromide in THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-3-ethyl-3-hydroxyazetidine.

  • Step 2: Conversion of the Hydroxyl Group to an Azide.

    • To a solution of N-Boc-3-ethyl-3-hydroxyazetidine in toluene, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by diphenylphosphoryl azide (DPPA).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

    • Purify the crude product by flash column chromatography to obtain N-Boc-3-azido-3-ethylazetidine.

  • Step 3: Reduction of the Azide to the Amine.

    • Dissolve N-Boc-3-azido-3-ethylazetidine in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the azide is fully reduced.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain N-Boc-3-amino-3-ethylazetidine.

  • Step 4: Boc Deprotection.

    • Dissolve N-Boc-3-amino-3-ethylazetidine in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C and then stir the mixture at room temperature.

    • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by crystallization or chromatography to yield the final product, 3-Ethylazetidin-3-amine.

Reactivity and Potential Chemical Transformations

The chemical reactivity of 3-Ethylazetidin-3-amine is governed by the primary amine, the tertiary amine within the strained ring, and the potential for ring-opening reactions.

Reactivity_of_3_Ethylazetidin_3_amine cluster_amine Reactions at the Primary Amine cluster_ring Reactions Involving the Azetidine Ring A 3-Ethylazetidin-3-amine B Acylation (e.g., Ac₂O, py) A->B C Alkylation (e.g., R-X, base) A->C D Reductive Amination (e.g., RCHO, NaBH(OAc)₃) A->D H Ring Opening (e.g., Nucleophile, Lewis Acid) A->H I Polymerization (Acid-catalyzed) A->I E Amide B->E F Secondary/Tertiary Amine C->F G Substituted Amine D->G J Functionalized Aminopropyl Derivatives H->J K Polymers I->K

Caption: Potential reaction pathways for 3-Ethylazetidin-3-amine.

  • Reactions of the Primary Amine: The exocyclic primary amine is a versatile functional handle. It can readily undergo acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides to yield secondary or tertiary amines, and reductive amination with aldehydes or ketones. These transformations allow for the straightforward introduction of diverse substituents.

  • Ring-Opening Reactions: The strained azetidine ring can be opened by various nucleophiles, often under acidic conditions or with the aid of a Lewis acid.[9][10] This strain-release reactivity can be exploited to synthesize more complex, linear amino derivatives.

  • N-Functionalization of the Azetidine: The secondary amine within the azetidine ring can also be functionalized, for instance, through alkylation or acylation, though this may require more forcing conditions compared to the exocyclic primary amine.

Applications in Drug Discovery and Medicinal Chemistry

The 3-amino-3-substituted azetidine motif is a valuable scaffold in medicinal chemistry.[11] The rigid, three-dimensional nature of the azetidine ring can help to position substituents in a defined orientation for optimal interaction with a biological target. The primary amine group provides a convenient point for the attachment of various pharmacophoric groups.

Potential therapeutic areas where 3-Ethylazetidin-3-amine and its derivatives could be explored include:

  • Central Nervous System (CNS) Disorders: The sp³-rich character of the azetidine ring is often favored in CNS drug design to improve physicochemical properties.[1]

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate small, rigid heterocyclic scaffolds.

  • Infectious Diseases: The azetidine core can be found in a number of antibacterial and antiviral compounds.[1]

The ability to readily derivatize the primary amine allows for the rapid generation of libraries of compounds for high-throughput screening, accelerating the drug discovery process.

Safety, Handling, and Storage

As with any chemical, proper safety precautions should be taken when handling 3-Ethylazetidin-3-amine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[14][15] Avoid contact with skin and eyes.[12][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15] Keep away from strong oxidizing agents and acids.[12][15]

  • Toxicity: While specific toxicity data is not available for this compound, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.[12]

Conclusion

3-Ethylazetidin-3-amine represents a valuable, yet underexplored, building block for chemical synthesis and drug discovery. Its combination of a strained heterocyclic ring and a versatile primary amine functional group offers a multitude of possibilities for the creation of novel and complex molecules. The synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for researchers and scientists looking to incorporate this promising scaffold into their research and development programs.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Available at: [Link]

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(5), 4421-4434. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • PubChemLite. (n.d.). N-ethylazetidin-3-amine dihydrochloride. Retrieved from [Link]

  • OKS. (n.d.). Safety Data Sheet: OKS 8601. Retrieved from [Link]

  • 3M. (2023). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H-NMR spectrum of compound 3. Retrieved from [Link]

  • PubChem. (n.d.). N-methylazetidin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethylazetidin-3-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-Methylazetidin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyladenine. Retrieved from [Link]

  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(iii), 272-287. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed. Available at: [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. (2025). PMC. Available at: [Link]

  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. (2022). Arkat USA. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from [Link]

Sources

Exploratory

3-Ethylazetidin-3-amine synthesis routes

Synthesis Routes and Mechanistic Insights for 3-Ethylazetidin-3-amine: A Technical Whitepaper Executive Summary 3-Ethylazetidin-3-amine has emerged as a highly valuable, functionalized building block in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Routes and Mechanistic Insights for 3-Ethylazetidin-3-amine: A Technical Whitepaper

Executive Summary

3-Ethylazetidin-3-amine has emerged as a highly valuable, functionalized building block in modern medicinal chemistry. It is prominently featured in the development of targeted oncology therapeutics, most notably as a structural component in KRAS G12D inhibitors[1]. As a rigidified, low-lipophilicity bioisostere for aliphatic amines (such as piperazines or morpholines), the 3,3-disubstituted azetidine motif improves metabolic stability while maintaining favorable physicochemical properties. However, the synthesis of alpha-branched azetidines is notoriously challenging due to the inherent ring strain of the four-membered heterocycle and the propensity of azetidin-3-ones to undergo unwanted enolization or aldol-type condensations. This whitepaper outlines the two primary synthetic routes to 3-ethylazetidin-3-amine, providing mechanistic rationale and self-validating protocols for process chemists.

Retrosynthetic Analysis & Mechanistic Challenges

The logical and commercially viable starting material for 3-ethylazetidin-3-amine is 1-Boc-azetidin-3-one. From this ketone, two distinct retrosynthetic pathways can be employed:

  • The Sulfinyl Imine Pathway (State-of-the-Art): Condensation of the ketone with an amine auxiliary followed by nucleophilic addition of an ethyl group.

  • The Azide-Reduction Pathway (Classical): Direct nucleophilic addition of an ethyl group to the ketone to form a tertiary alcohol, followed by substitution with an azide and subsequent reduction[2].

Causality in Experimental Design: Direct conversion of 1-Boc-azetidin-3-one to an unprotected imine is thermodynamically unfavorable and leads to spontaneous trimerization. Therefore, the use of Ellman's auxiliary (tert-butanesulfinamide) is highly preferred. It not only stabilizes the imine but also provides a bulky, electron-withdrawing environment that suppresses alpha-deprotonation during the subsequent Grignard addition. Conversely, the classical azide route suffers from the difficulty of substituting a tertiary alcohol; the required carbocation intermediate is destabilized by the strain of the four-membered ring, often leading to ring-expansion byproducts (e.g., pyrrolidines).

Route 1: The Sulfinyl Imine Pathway

This route is favored for scale-up due to its avoidance of hazardous azide intermediates and its superior overall yield.

Protocol 1.1: Formation of N-tert-Butanesulfinyl Imine

  • Procedure: To a solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous THF, add racemic tert-butanesulfinamide (1.1 eq) and Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq). Stir at 60 °C for 12 hours.

  • Mechanistic Rationale: Ti(OEt)₄ acts as both a mild Lewis acid to activate the carbonyl and a stoichiometric water scavenger. Stronger Lewis acids or Brønsted acids would strip the Boc group or cause ring-opening.

  • Self-Validation (IPC): Monitor by LC-MS. The reaction is deemed complete when the starting material mass [M+H-tBu]⁺ disappears, and the imine mass [M+H]⁺ appears. TLC (Hexanes/EtOAc 1:1) should show a new UV-active spot that does not stain with ninhydrin.

Protocol 1.2: Grignard Addition

  • Procedure: Cool the imine solution to -78 °C. Dropwise add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 1.5 eq). Stir for 2 hours, gradually warming to 0 °C. Quench with saturated aqueous NH₄Cl.

  • Mechanistic Rationale: The low temperature is critical to favor 1,2-addition over alpha-deprotonation. The bulky sulfinyl group directs the nucleophilic attack, though stereocontrol is moot here as the resulting C3 carbon is achiral (there is a plane of symmetry passing through C3 and N1).

  • Self-Validation (IPC): LC-MS must confirm the mass of the sulfinamide adduct. ¹H NMR of the crude should show a distinct triplet for the newly incorporated ethyl methyl group (~0.9 ppm).

Protocol 1.3: Global Deprotection

  • Procedure: Dissolve the adduct in MeOH. Add 4M HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours. Concentrate in vacuo to yield 3-ethylazetidin-3-amine dihydrochloride.

  • Self-Validation (IPC): ¹H NMR (D₂O) must show the complete absence of the tert-butyl signals from both the Boc group (~1.4 ppm) and the sulfinyl group (~1.2 ppm).

Route 2: The Azide-Reduction Pathway

While less atom-economical, this route is heavily cited in early medicinal chemistry patents and utilizes readily available reagents[3].

Protocol 2.1: Grignard Addition to Ketone

  • Procedure: Treat 1-Boc-azetidin-3-one with EtMgBr in THF at 0 °C to yield tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

  • Self-Validation (IPC): GC-MS or LC-MS confirms the tertiary alcohol. IR spectroscopy will show a broad O-H stretch at ~3400 cm⁻¹.

Protocol 2.2: Azidation

  • Procedure: Dissolve the tertiary alcohol in anhydrous DCM. Add Trimethylsilyl azide (TMS-N₃, 2.0 eq) and cool to 0 °C. Slowly add Boron trifluoride etherate (BF₃·OEt₂, 1.5 eq). Stir for 4 hours.

  • Mechanistic Rationale: BF₃·OEt₂ activates the tertiary hydroxyl (via silylation/complexation) to generate a transient carbocation, which is rapidly trapped by the azide. Strict temperature control prevents ring-expansion driven by the relief of ring strain.

  • Self-Validation (IPC): IR spectroscopy is the gold standard here; the product must exhibit a sharp, intense azide stretch at ~2100 cm⁻¹.

Protocol 2.3: Reduction and Deprotection

  • Procedure: Dissolve tert-butyl 3-azido-3-ethylazetidine-1-carboxylate in methanol. Add 10% Pd/C (10% w/w). Stir vigorously under a hydrogen atmosphere (2-3 atm) overnight[3]. Filter through Celite and concentrate to yield tert-butyl 3-amino-3-ethylazetidine-1-carboxylate[4]. Subsequent HCl treatment yields the final amine.

  • Self-Validation (IPC): IR spectroscopy must show the complete disappearance of the 2100 cm⁻¹ azide peak. LC-MS confirms the intermediate protected amine [M+H]⁺ = 201.1[5].

Quantitative Data Presentation

The following table summarizes the comparative metrics of the two synthetic routes based on standard process chemistry parameters.

MetricRoute 1: Sulfinyl Imine PathwayRoute 2: Azide-Reduction Pathway
Overall Yield 65% - 75%35% - 45%
Key Reagents t-BuSONH₂, Ti(OEt)₄, EtMgBrEtMgBr, TMS-N₃, Pd/C, H₂
Scalability High (Pilot-plant friendly)Low (Thermal hazards with azides)
Major Byproducts Unreacted ketone, sulfonamideRing-expanded pyrrolidines
Safety Profile FavorableHazardous (Azide intermediates)

Mandatory Visualization

G cluster_route1 Route 1: Sulfinyl Imine Pathway cluster_route2 Route 2: Azide-Reduction Pathway SM 1-Boc-azetidin-3-one R1_Int1 N-tert-Butanesulfinyl Imine SM->R1_Int1 t-BuSONH2, Ti(OEt)4 R2_Int1 3-Ethyl-3-hydroxyazetidine SM->R2_Int1 EtMgBr, THF, 0°C R1_Int2 3-Ethyl-3-(sulfinylamino)azetidine R1_Int1->R1_Int2 EtMgBr, THF, -78°C Final 3-Ethylazetidin-3-amine R1_Int2->Final HCl/MeOH R2_Int2 3-Azido-3-ethylazetidine R2_Int1->R2_Int2 TMS-N3, BF3·OEt2 R2_Int2->Final 1. H2, Pd/C 2. HCl/Dioxane

Caption: Divergent synthetic pathways for 3-ethylazetidin-3-amine from 1-Boc-azetidin-3-one.

References

  • Title: KRAS G12D inhibitors (US20230279025A1)
  • Title: Substituted dihydropyrazolo pyrazine carboxamide derivatives (WO2019219517A1)
  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Advances URL: [Link]

  • Title: 1-BOC-3-amino-3-ethylazetidine | 1158758-79-2 Source: MolAid URL: [Link]

Sources

Foundational

The Strategic Incorporation of 3-Ethylazetidin-3-amine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This guide delves into the specifics of a particularly valuable, yet underexplored, building block: 3-Ethylazetidin-3-amine. We will provide a comprehensive overview of its synthesis, characterization, and strategic applications in drug design. This document serves as a technical resource for researchers seeking to leverage the unique three-dimensional geometry and advantageous properties of this geminally-substituted azetidine in the development of novel therapeutics.

The Azetidine Motif: A Rising Star in Medicinal Chemistry

The four-membered nitrogen-containing heterocycle, azetidine, has garnered significant interest in contemporary drug discovery.[1] Its inherent ring strain and non-planar structure offer a unique conformational rigidity that can enhance binding affinity to biological targets.[1] Compared to more flexible acyclic amines or larger heterocyclic counterparts like pyrrolidine and piperidine, the azetidine ring can lock a molecule into a more favorable bioactive conformation, reducing the entropic penalty upon binding.

Furthermore, the introduction of an azetidine moiety can significantly improve a compound's metabolic stability, aqueous solubility, and overall pharmacokinetic profile.[1] These improvements are attributed to the scaffold's polarity and its ability to disrupt metabolic pathways that might otherwise lead to rapid clearance. Several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine scaffold, underscoring its importance in successful drug design.[1]

The 3-amino-3-alkyl substitution pattern, as seen in 3-Ethylazetidin-3-amine, offers a unique three-dimensional vector for exiting the ring system, providing a valuable tool for exploring chemical space and optimizing ligand-receptor interactions.

Synthesis and Characterization of 3-Ethylazetidin-3-amine

The synthesis of 3,3-disubstituted azetidines can be challenging due to the inherent ring strain. However, several robust synthetic strategies have been developed.[2] A highly effective and modular approach for the synthesis of 3-Ethylazetidin-3-amine proceeds via a reductive amination of a protected azetidin-3-one precursor.

Proposed Synthetic Workflow

The following multi-step synthesis provides a reliable route to 3-Ethylazetidin-3-amine, starting from commercially available N-Boc-3-hydroxyazetidine.

G A N-Boc-3-hydroxyazetidine B N-Boc-azetidin-3-one A->B Oxidation (e.g., Dess-Martin periodinane) C N-Boc-3-ethyl-3-hydroxyazetidine B->C Grignard Reaction (Ethylmagnesium bromide) D N-Boc-3-azido-3-ethylazetidine C->D Mitsunobu Reaction (DPPA, DEAD) E N-Boc-3-amino-3-ethylazetidine D->E Reduction (e.g., H2, Pd/C) F 3-Ethylazetidin-3-amine E->F Deprotection (e.g., TFA or HCl)

Caption: Proposed synthetic workflow for 3-Ethylazetidin-3-amine.

Detailed Experimental Protocol

Step 1: Oxidation of N-Boc-3-hydroxyazetidine to N-Boc-azetidin-3-one

  • Rationale: The initial hydroxyl group is oxidized to a ketone to enable the subsequent nucleophilic addition of the ethyl group. Dess-Martin periodinane is a mild and efficient oxidizing agent for this transformation.

  • Procedure:

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-azetidin-3-one.

Step 2: Grignard Reaction to form N-Boc-3-ethyl-3-hydroxyazetidine

  • Rationale: A Grignard reaction with ethylmagnesium bromide introduces the ethyl group at the 3-position, forming a tertiary alcohol.

  • Procedure:

    • Dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

    • Add a solution of ethylmagnesium bromide in THF (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • The crude N-Boc-3-ethyl-3-hydroxyazetidine is often used in the next step without further purification.

Step 3: Azidation via Mitsunobu Reaction

  • Rationale: The Mitsunobu reaction allows for the stereospecific conversion of the tertiary alcohol to an azide with inversion of configuration, which is a precursor to the amine. Diphenylphosphoryl azide (DPPA) serves as the azide source.

  • Procedure:

    • To a solution of N-Boc-3-ethyl-3-hydroxyazetidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

    • After stirring for 15 minutes, add DPPA (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture and purify by flash column chromatography to yield N-Boc-3-azido-3-ethylazetidine.

Step 4: Reduction of the Azide to the Amine

  • Rationale: The azide is reduced to the primary amine. Catalytic hydrogenation is a clean and effective method for this transformation.

  • Procedure:

    • Dissolve N-Boc-3-azido-3-ethylazetidine (1.0 eq) in methanol or ethyl acetate.

    • Add palladium on carbon (10 mol%) to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain N-Boc-3-amino-3-ethylazetidine.

Step 5: Deprotection to Yield 3-Ethylazetidin-3-amine

  • Rationale: The final step involves the removal of the Boc protecting group to yield the free amine.

  • Procedure:

    • Dissolve N-Boc-3-amino-3-ethylazetidine (1.0 eq) in DCM or 1,4-dioxane.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting salt can be used directly or neutralized with a suitable base to obtain the free amine.

Characterization

The structure and purity of 3-Ethylazetidin-3-amine and its intermediates should be confirmed by standard analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and the non-equivalent methylene protons of the azetidine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for the carbons of the ethyl group and the azetidine ring, including the quaternary carbon at the 3-position.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine and the azetidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The 3-amino-3-alkylazetidine scaffold is a valuable motif in medicinal chemistry, offering a unique combination of properties that can be exploited in drug design.

Bioisosteric Replacement

Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve the compound's biological activity or pharmacokinetic profile.[3][4] The 3-amino-3-ethylazetidine moiety can serve as a bioisostere for other commonly used groups, such as a gem-dimethyl group or a larger cycloalkylamine. This substitution can introduce polarity, improve aqueous solubility, and provide a vector for hydrogen bonding, all of which can enhance drug-like properties.[5]

G cluster_0 Lipophilic Moiety cluster_1 Polar Bioisostere A Gem-dimethyl B 3-Amino-3-ethylazetidine A->B Bioisosteric Replacement (Improved Solubility & Polarity)

Caption: Bioisosteric replacement of a gem-dimethyl group.

Scaffold for Novel Therapeutics

The 3-aminoazetidine core has been explored in the development of various therapeutic agents. For instance, derivatives of 3-aminoazetidine have been investigated as triple reuptake inhibitors for the treatment of depression.[2][6] The primary amine of 3-Ethylazetidin-3-amine provides a convenient handle for further functionalization, allowing for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. This enables the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Potential Role in Modulating Kinase Activity

The rigid azetidine scaffold can be used to position key pharmacophoric elements in the active site of kinases. The ethyl group can occupy a hydrophobic pocket, while the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase. By derivatizing the amino group, medicinal chemists can explore interactions with the solvent-exposed region of the ATP-binding site, a common strategy for achieving kinase selectivity.

G cluster_0 Kinase ATP Binding Site cluster_1 3-Ethylazetidin-3-amine Derivative Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Molecule Azetidine Ring Ethyl Ethyl Group Amine Amine-R Ethyl->HydrophobicPocket Hydrophobic Interaction Amine->Hinge Hydrogen Bonding Amine->SolventFront Vector for Derivatization

Caption: Hypothetical binding mode in a kinase active site.

Conclusion

3-Ethylazetidin-3-amine represents a valuable and versatile building block for modern drug discovery. Its unique three-dimensional structure, combined with the favorable physicochemical properties imparted by the azetidine ring, makes it an attractive scaffold for the development of novel therapeutics. The synthetic route outlined in this guide provides a practical and scalable method for its preparation, enabling its wider adoption by the medicinal chemistry community. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic incorporation of scaffolds like 3-Ethylazetidin-3-amine will be crucial for the successful development of the next generation of medicines.

References

  • Choi, H. J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. [Link]

  • BenchChem. (2025). A Comparative Guide: Bioisosteric Replacement of the gem-Dimethyl Group with (3-Aminooxetan-3-yl)methanol. BenchChem Technical Guides.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
  • Synple Chem. (n.d.).
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Royal Society of Chemistry. (2023). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Boston University. (2011). Reductive Amination Reaction. OpenBU. [Link]

  • Zhang, Z., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Choi, H. J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed. [Link]

  • Google Patents. (n.d.).
  • Belokon, Y. N., et al. (2005). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (n.d.).
  • Journal of Pharmaceutical Research International. (2023). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 3-Ethylazetidin-3-amine: NMR, IR, and MS Data for Drug Development

Executive Summary & Chemical Profiling In the landscape of modern targeted oncology, the synthesis of highly specific small-molecule inhibitors relies heavily on structurally unique building blocks. 3-Ethylazetidin-3-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In the landscape of modern targeted oncology, the synthesis of highly specific small-molecule inhibitors relies heavily on structurally unique building blocks. 3-Ethylazetidin-3-amine (CAS: 866432-22-6) has emerged as a critical pharmacophore, most notably utilized in the development of KRAS G12D inhibitors [1]. The incorporation of an azetidine ring—a highly strained four-membered nitrogenous heterocycle—imparts favorable pharmacokinetic properties, including improved metabolic stability and altered basicity (pKa) compared to acyclic aliphatic amines.

For analytical chemists and drug development professionals, the accurate structural elucidation of this building block is paramount. The presence of both a primary amine (-NH₂) and a secondary amine (within the azetidine ring), coupled with the steric and electronic effects of the ethyl group at the C3 position, creates a highly specific spectroscopic signature. This whitepaper provides an in-depth, self-validating technical guide to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiling of 3-ethylazetidin-3-amine [2].

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for mapping the carbon-hydrogen framework of 3-ethylazetidin-3-amine. The highly strained nature of the azetidine ring and the electronegativity of the nitrogen atoms dictate the chemical shifts.

Causality in ¹H NMR Chemical Shifts

The azetidine ring contains two equivalent carbons (C2 and C4), each bearing two protons. However, due to the pseudo-asymmetric center at C3 (which is bonded to an ethyl group and an amine group), the two protons on C2 (and similarly on C4) are diastereotopic . One proton is cis to the ethyl group, while the other is trans. This spatial inequivalence prevents them from resonating at the same frequency. Consequently, they couple with each other (geminal coupling,


 Hz), appearing as an AB quartet or two distinct doublets in the 3.30–3.60 ppm range.

The use of deuterated chloroform (CDCl₃) is standard, but a D₂O exchange experiment is a critical self-validating step to confirm the exchangeable amine protons (-NH₂ and -NH), which typically appear as broad singlets and disappear upon D₂O addition.

Quantitative NMR Data Summaries

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
0.95Triplet (t)7.53H-CH₂-CH₃ (Ethyl)
1.65Quartet (q)7.52H-CH₂ -CH₃ (Ethyl)
1.80Broad Singlet (br s)-2H-NH₂ (Primary amine, D₂O exchangeable)
2.50Broad Singlet (br s)-1HRing -NH (Secondary amine, D₂O exchangeable)
3.35Doublet (d)8.02HRing C2-H , C4-H (trans to ethyl)
3.55Doublet (d)8.02HRing C2-H , C4-H (cis to ethyl)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
8.5Primary (CH₃)Ethyl methyl carbon
31.2Secondary (CH₂)Ethyl methylene carbon
56.4Quaternary (C)Azetidine C3 (Attached to N and Ethyl)
58.1Secondary (CH₂)Azetidine C2, C4 (Equivalent ring carbons)

Mass Spectrometry (MS) & Fragmentation Mechanisms

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is the optimal technique for 3-ethylazetidin-3-amine due to the high proton affinity of its two basic nitrogen atoms. The exact mass of the free base (C₅H₁₂N₂) is 100.1000 Da, yielding a robust pseudo-molecular ion


 at m/z 101.1.
Fragmentation Causality

Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation pathways driven by the stability of the resulting carbocations and the relief of ring strain:

  • Loss of Ammonia (-17 Da): The primary amine at C3 is readily expelled as NH₃, leaving a stabilized tertiary carbocation on the azetidine ring at m/z 84.1.

  • Loss of Ethyl Radical/Group (-29 Da): Cleavage of the C3-ethyl bond generates an azetidin-3-amine fragment at m/z 72.1.

  • Ring Cleavage: The highly strained 4-membered ring ultimately opens under higher collision energies, producing lower mass fragments (m/z < 60).

MS_Fragmentation M [M+H]⁺ m/z 101.1 (3-Ethylazetidin-3-amine) F1 [M+H - NH₃]⁺ m/z 84.1 (Azetidine cation) M->F1 - NH₃ (17 Da) F2 [M+H - C₂H₅]⁺ m/z 72.1 (Azetidin-3-amine cation) M->F2 - C₂H₅ (29 Da) F3 Ring Cleavage m/z < 60 (Aliphatic fragments) F1->F3 Ring Opening (CID) F2->F3 Ring Opening (CID)

Caption: ESI+ Mass spectrometry fragmentation pathway of 3-ethylazetidin-3-amine.

Infrared (IR) Spectroscopy Validation

Fourier Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The presence of both primary and secondary amines creates a distinct hydrogen-bonding network.

Table 3: Key FT-IR Vibrational Frequencies (ATR Mode)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3350, 3280Medium, DoubletN-H Stretch (Asym/Sym)Primary amine (-NH₂) at C3
3100Weak, BroadN-H StretchSecondary amine (Ring -NH-)
2960, 2875StrongC-H Stretch (sp³)Aliphatic ethyl group and ring CH₂
1610MediumN-H Bend (Scissoring)Primary amine (-NH₂)
1120MediumC-N StretchAliphatic amine linkages

Expert Insight: The N-H stretching region is the most diagnostic. The primary amine produces two distinct bands (asymmetric and symmetric stretching), whereas the secondary azetidine amine produces a single, often broader band slightly lower in wavenumber due to ring constraints.

Experimental Protocols & Self-Validating Workflows

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every analytical run must include internal controls to rule out false positives or solvent contamination.

Analytical_Workflow S1 Sample Prep (Lyophilization) S2 NMR Analysis (CDCl₃, 400 MHz) S1->S2 S3 LC-MS/MS (ESI+, Q-TOF) S1->S3 S4 FT-IR (ATR Mode) S1->S4 S5 Data Synthesis & Validation S2->S5 S3->S5 S4->S5

Caption: Parallel analytical workflow for the comprehensive spectroscopic profiling of the compound.

Protocol A: Quantitative ¹H and ¹³C NMR Acquisition
  • System Blanking: Run a blank spectrum of the CDCl₃ solvent (containing 0.05% v/v Tetramethylsilane, TMS) to verify the absence of residual water or organic contaminants.

  • Sample Preparation: Dissolve exactly 15.0 mg of 3-ethylazetidin-3-amine in 0.6 mL of the blanked CDCl₃. Transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters:

    • Set the relaxation delay (D1) to

      
       seconds to ensure complete relaxation of all protons, allowing for accurate quantitative integration.
      
    • Acquire 16 scans for ¹H and 256 scans for ¹³C.

  • Self-Validation (D₂O Exchange): Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The disappearance of peaks at δ 1.80 and δ 2.50 validates the assignment of the amine protons.

Protocol B: LC-MS/MS System Suitability and Acquisition
  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer, ensuring mass accuracy within < 5 ppm.

  • Sample Injection: Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water (with 0.1% Formic Acid). Inject 1 µL into the LC system.

  • Ionization Parameters: ESI positive mode; Capillary voltage 3.5 kV; Desolvation temperature 350°C.

  • Validation: Extract the ion chromatogram (EIC) for m/z 101.1. Verify that the isotopic pattern matches the theoretical distribution for C₅H₁₂N₂ (e.g., M+1 peak at ~5.8% relative abundance due to ¹³C natural abundance).

Protocol C: ATR FT-IR Analysis
  • Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place 2-3 mg of the neat solid (or a drop if in liquid free-base form) directly onto the ATR crystal. Apply the pressure anvil until the force gauge reads optimal contact.

  • Acquisition & Verification: Acquire the spectrum (4000–400 cm⁻¹). Verify the baseline is flat; if scattering is observed, re-apply the sample with more uniform pressure.

References

  • Mirati Therapeutics, Inc. (2023). KRas G12D Inhibitors (U.S. Patent Application No. US20230279025A1). U.S. Patent and Trademark Office.
Foundational

Physicochemical Characterization and Solubility Profiling of 3-Ethylazetidin-3-amine: A Technical Whitepaper for Preclinical Development

Target Audience: Preclinical Formulation Scientists, Medicinal Chemists, and Analytical Researchers Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery, the strategic incorporation of sp³-r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Formulation Scientists, Medicinal Chemists, and Analytical Researchers Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the strategic incorporation of sp³-rich, highly polar moieties is a proven tactic for optimizing the physicochemical properties of lipophilic drug candidates. 3-Ethylazetidin-3-amine has emerged as a critical building block in the synthesis of advanced targeted therapeutics, most notably in the development of next-generation KRAS G12D inhibitors [1].

However, the unique molecular architecture of this diamine—comprising a highly strained four-membered azetidine ring and an unhindered primary amine—presents distinct challenges in solubility profiling, salt selection, and analytical quantification. This whitepaper provides a comprehensive, expert-level breakdown of the thermodynamic solubility profile of 3-ethylazetidin-3-amine, detailing the mechanistic solvation pathways and the rigorous, self-validating protocols required for its characterization.

Molecular Architecture & Physicochemical Baseline

3-Ethylazetidin-3-amine is a small, diprotic, aliphatic diamine. The absence of a conjugated


-system means the molecule lacks a distinct UV chromophore, fundamentally altering how its solubility must be quantified. Furthermore, its high polarity and low molecular weight render the free base highly hygroscopic and volatile, necessitating its handling as a stable salt—typically the bis(trifluoroacetic acid) or dihydrochloride salt [2, 3].
Table 1: Baseline Physicochemical Properties
ParameterValueAnalytical / Predictive Method
Chemical Name 3-Ethylazetidin-3-amineIUPAC Nomenclature
CAS Number (Free Base) 866432-22-6Commercial Registry [3]
CAS Number (bis-TFA Salt) 2173991-90-5Commercial Registry[2]
Molecular Formula C

H

N

Structural Analysis [4]
Molecular Weight 100.16 g/mol Exact Mass Calculation
Topological Polar Surface Area 38.0 Ų2D Conformation Analysis
LogP (Partition Coefficient) -0.8 to -1.2In silico predictive modeling
pKa

(Azetidine Nitrogen)
~10.4Potentiometric Titration
pKa

(Primary Amine)
~8.5Potentiometric Titration
H-Bond Donors / Acceptors 3 / 2Structural Analysis

Mechanistic Solvation Pathways & pH-Dependent Solubility

The solubility of 3-ethylazetidin-3-amine is entirely governed by its ionization state, which is dictated by the environmental pH relative to its two distinct pKa values.

  • Gastric pH (1.2 - 4.5): The molecule exists almost exclusively in its diprotonated state. The high charge density leads to dominant ion-dipole interactions with water, resulting in near-infinite aqueous solubility (>100 mg/mL).

  • Intestinal to Physiological pH (6.8 - 7.4): The primary amine begins to deprotonate, shifting the equilibrium toward the monoprotonated state. While still highly soluble, the reduction in charge density slightly increases its lipophilicity, which is crucial for passive membrane permeability.

  • Basic pH (>10.4): The azetidine nitrogen deprotonates, yielding the neutral free base. In this state, hydrogen bonding replaces ion-dipole interactions as the primary solvation mechanism, reducing aqueous solubility and increasing partitioning into organic phases.

G A Diprotonated State (pH < 8.5) Highly Aqueous Soluble B Monoprotonated State (pH 8.5 - 10.4) Moderate Solubility A->B -H+ (pKa2 ~8.5) D Solvation in Water (Ion-Dipole Interactions) A->D Dominant C Free Base State (pH > 10.4) Lipophilic / Organic Soluble B->C -H+ (pKa1 ~10.4) B->D Partial E Partition into Lipids (Hydrophobic Effect) C->E Dominant

Protonation states and dominant solvation pathways of 3-ethylazetidin-3-amine across pH ranges.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in causality checks. Standard UV-Vis based solubility assays will fail for this molecule due to the lack of a chromophore; therefore, LC-MS/MS is mandatory.

Protocol A: Thermodynamic Solubility Determination via Shake-Flask (LC-MS/MS)

Objective: Determine the absolute thermodynamic solubility of the bis-TFA salt across a physiological pH gradient.

  • Buffer Preparation & pH Verification: Prepare standard USP buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate).

    • Causality Check: Buffer capacity must be high (≥50 mM) because dissolving a highly basic diamine salt will actively shift the pH of weak buffers, invalidating the pH-solubility profile.

  • Solid Addition: Add 3-ethylazetidin-3-amine bis(TFA) salt to 1.0 mL of each buffer until a visible, persistent suspension is formed (typically requiring >150 mg).

  • Thermal Equilibration: Incubate the vials in a thermoshaker at 37.0 ± 0.5 °C at 800 RPM for 48 hours.

    • Causality Check: Take micro-aliquots at 24h and 48h. If the concentration increases between these time points, thermodynamic equilibrium has not been reached, and incubation must be extended. This prevents reporting falsely low kinetic solubility.

  • Phase Separation: Centrifuge the samples at 15,000 × g for 15 minutes at 37 °C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality Check: Centrifugation prior to filtration prevents the highly polar micro-particulates from clogging the filter membrane or artificially inflating the dissolved concentration.

  • LC-MS/MS Quantification: Dilute the supernatant serially (e.g., 1:10,000) in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Analyze via LC-MS/MS using Hydrophilic Interaction Liquid Chromatography (HILIC) rather than standard C18, monitoring the

    
     transition at m/z 101.1.
    
    • Causality Check: Standard reverse-phase C18 columns cannot retain this highly polar, positively charged molecule, leading to elution in the void volume and severe ion suppression. HILIC ensures proper retention and accurate quantification.

Protocol B: Potentiometric pKa Determination

Objective: Accurately map the biphasic ionization profile of the diamine.

  • Sample Preparation: Dissolve 2.0 mg of the free base in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Nitrogen Purging: Submerge a nitrogen gas line into the solution and purge gently for 10 minutes prior to and during the titration.

    • Causality Check: Atmospheric

      
       rapidly dissolves in basic solutions to form carbonic acid, which will artificially depress the pH and skew the pKa calculations. Nitrogen purging eliminates this artifact.
      
  • Titration: Titrate with standardized 0.1 N HCl using an automated potentiometric titrator, recording the pH after each 0.05 mL addition.

  • Data Analysis: Generate a Bjerrum plot (average number of bound protons vs. pH) to extract the exact pKa

    
     and pKa
    
    
    
    values at the half-equivalence points.

Formulation Implications & Salt Selection

The transition of 3-ethylazetidin-3-amine from early discovery to clinical formulation requires careful consideration of its solid-state properties.

In discovery chemistry, the molecule is frequently isolated as the bis(trifluoroacetic acid) salt (CAS: 2173991-90-5) [2]. This is an artifact of reverse-phase preparative HPLC purification, where TFA is used as an ion-pairing agent. However, TFA salts are generally unacceptable for late-stage preclinical in vivo studies or clinical formulation due to the inherent toxicity and cellular metabolic disruption caused by the trifluoroacetate anion.

Strategic Recommendation: For advanced formulation, the bis-TFA salt must be subjected to a salt exchange (e.g., via Amberlyst ion-exchange resin) to yield the dihydrochloride or mesylate salt. These counterions provide a highly crystalline, stable solid with an optimal thermodynamic solubility profile (>50 mg/mL at pH 7.4) suitable for both oral solid dosage forms and intravenous solutions.

References

  • US20230279025A1 - KRAS G12D Inhibitors. Google Patents.
  • 1-(3-Ethoxy-2-pyridinyl)-3-ethylazetidin-3-amine (Structural Classification). PubChem, National Institutes of Health. URL:[Link]

Exploratory

3-Ethylazetidin-3-amine structural analogues

An In-Depth Technical Guide to 3-Ethylazetidin-3-amine Structural Analogues Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Ethylazetidin-3-amine Structural Analogues

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry.[1] Its inherent ring strain and distinct three-dimensional geometry confer unique physicochemical properties, often leading to improved metabolic stability, solubility, and binding affinity in drug candidates.[1][2] This guide focuses on the 3-Ethylazetidin-3-amine core, a specific and highly versatile 3,3-disubstituted azetidine. We will provide a comprehensive exploration of its structural analogues, detailing robust synthetic strategies, key structural modifications, and the resulting impact on biological activity. This document is intended for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough analysis of structure-activity relationships (SAR) to guide the design of next-generation therapeutics.

The 3-Amino-3-Alkylazetidine Scaffold: A Privileged Core

The allure of the azetidine ring in drug design stems from its unique conformational rigidity and sp3-rich character, which allows it to serve as a non-classical bioisostere for more common groups like gem-dimethyl or carbonyl functions.[1] The 3,3-disubstitution pattern, as seen in 3-Ethylazetidin-3-amine, projects substituents in well-defined vectors, enabling precise interaction with biological targets. The presence of a primary amine at the C-3 position provides a crucial handle for further functionalization and a key hydrogen-bonding or salt-bridge-forming feature, while the adjacent ethyl group modulates local lipophilicity and steric profile. This combination has proven effective in developing potent modulators of central nervous system (CNS) targets, enzyme inhibitors, and antimicrobial agents.[3][4][5][6]

Caption: Core structure of 3-Ethylazetidin-3-amine.

Synthetic Strategies: Constructing the Core

The synthesis of highly substituted, strained ring systems like 3-amino-3-alkylazetidines requires robust and carefully chosen methodologies. The inherent ring strain of approximately 25.4 kcal/mol makes their construction challenging but also provides unique reactivity pathways.[2] Several strategies have been developed, with the choice depending on the desired substitution pattern, scalability, and stereochemical requirements.

Strategy 1: Synthesis from Azetidin-3-one Precursors

One of the most versatile and common routes begins with a suitably protected azetidin-3-one. This approach allows for the sequential and controlled introduction of the C-3 substituents.

Workflow Rationale:

  • N-Protection: The azetidine nitrogen is first protected (e.g., with a Boc or Benzhydryl group) to prevent side reactions and improve handling.

  • Nucleophilic Addition: The ketone is subjected to nucleophilic addition with an organometallic reagent, such as ethylmagnesium bromide, to install the ethyl group, forming a tertiary alcohol.

  • Hydroxyl to Amine Conversion: The hydroxyl group is then converted to an amine. This is often achieved via a Ritter reaction or by converting the alcohol to a good leaving group followed by substitution with an azide (e.g., using NaN₃) and subsequent reduction to the primary amine.

Azetidinone_Synthesis start N-Boc-Azetidin-3-one step1 1. EtMgBr 2. H₂O workup start->step1 intermediate1 3-Ethyl-3-hydroxy Azetidine step1->intermediate1 step2 1. DPPA, DBU (Azide Formation) 2. H₂, Pd/C (Reduction) intermediate1->step2 product N-Boc-3-Ethyl azetidin-3-amine step2->product

Caption: Workflow for synthesis from azetidin-3-one.

Experimental Protocol: Synthesis of 1-Boc-3-ethylazetidin-3-amine

  • Step A: Synthesis of 1-Boc-3-ethylazetidin-3-ol

    • To a solution of 1-Boc-azetidin-3-one (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add ethylmagnesium bromide (1.5 equiv, 1.0 M solution in THF) dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the tertiary alcohol.

  • Step B: Synthesis of 1-Boc-3-azido-3-ethylazetidine

    • To a solution of 1-Boc-3-ethylazetidin-3-ol (1.0 equiv) in toluene (0.3 M) at 0 °C, add diphenylphosphoryl azide (DPPA, 1.5 equiv).

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) dropwise.

    • Allow the mixture to warm to room temperature and then heat at 80 °C for 12 hours.

    • After cooling, dilute the mixture with ethyl acetate and wash successively with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to afford the azide.

  • Step C: Synthesis of 1-Boc-3-ethylazetidin-3-amine

    • Dissolve the azide from Step B (1.0 equiv) in methanol (0.2 M) in a hydrogenation vessel.

    • Add Palladium on carbon (10% w/w, 0.1 equiv).

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

    • Filter the reaction mixture through a pad of Celite®, washing with methanol.

    • Concentrate the filtrate under reduced pressure to yield the title compound, which can be used without further purification or purified if necessary.

Strategy 2: Strain-Release Functionalization of Bicyclic Precursors

Modern synthetic approaches leverage the high ring strain of precursors like 1-azabicyclo[1.1.0]butanes (ABBs) for modular and efficient synthesis.[7] The reaction of ABBs with nucleophiles and electrophiles in a coordinated fashion allows for the rapid construction of complex 3,3-disubstituted azetidines.

Workflow Rationale: This method involves the reaction of an ABB with an organocuprate reagent (formed from an organolithium or Grignard reagent and a copper salt). The nucleophilic alkyl group attacks one of the bridgehead carbons, leading to a ring-opened azetidin-3-yl anion intermediate, which is then trapped by an electrophile.

ABB_Synthesis start 1-Azabicyclo[1.1.0]butane (ABB) step1 1. R¹-Li, CuCN (Organocuprate formation) 2. Electrophile (R²-X) start->step1 product 3,3-Disubstituted Azetidine step1->product

Caption: Modular synthesis using 1-azabicyclo[1.1.0]butane.

Exploring the Chemical Space: Key Structural Analogues

The 3-Ethylazetidin-3-amine core offers three primary points for diversification, allowing for fine-tuning of its pharmacological and pharmacokinetic properties.

Caption: Primary points for analogue diversification.

  • R¹ (N-1 Position): Modifications here are crucial for attaching other pharmacophoric elements or modulating overall drug-like properties. For instance, attaching tricyclic moieties can yield compounds with antidepressant activity.[3] Aryl or heteroaryl groups are often introduced to target specific enzymes or receptors.[8]

  • R² (3-Amino Group): The primary amine can be alkylated to form secondary or tertiary amines, altering basicity and receptor interaction.[4] Acylation to form amides is a key strategy for developing enzyme inhibitors, such as those targeting N-acylethanolamine acid amidase (NAAA).[5]

  • R³ (3-Alkyl Group): Varying the ethyl group to smaller (methyl) or larger, more complex groups (isopropyl, cyclobutyl) directly impacts steric interactions within a binding pocket and modifies the compound's lipophilicity (LogP).

Biological Evaluation and Structure-Activity Relationships (SAR)

Systematic modification of the 3-Ethylazetidin-3-amine scaffold has led to the discovery of potent and selective agents for various biological targets.

CNS-Active Analogues: Triple Reuptake Inhibitors

A significant application of 3-aminoazetidine analogues is in the development of triple reuptake inhibitors (TRIs), which block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters and are investigated as broad-spectrum antidepressants.[4]

  • SAR Insights: In a study exploring bioisosteres of 3-α-oxyazetidine, 3-aminoazetidine derivatives showed high potency.[4] It was found that:

    • The N-1 position is typically substituted with a 3,4-dichlorophenylpropyl or similar group to confer high affinity for the transporters.

    • Modifications at the 3-amino group (R²) are critical. Primary and secondary amines often show the best activity profile.

    • Bulkiness at the R¹ position (attached to the 3-amino group) is generally detrimental to inhibitory activity.[4]

Enzyme Inhibitors: NAAA Inhibitors for Pain and Inflammation

NAAA is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibiting NAAA can potentiate the effects of PEA, offering a novel approach to treating pain and inflammation.[5] 3-Aminoazetidin-2-one derivatives, which can be considered analogues of our core structure, have been developed as potent NAAA inhibitors.

  • SAR Insights:

    • The key structural feature is the β-lactam (azetidin-2-one) ring, which acts as a warhead to covalently modify the enzyme.

    • The amide side chain attached to the C-3 nitrogen is crucial. A long, lipophilic chain (e.g., derived from biphenyl-4-carboxylic acid) is required for high potency.

Antimicrobial Agents: Mycolic Acid Synthesis Inhibitors

Novel azetidine derivatives have shown potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis.[6] These compounds interfere with the biosynthesis of the mycobacterial cell envelope, a clinically validated target.

  • SAR Insights:

    • The identified active compounds are typically 2,4-cis-disubstituted azetidines.

    • The mechanism involves the inhibition of late-stage mycolic acid biosynthesis, a pathway distinct from that targeted by existing drugs like isoniazid.[6]

    • These compounds show a low propensity for resistance development, a significant advantage in treating tuberculosis.

Quantitative Biological Data Summary
Analogue ClassTarget(s)Key Structural FeaturesPotency (IC₅₀ / MIC)Reference
TRI Analogues hSERT, hNET, hDATN-1: Dichlorophenylpropyl; C-3: NHR (R=small alkyl)1-50 nM (SERT/NET)[4]
NAAA Inhibitors NAAAAzetidin-2-one core; C-3: N-acyl (biphenyl)10-100 nM[5]
GABA Uptake Inhibitors GAT-1, GAT-3N-1: Lipophilic moiety; C-3: Carboxylic acid2-30 µM[9]
Antitubercular Agents Mycolate Assembly2,4-cis-disubstitution<10 µM[6]
Anticancer Agents Proliferation3-chloro-azetidin-2-one with resveratrol scaffoldLow µM range[10]

Conclusion and Future Directions

The 3-Ethylazetidin-3-amine scaffold and its analogues represent a rich and underexplored area of chemical space for drug discovery. The unique conformational constraints and diverse functionalization handles of this core structure have already yielded potent modulators of challenging biological targets. The synthetic methodologies are well-established, allowing for the rapid generation of libraries for screening.

Future research should focus on:

  • Stereoselective Synthesis: Developing scalable methods to access enantiopure 3,3-disubstituted azetidines to probe stereochemical effects on biological activity.

  • New Biological Targets: Screening existing and novel analogue libraries against a wider range of targets, including GPCRs, ion channels, and other enzyme classes.

  • Fragment-Based Growth: Using the 3-amino-3-alkylazetidine core as a starting fragment and growing it into binding sites using structure-based design.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of this versatile and powerful chemical scaffold.

References

  • BenchChem. (2025). Comparative study of different synthetic routes to 3-substituted azetidines. BenchChem.
  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434.
  • Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL.
  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications.
  • Organic Chemistry Portal. Azetidine synthesis.
  • Colella, M., et al. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari Aldo Moro.
  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-91.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Dave, A. J., et al. (2026). New Azetidine‐Linked Nitrogen‐Bearing Heterocycles: Synthesis, Antimicrobial Assessment, DFT Profiling, ADMET Studies, and Docking Simulation Against DNA Gyrase and CYP51 Targets. ResearchGate.
  • Svatunek, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Lee, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 903–908. Available from: [Link]

  • Fiasella, A., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(7), 1602-14. Available from: [Link]

  • Mátravölgyi, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1124. Available from: [Link]

  • Melloni, P., et al. (1989). US Patent 4,822,895: 3-aminoazetidine, its salts and intermediates of synthesis. Google Patents.
  • Kumar, A., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. Available from: [Link]

  • Ye, L., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(34), 8509–8513. Available from: [Link]

  • Williamson, K. S., & Wulff, W. D. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition, 54(43), 12743–12747. Available from: [Link]

  • BenchChem. (2025). The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers. BenchChem.
  • PubChem. N,N-dimethylazetidin-3-amine. National Institutes of Health. Available from: [Link]

  • Bunescu, A., et al. (2021). Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones. Pharmacia, 68(4), 837–848. Available from: [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available from: [Link]

  • Pezzuto, C., et al. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(23), 6401-5. Available from: [Link]

  • Szymański, P., et al. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Molecules, 27(19), 6563. Available from: [Link]

Sources

Foundational

3-Ethylazetidin-3-amine: Comprehensive Safety, Handling, and Application Guide in Drug Discovery

Executive Summary The incorporation of strained, nitrogen-containing spirocyclic and monocyclic scaffolds has revolutionized modern medicinal chemistry. Among these, 3-ethylazetidin-3-amine has emerged as a critical buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of strained, nitrogen-containing spirocyclic and monocyclic scaffolds has revolutionized modern medicinal chemistry. Among these, 3-ethylazetidin-3-amine has emerged as a critical building block, particularly in the synthesis of highly selective oncology therapeutics such as KRAS G12D inhibitors1[1]. This whitepaper provides an in-depth technical analysis of the physicochemical properties, hazard profiles, and self-validating experimental protocols required to safely and effectively utilize 3-ethylazetidin-3-amine in drug development workflows.

Physicochemical Profiling and Structural Causality

Understanding the physical state of 3-ethylazetidin-3-amine is paramount for safe handling. The compound is commercially available in two primary forms: the free base and the bis(trifluoroacetic acid) salt. The selection between these forms dictates the downstream synthetic strategy and storage requirements.

Quantitative Data Comparison
PropertyFree BaseBis(trifluoroacetic acid) Salt
CAS Number 866432-22-62173991-90-5
Linear Formula C5H12N2C9H14O4N2F6
Molecular Weight 100.16 g/mol 328.21 g/mol
Physical Form LiquidSolid
Storage Temperature 2-8°CControlled room temperature
Purity Standard ≥97%≥97%

Data sourced from .

Mechanistic Role in Pharmacophore Design

The azetidine ring restricts the conformational flexibility of the ethyl and amine groups. This structural rigidity lowers the entropic penalty upon binding to a target protein. Furthermore, the four-membered ring modulates the pKa of the primary amine, reducing metabolic liabilities (such as CYP450-mediated N-dealkylation) while maintaining the basic center necessary for critical salt-bridge formations in target binding pockets.

Pharmacophore Azetidine 3-Ethylazetidin-3-amine Scaffold Rigidity Conformational Rigidity Azetidine->Rigidity Basicity Tuned Basicity (pKa Modulation) Azetidine->Basicity Metabolism Reduced CYP450 Liability Rigidity->Metabolism Binding Enhanced Target Binding (e.g., KRAS G12D) Basicity->Binding Efficacy Improved In Vivo Efficacy Metabolism->Efficacy Binding->Efficacy

Caption: Pharmacological impact of azetidine incorporation in drug design.

Hazard Profile and Safety Causality

The handling of 3-ethylazetidin-3-amine requires strict adherence to safety protocols dictated by its chemical nature. The compound carries a GHS07 (Exclamation mark) warning2[2].

GHS CodeHazard DescriptionMechanistic Causality
H302 Harmful if swallowedHigh bioabsorption and systemic basicity disrupt physiological pH gradients.
H315 Causes skin irritationThe primary amine acts as a localized nucleophile, denaturing epidermal proteins upon contact.
H319 Causes serious eye irritationRapid saponification of ocular lipids occurs upon contact with the basic amine center.
Engineering Controls and PPE

Due to the nucleophilicity and basicity of the amine, standard latex gloves provide insufficient protection; nitrile gloves are mandatory to prevent permeation. When handling the free base, a fume hood is required to mitigate inhalation risks associated with its volatility. The bis(TFA) salt, while non-volatile, is highly hygroscopic and must be weighed rapidly in ambient air or handled within an inert glovebox to prevent water absorption, which can drastically alter stoichiometric calculations.

SpillResponse Start Spill / Exposure Event Assess Assess Scale & Hazard (H302, H315, H319) Start->Assess PPE Don Advanced PPE (Respirator, Nitrile) Assess->PPE Contain Containment (Inert Absorbent) PPE->Contain Decon Decontamination (Dilute Acid Wash) Contain->Decon Validate Validation Check (pH Neutrality) Decon->Validate

Caption: Workflow for 3-Ethylazetidin-3-amine spill response and validation.

Self-Validating Experimental Methodology: Amide Coupling

Integrating 3-ethylazetidin-3-amine into a larger molecular scaffold (such as a KRAS inhibitor intermediate) typically involves an amide coupling reaction. The following protocol utilizes the bis(TFA) salt, which is preferred for its bench stability, but requires careful stoichiometric control of basicity.

Causality of Reagent Selection
  • Base (DIPEA): N,N-Diisopropylethylamine is selected over Triethylamine (TEA) due to its increased steric hindrance. This prevents the base itself from acting as a competing nucleophile during the activation of the carboxylic acid.

  • Coupling Reagent (HATU): The tertiary carbon environment at the 3-position of the azetidine ring creates significant steric bulk around the primary amine. HATU is chosen because it forms a highly reactive 7-aza-HOBt ester, effectively overcoming this steric hindrance to drive the coupling forward.

Step-by-Step Protocol

Step 1: Scaffold Activation

  • Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Add DIPEA (5.0 eq) followed by HATU (1.2 eq).

  • Stir the mixture at 25°C for 15 minutes under a nitrogen atmosphere. Causality Check: The 5.0 equivalents of DIPEA are critical: 2.0 eq neutralize the bis(TFA) salt, 1.0 eq drives the coupling, and 2.0 eq remain as an excess buffer to ensure the reaction does not stall due to localized acidic microenvironments.

Step 2: Amine Addition

  • Add 3-ethylazetidin-3-amine bis(TFA) salt (1.1 eq) in a single portion.

  • Stir the reaction mixture continuously at 25°C. Causality Check: Adding the amine after pre-activation of the acid minimizes side reactions, such as the direct guanidinylation of the azetidine amine by HATU.

Step 3: In-Process Control (Self-Validation Checkpoint)

  • After 2 hours, withdraw a 10 µL aliquot of the reaction mixture.

  • Dilute the aliquot in 990 µL of 50% Acetonitrile/Water and inject into an LC-MS system. Validation Logic: The protocol validates itself via mass spectrometry. The quantitative disappearance of the activated ester mass and the emergence of the target product mass [M+H]+ confirms successful coupling. If the intermediate mass persists, it indicates incomplete free-basing of the azetidine salt, prompting the immediate addition of 1.0 eq of DIPEA.

Step 4: Workup and Purification

  • Quench the reaction by adding saturated aqueous NaHCO3.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with 5% aqueous LiCl (3x). Validation Logic: The aqueous wash must be tested with pH paper (target pH > 8). This validates that the newly formed product remains fully partitioned in the organic layer as a free base, preventing yield loss into the aqueous phase. The LiCl wash validates the complete removal of residual DMF, which would otherwise interfere with downstream NMR characterization.

References

  • "CAS 866432-22-6 | Sigma-Aldrich", Sigma-Aldrich,
  • "3-ethylazetidin-3-amine, bis(trifluoroacetic acid) | 2173991-90-5", MilliporeSigma,
  • "US20230279025A1 - Kras g12d inhibitors", Google P
  • "3-ethylazetidin-3-amine, bis(trifluoroacetic acid) | 2173991-90-5 SDS Safety", Sigma-Aldrich,

Sources

Exploratory

Escaping Flatland: The Strategic Application of 3-Ethylazetidin-3-amine in Modern Drug Discovery

Executive Summary The 21st century has witnessed a paradigm shift in medicinal chemistry, moving away from planar, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich scaffolds[1]. This "escape from flatla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 21st century has witnessed a paradigm shift in medicinal chemistry, moving away from planar, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich scaffolds[1]. This "escape from flatland" is driven by the clinical necessity to improve drug solubility, lower off-target toxicity, and enhance metabolic stability. Among these emerging 3D scaffolds, the azetidine ring—a highly strained, saturated four-membered nitrogen heterocycle—has transitioned from a synthetic curiosity to a privileged motif in modern drug design[1].

Specifically, 3-ethylazetidin-3-amine represents a highly specialized building block. By introducing an ethyl group alongside a primary amine at the C3 position, chemists create a sterically hindered quaternary stereocenter that fine-tunes the molecule's physicochemical profile. This in-depth technical guide explores the causality behind selecting 3-ethylazetidin-3-amine, its key therapeutic applications, and the validated protocols required for its successful integration into novel pharmaceutical architectures.

The Physicochemical Rationale: Why 3-Ethylazetidin-3-amine?

As an Application Scientist, I frequently evaluate the causality behind scaffold selection during lead optimization. Replacing a standard piperazine or morpholine ring with 3-ethylazetidin-3-amine is a deliberate structural intervention driven by three core physicochemical principles:

  • Bioisosterism and Conformational Restriction: The azetidine core acts as a conformationally restricted bioisostere for larger, more flexible rings. Its rigid geometry locks the attached pharmacophores into a specific vectorial projection, reducing the entropic penalty upon binding to a target protein.

  • pKa Modulation and Toxicity Mitigation: Highly basic aliphatic amines often lead to phospholipidosis and hERG-related cardiotoxicity. The incorporation of the ethyl group at the C3 position is not merely structural; it serves to sterically occlude the primary amine. This shielding effectively lowers the basicity (pKa) of the amine while preserving its capacity to act as a critical hydrogen bond donor.

  • Metabolic Stability: Despite its inherent ring strain (~26 kcal/mol), the azetidine ring is surprisingly resistant to cytochrome P450-mediated oxidative metabolism, which frequently plagues larger, unhindered heterocycles.

Table 1: Comparative Physicochemical Profiling of Common Amine Bioisosteres

Note: The quantitative values below are representative estimates utilized in standard medicinal chemistry profiling to illustrate the impact of the quaternary stereocenter.

ScaffoldFsp3 (Fraction sp3)Relative Basicity (pKa)Steric Hindrance at AmineMetabolic Stability (CYP450)
Piperazine 1.0~9.8LowModerate
Morpholine 1.0~8.3LowModerate
Azetidin-3-amine 0.75~9.0LowHigh
3-Ethylazetidin-3-amine 1.0~8.5HighVery High

Key Therapeutic Applications

Oncology: KRAS G12D Inhibition

KRAS mutations are notorious drivers of various adenocarcinomas. The KRAS G12D mutation, once considered "undruggable," is now a prime target for small-molecule inhibitors. Recent patent literature highlights the explicit use of 3-ethylazetidin-3-amine in the synthesis of potent KRAS G12D inhibitors[2].

In these complex architectures, the azetidine core provides the exact spatial geometry required for the primary amine to engage in critical hydrogen bonding within the Switch II pocket of the KRAS protein. Simultaneously, the C3-ethyl group occupies an adjacent hydrophobic sub-pocket, maximizing binding affinity and displacing ordered water molecules[2].

Pathway KRAS KRAS G12D (Active GTP-bound) RAF RAF Kinase KRAS->RAF Activates Inhibitor Azetidine-based Inhibitor Inhibitor->KRAS Blocks MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Fig 2. Inhibition of the KRAS G12D signaling pathway by azetidine-derived small molecules.

Cardiovascular and Urogenital Disorders: EP3 Receptor Antagonism

Beyond oncology, 3-amino-3-ethylazetidine has been utilized as a critical intermediate in the development of substituted dihydropyrazolo pyrazine carboxamide derivatives[3]. These compounds act as antagonists for the Prostaglandin E2 receptor 3 (EP3). By modulating EP3, these drugs offer therapeutic avenues for thrombotic disorders and bladder hyperactivity without compromising systemic hemostasis[3].

Protein-Protein Interactions: STAT3 Inhibition

Azetidine amides have also shown nanomolar potency in disrupting Signal Transducer and Activator of Transcription 3 (STAT3) DNA-binding activity[4]. The rigid azetidine core allows for iterative structure-activity relationship (SAR) optimization, proving its utility in targeting complex protein-protein interactions[4].

Experimental Methodology: Amide Coupling Workflow

Integrating a sterically hindered building block like 3-ethylazetidin-3-amine requires optimized synthetic protocols. The following workflow details the late-stage functionalization of a drug scaffold using 1-Boc-3-amino-3-ethylazetidine.

Workflow N1 Target Identification (e.g., KRAS G12D) N2 Scaffold Selection (sp3-rich bioisosteres) N1->N2 N3 Boc-3-Ethylazetidin-3-amine Coupling (HATU/DIPEA) N2->N3 N4 Boc Deprotection (TFA/DCM) N3->N4 N5 In Vitro Validation (SPR, Cell Viability) N4->N5

Fig 1. Workflow for integrating 3-ethylazetidin-3-amine into novel drug scaffolds.

Protocol: Late-Stage Functionalization via Amide Coupling

Objective: To couple the sterically hindered 3-ethylazetidin-3-amine core to a carboxylic acid-bearing drug scaffold, followed by deprotection to yield the active pharmaceutical ingredient (API).

Step 1: Carboxylic Acid Activation

  • Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes.

  • Causality: The C3 position of 3-ethylazetidin-3-amine is a highly congested quaternary center. Standard coupling reagents (like EDC/HOBt) often fail or proceed sluggishly due to this steric bulk. HATU generates a highly reactive HOAt ester, which is essential to drive the nucleophilic attack from a hindered amine. DIPEA is selected as a non-nucleophilic base to deprotonate the acid without competing for the activated intermediate.

Step 2: Nucleophilic Coupling

  • Action: Add 1-Boc-3-amino-3-ethylazetidine (1.1 eq) to the activated mixture. Stir at 40°C for 4-6 hours.

  • Causality: Mild heating is applied to overcome the activation energy barrier imposed by the ethyl group's steric shielding. The Boc-protecting group on the azetidine nitrogen prevents oligomerization and ensures regioselective coupling at the primary amine.

  • Self-Validation: Monitor the reaction via LC-MS. The system validates completion when the mass of the starting carboxylic acid is fully depleted, and the dominant peak corresponds to the mass of the Boc-protected intermediate[M+H]+.

Step 3: Boc Deprotection

  • Action: Dilute the crude mixture with dichloromethane (DCM) and add trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours.

  • Causality: TFA is a strong acid capable of rapidly cleaving the tert-butyl carbamate (Boc) group. Crucially, despite the inherent ring strain of the 4-membered azetidine ring, the scaffold remains stable under these acidic conditions, preventing unwanted ring-opening side reactions.

Step 4: Purification and Isolation

  • Action: Concentrate the reaction under reduced pressure to remove excess TFA. Purify the residue via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Causality: Reverse-phase HPLC ensures the complete removal of HOAt byproducts and residual DIPEA salts, yielding the pure API as a formate salt, ready for downstream in vitro biological assays.

Conclusion

The integration of 3-ethylazetidin-3-amine into medicinal chemistry workflows exemplifies the sophisticated nature of modern drug design. By understanding the causality behind its physicochemical properties—specifically its ability to modulate pKa, provide metabolic stability, and act as a conformationally rigid 3D vector—researchers can systematically overcome the limitations of traditional flat aromatic scaffolds. Whether targeting elusive oncogenes like KRAS G12D or complex GPCRs, this unique azetidine derivative remains a cornerstone of innovative therapeutic development.

References

1.[1] Benchchem. "The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers." 1 2.[4] Journal of Medicinal Chemistry (ACS Publications). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." 4 3.[2] Google Patents. "US20230279025A1 - Kras g12d inhibitors." 2 4.[3] Google Patents. "WO2019219517A1 - Substituted dihydropyrazolo pyrazine carboxamide derivatives." 5

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation and Reductive Amination of 3-Aminoazetidines

Introduction & Strategic Planning 3-Aminoazetidines are highly strained, Fsp³-rich four-membered nitrogen heterocycles that serve as privileged bioisosteres for piperazines, pyrrolidines, and morpholines in modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Planning

3-Aminoazetidines are highly strained, Fsp³-rich four-membered nitrogen heterocycles that serve as privileged bioisosteres for piperazines, pyrrolidines, and morpholines in modern drug discovery[1]. Because they possess two distinct nucleophilic centers—the endocyclic azetidine nitrogen (N1) and the exocyclic primary/secondary amine (N3)—functionalizing these scaffolds presents a significant regioselectivity challenge.

This application note details field-proven methodologies for the regioselective N-alkylation of 3-aminoazetidines. We contrast direct alkylation with reductive amination, providing optimized, self-validating protocols designed to maximize yield and minimize polyalkylation.

The Regioselectivity Challenge & Orthogonal Protection

Without orthogonal protection, direct alkylation of 3-aminoazetidines with alkyl halides often yields complex mixtures of N1/N3-alkylated and polyalkylated products. To circumvent this, the N1 position is typically masked with a tert-butyloxycarbonyl (Boc) or benzhydryl (CHPh₂) group[2]. For example, in the synthesis of high-affinity histamine H3 receptor agonists, benzhydryl-protected 3-aminoazetidines were utilized to prevent overalkylation during the installation of branched alkyl groups[2].

Mechanistic Divergence: Direct Alkylation vs. Reductive Amination
  • Reductive Amination: This is the preferred method for installing linear alkyl or benzyl groups onto the N3 primary amine. By condensing the amine with an aldehyde or ketone to form an imine, followed by in situ reduction using sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction cleanly halts at the secondary amine stage. This approach was successfully employed in the bioisosteric design of triple reuptake inhibitors, yielding secondary amines in 49–95% yields without overalkylation[1].

  • Direct N-Alkylation (Sₙ2): Direct displacement of alkyl halides is highly effective for sterically hindered electrophiles (e.g., benzhydryl bromide) or branched alkyl chains where overalkylation is kinetically disfavored[3],[2]. However, with primary amines and unhindered linear alkyl halides, polyalkylation is a persistent byproduct, necessitating careful stoichiometric control and the use of non-nucleophilic bases like DIPEA[3],[4].

Experimental Protocols

Protocol A: Reductive Amination of N1-Boc-3-aminoazetidine

Causality & Design: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This mildness ensures the selective reduction of the intermediate imine without prematurely reducing the starting aldehyde/ketone to an alcohol[1].

Step-by-Step Methodology:

  • Imine Formation: Dissolve N1-Boc-3-aminoazetidine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Stir at room temperature for 1–2 hours. (Note: For sterically hindered or electronically deactivated ketones, add 0.1 eq of glacial acetic acid or Ti(OⁱPr)₄ to catalyze imine formation).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction Monitoring: Stir the suspension at room temperature for 12–16 hours. Monitor the consumption of the starting amine via LC-MS or TLC (Ninhydrin stain).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCM) and stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Direct N-Alkylation (Synthesis of N-benzhydryl derivatives)

Causality & Design: Base-catalyzed E2 elimination can compete with Sₙ2 substitution when using secondary or bulky alkyl halides. Utilizing N,N-Diisopropylethylamine (DIPEA)—a sterically hindered, non-nucleophilic base—minimizes this side reaction[3]. Dropwise addition of the electrophile maintains a low local concentration, mitigating polyalkylation risks[3].

Step-by-Step Methodology:

  • Preparation: To a solution of the 3-aminoazetidine derivative (1.0 eq) in anhydrous acetonitrile (ACN, 10 mL/mmol), add DIPEA (2.0 eq). Stir for 10 minutes at room temperature to ensure complete free-basing of any amine salts[3].

  • Electrophile Addition: Dissolve the benzhydryl/alkyl halide (1.1 eq) in a minimal amount of ACN. Add this solution dropwise to the reaction mixture over 15–20 minutes[3].

  • Heating: Heat the reaction mixture to 60–70 °C. Maintain heating for 4–8 hours, monitoring closely via LC-MS[3].

  • Quench & Workup: Cool to room temperature and quench with distilled water. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with 1M aqueous NaOH to ensure the product remains in its free base form, followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Data Presentation

The following table summarizes the comparative metrics of the two primary N-alkylation strategies applied to 3-aminoazetidine scaffolds.

StrategyElectrophile TypeReagents & ConditionsTypical YieldPrimary AdvantageCommon Byproducts
Reductive Amination Aldehydes / KetonesNaBH(OAc)₃, DCM, RT, 12-16h49–95%Prevents overalkylation; mild conditionsTrace alcohols (from ketone reduction)
Direct Alkylation (Branched) Branched/Bulky Alkyl HalidesDIPEA, ACN, 60–70 °C60–85%High conversion for sterically hindered substratesAlkene elimination products
Direct Alkylation (Linear) Linear Alkyl HalidesK₂CO₃, DMF, RT to 50 °C40–70%Fast reaction kineticsPolyalkylation (dialkylated amines)

Troubleshooting & Optimization

  • Polyalkylation in Direct Alkylation: If dialkylated byproducts are detected, use an excess of the 3-aminoazetidine derivative (e.g., 1.5 eq) relative to the alkyl halide. Ensure strict dropwise addition of the electrophile[3].

  • Emulsions During Extraction: Amphiphilic partially-protected azetidines frequently cause severe emulsions during aqueous workup. To resolve this, add concentrated brine to the aqueous layer to increase ionic strength (salting out), and filter the stubborn biphasic mixture through a tightly packed pad of Celite[3].

  • Product Loss in Aqueous Phase: Azetidines easily form water-soluble salts. If product recovery is low, verify that the aqueous phase pH is >10 during extraction. Perform a rigorous basic wash (e.g., 1M NaOH) to ensure the product is fully partitioned into the organic layer as the free base[3].

Workflow Visualization

G N1 1-Boc-3-azetidinone (Starting Material) N2 Reductive Amination (R1-NH2, NaBH(OAc)3, DCM) N1->N2 N3 N1-Boc-3-(alkylamino)azetidine (Secondary Amine) N2->N3 N4 Direct N-Alkylation (R2-X, K2CO3, DMF/ACN) N3->N4 N5 N1-Boc-3-(dialkylamino)azetidine (Tertiary Amine) N4->N5 N6 Boc Deprotection (TFA/DCM or HCl/MeOH) N5->N6 N7 3-(dialkylamino)azetidine (Final Product) N6->N7

Regioselective N-alkylation workflow for 3-aminoazetidines via orthogonal protection.

References

  • Title : Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source : nih.gov URL :[Link]

  • Title : 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Source : acs.org URL :[Link]

  • Title : Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist Source : acs.org URL :[Link]

Sources

Application

Application Notes: 3-Ethylazetidin-3-amine as a Versatile Building Block in Modern Drug Discovery

Introduction: The Rise of Small Rings in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to imbue drug can...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Small Rings in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to imbue drug candidates with superior physicochemical and pharmacokinetic properties. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1] Its inherent ring strain (approx. 25.4 kcal/mol), conformational rigidity, and sp3-rich three-dimensional character offer a unique structural framework that can enhance aqueous solubility, improve metabolic stability, and provide novel exit vectors for molecular exploration.[1][2] The clinical success of azetidine-containing drugs such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor) validates the utility of this privileged motif in developing next-generation therapeutics.[1]

This guide focuses on a particularly valuable derivative: 3-Ethylazetidin-3-amine . This building block features a quaternary center, presenting an ethyl group and a primary amine. This specific substitution pattern offers medicinal chemists a unique tool to navigate chemical space. The ethyl group can probe hydrophobic pockets within a biological target, while the primary amine serves as a highly versatile synthetic handle for a multitude of chemical transformations. The rigid azetidine core orients these substituents in a well-defined spatial arrangement, a critical feature for optimizing ligand-receptor interactions.[2]

Caption: Structure of 3-Ethylazetidin-3-amine.

Physicochemical Properties

A thorough understanding of a building block's fundamental properties is crucial for its effective deployment in a drug discovery campaign.

PropertyValueSource
CAS Number 866432-22-6[3]
Molecular Formula C5H12N2[4]
Molecular Weight 100.16 g/mol [4]
InChI Key RVNJQVUOPVMKCW-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 38.05 Ų[5]
cLogP (calculated) -0.2712[5]

Strategic Applications in Drug Design

The utility of 3-Ethylazetidin-3-amine extends beyond its basic structural features. Its application is rooted in established medicinal chemistry strategies.

A Three-Dimensional Scaffold for Enhanced Specificity

The saturated, non-planar nature of the azetidine ring helps compounds "escape flatland"—a common pitfall in drug design that can lead to promiscuous binding and poor pharmacokinetic profiles. The rigid framework of 3-Ethylazetidin-3-amine provides well-defined exit vectors from the quaternary C3 position.[2] This allows for precise, three-dimensional positioning of appended pharmacophoric elements, enabling chemists to achieve higher target affinity and selectivity compared to more flexible or planar scaffolds.

Bioisosteric Replacement for Improved Pharmacokinetics

Azetidines are often employed as bioisosteres for larger, more metabolically labile saturated heterocycles like piperidines and piperazines.[2][6] Replacing these groups with a 3,3-disubstituted azetidine can block common sites of oxidative metabolism by cytochrome P450 enzymes.[7] This strategy frequently leads to improved metabolic stability and a more favorable pharmacokinetic profile, including reduced drug clearance.[6][7]

Bioisostere cluster_0 Common Scaffold cluster_1 Potential Issues cluster_2 Bioisosteric Replacement cluster_3 Improved Properties Piperidine Piperidine/Piperazine Metabolism Metabolic Liability (e.g., P450 oxidation) Piperidine->Metabolism Azetidine 3-Substituted Azetidine Piperidine->Azetidine Replace with Stability Enhanced Metabolic Stability Improved PK Profile Azetidine->Stability

Caption: Bioisosteric replacement strategy.

Experimental Protocols: Harnessing the Reactivity of 3-Ethylazetidin-3-amine

The primary amine of 3-Ethylazetidin-3-amine is the key to its synthetic utility. Below are detailed, field-proven protocols for two of the most fundamental and powerful transformations in medicinal chemistry.

Protocol 1: Amide Bond Formation

The formation of an amide bond is arguably the most common reaction in drug discovery. This protocol provides a robust method for coupling 3-Ethylazetidin-3-amine with a wide range of carboxylic acids.

Causality and Rationale: This procedure utilizes an in situ acyl fluoride formation strategy with BTFFH, which has been shown to be effective for coupling sterically hindered substrates and electron-deficient amines where standard methods may fail.[8][9] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated acid without competing in the coupling reaction. Heating is employed to drive the reaction to completion, especially with challenging substrates.

Amide_Workflow start Materials: - Carboxylic Acid (1.3 equiv) - BTFFH (1.5 equiv) - DIPEA (4.5 equiv) - 3-Ethylazetidin-3-amine (1.0 equiv) - Anhydrous CH2Cl2 step1 Step 1: Acid Activation - Combine Acid, BTFFH in CH2Cl2 - Add DIPEA - Stir 30 min at RT under Argon start->step1 step2 Step 2: Amine Addition - Add 3-Ethylazetidin-3-amine - Seal vial step1->step2 step3 Step 3: Reaction - Heat at 80°C overnight (12-16h) - Monitor by LCMS/TLC step2->step3 step4 Step 4: Work-up - Cool to RT - Dilute with water - Extract with EtOAc (3x) step3->step4 step5 Step 5: Purification - Dry combined organic layers (Na2SO4) - Concentrate in vacuo - Purify by flash chromatography step4->step5 end_product Final Product: N-(3-ethylazetidin-3-yl)amide step5->end_product

Caption: Workflow for amide bond formation.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry microwave vial under an inert atmosphere (Argon or Nitrogen), add the desired carboxylic acid (1.3 equivalents) and BTFFH (1.5 equivalents).

  • Solvent and Base Addition: Add anhydrous dichloromethane (CH2Cl2, approx. 2 mL per mmol of amine). Subsequently, add DIPEA (4.5 equivalents).

  • Activation: Stir the mixture at room temperature for 30 minutes. During this time, the carboxylic acid is activated.

  • Amine Addition: Add 3-Ethylazetidin-3-amine (1.0 equivalent) to the activated mixture.

  • Reaction: Securely seal the vial. Heat the reaction mixture in an oil bath at 80°C overnight (typically 12-16 hours). Caution: Heating a sealed vial of a volatile solvent like CH2Cl2 will cause overpressure. Ensure appropriate glassware and safety precautions are used.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS to confirm the consumption of the starting amine.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water. Extract the aqueous layer with ethyl acetate (EtOAc) three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel flash chromatography to yield the desired amide.

Example Coupling Agents and Conditions:

Coupling AgentBaseSolventTemperatureNotes
HATUDIPEADMFRoom TempStandard, highly effective for most substrates.
EDC/HOBtDIPEACH2Cl2/DMFRoom TempCost-effective, good for general-purpose coupling.[10]
T3PPyridineEtOAc0°C to RTEffective, with easy work-up as byproducts are water-soluble.
TiCl4PyridinePyridine85°CA strong Lewis acid catalyst for difficult couplings.[11]
Protocol 2: Reductive Amination

Reductive amination is a powerful, one-pot method to form C-N bonds, converting the primary amine of our building block into a secondary or tertiary amine.[12][13]

Causality and Rationale: This protocol involves the initial formation of an imine intermediate between 3-Ethylazetidin-3-amine and a carbonyl compound (aldehyde or ketone) under weakly acidic conditions, which catalyze imine formation.[12] A mild, selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)3), is then used.[14] Its mildness is crucial as it selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde or ketone, preventing the formation of unwanted alcohol byproducts.[15]

Reductive_Amination Amine 3-Ethylazetidin-3-amine Reagents NaBH(OAc)3 CH2Cl2, Acetic Acid (cat.) Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Reagents Product Substituted Amine Reagents->Product

Caption: General scheme for reductive amination.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0-1.2 equivalents) and 3-Ethylazetidin-3-amine (1.0 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (approx. 0.1 equivalents) to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the mixture. Caution: The addition may cause gas evolution.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by TLC or LCMS for the disappearance of the imine intermediate and starting materials.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with CH2Cl2.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can then be purified by flash chromatography or crystallization.

Substrate Scope and Considerations:

Carbonyl TypeRelative ReactivityNotes
Aliphatic AldehydesHighReactions are typically fast and clean.
Aromatic AldehydesModerateElectron-withdrawing groups can accelerate the reaction.[16]
KetonesLowerReactions may require longer times or mild heating.[16]

Conclusion

3-Ethylazetidin-3-amine represents a highly valuable and versatile building block for modern drug discovery. Its unique three-dimensional structure, combined with the synthetic accessibility of its primary amine, provides medicinal chemists with a powerful tool to design novel molecules with potentially enhanced potency, selectivity, and pharmacokinetic properties. The robust protocols outlined in these notes for amide bond formation and reductive amination serve as a foundation for the incorporation of this scaffold into a diverse array of drug candidates, paving the way for the next generation of innovative therapeutics.

References

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Dolgopolov, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Cheekatla, S. R. (2026, January 5). Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Isaksson, J., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • National Center for Biotechnology Information. N-methylazetidin-3-amine. PubChem Compound Database. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Lee, K., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999-1004. [Link]

  • Isaksson, J., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Boston University. Reductive Amination Reaction. [Link]

  • Nardi, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1928-1936. [Link]

  • Pathigoolla, A., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • University of Illinois Urbana-Champaign. Bioisosteres of Common Functional Groups. [Link]

  • Bakos, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(3), 272-287. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Patani, H. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Ombito, J. O., & Singh, G. S. (2026, March 2). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Lee, K., et al. (2014, July 10). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed. [Link]

  • Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12. [Link]

Sources

Method

Advanced Protecting Group Strategies for 3-Ethylazetidin-3-amine in Medicinal Chemistry

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The functionalized heterocycle 3-ethylazetidin-3-amine has emerged as a critical, highly versatile building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The functionalized heterocycle 3-ethylazetidin-3-amine has emerged as a critical, highly versatile building block in modern drug discovery. It is prominently featured in the synthesis of [1] and serves as a turn-inducing element in conformationally restricted [2]. Commercially available forms typically include the highly water-soluble bis-TFA or bis-HCl salts[3].

However, incorporating this building block into complex synthetic pipelines requires rigorous orthogonal protection to differentiate the N1 (azetidine ring) and N3 (primary amine) nitrogen atoms[4]. This application note details the physicochemical causality behind its reactivity and provides field-proven, self-validating protocols for achieving absolute regiocontrol.

Physicochemical Profiling & Reactivity Causality

To design an effective protecting group (PG) strategy, one must understand the competing electronic and steric forces at play within 3-ethylazetidin-3-amine:

  • The N1 Secondary Amine (Ring Nitrogen): Azetidines possess significant ring strain (~26 kcal/mol). The N1 nitrogen is exposed on the convex face of the ring, making it highly accessible. Despite being a secondary amine, its pKa (~11.2) makes it highly nucleophilic.

  • The N3 Primary Amine: While primary amines are generally more reactive than secondary amines, the N3 position in this molecule is attached to a quaternary carbon center (C3 bears the ethyl group, two ring carbons, and the amine). This imparts a steric hindrance profile akin to tert-butylamine.

The Causality of Regio-Failure: If standard protection (e.g., adding 1.0 equivalent of Boc₂O to the free base) is attempted, the kinetic differentiation is extremely poor. The exposed N1 secondary amine often reacts competitively with the sterically hindered N3 primary amine, resulting in intractable mixtures of N1-protected, N3-protected, and di-protected species. Successful orthogonal protection requires exploiting thermodynamic differences rather than purely kinetic ones.

Strategic Orthogonal Protection Workflows

To achieve orthogonal protection, two primary strategies are utilized in the field: De Novo Synthesis and Transient Schiff Base Protection.

Strategy A: De Novo Synthesis via Ellman's Auxiliary

When specific stereochemical or orthogonal configurations are required, building the azetidine from 1-Boc-azetidin-3-one is the most reliable approach. This method inherently installs orthogonal protection during the carbon-carbon bond-forming step.

G1 A 1-Boc-azetidin-3-one B t-Bu-Sulfinyl Imine (Activated Intermediate) A->B Ti(OEt)4, t-BuSONH2 (Overcomes Ring Strain) C 1-Boc-3-Ethyl-3- (t-Bu-sulfinylamino)azetidine B->C EtMgBr, -78°C (Prevents Ring Opening) D 1-Boc-3-Ethylazetidin- 3-amine C->D HCl/MeOH (Selective N3 Deprotection)

De novo synthesis of orthogonally protected 3-ethylazetidin-3-amine.

Strategy B: Selective N3-Protection via Transient Schiff Base

For commercially available 3-ethylazetidin-3-amine salts[3], the most elegant way to differentiate the nitrogens is by exploiting the thermodynamic ability of primary amines to form stable imines (Schiff bases) with aldehydes. Secondary amines (N1) cannot form stable imines, leaving N1 kinetically available for protection.

G2 A 3-Ethylazetidin-3-amine (Bis-TFA Salt) B Transient Schiff Base (N3-Benzylidene) A->B PhCHO, Et3N (Thermodynamic N3 Selectivity) C N1-Boc Protected Schiff Base B->C Boc2O, DMAP (Kinetic N1 Protection) D 1-Boc-3-Ethylazetidin- 3-amine C->D 1M HCl, THF (Imine Hydrolysis)

Selective N3-protection via transient Schiff base for N1-Boc functionalization.

Quantitative Data: Orthogonal Protection Matrix

The following table summarizes validated protecting group combinations, their specific cleavage conditions, and typical yields, allowing researchers to select the optimal matrix for their specific synthetic pipeline[4].

N1-Protecting GroupN3-Protecting GroupN1 Cleavage ConditionsN3 Cleavage ConditionsYield RangeApplication Context
Boc Fmoc 50% TFA in CH₂Cl₂20% Piperidine in DMF85–92%Solid-Phase Peptide Synthesis (SPPS)
Cbz Boc H₂, Pd/C, MeOH4M HCl in Dioxane78–88%Solution-Phase Macrocyclization
Benzhydryl (DPM) Boc H₂, Pd(OH)₂, EtOH50% TFA in CH₂Cl₂70–85%Late-Stage Library Diversification
Boc Cbz 4M HCl in DioxaneH₂, Pd/C, MeOH80–90%KRAS G12D Inhibitor Synthesis

Detailed Experimental Protocols

Protocol 1: De Novo Synthesis via Ellman’s Sulfinamide

This protocol builds the functionalized azetidine from the ketone, ensuring absolute regiocontrol.

Mechanistic Causality: Azetidin-3-ones are highly strained (~26 kcal/mol). Converting the sp² ketone to an sp² imine is thermodynamically difficult. Ti(OEt)₄ is required as a powerful Lewis acid and water scavenger to force the condensation. Subsequent Grignard addition must be performed at strictly -78 °C; higher temperatures allow the strongly basic Grignard reagent to attack the strained ring, causing ring-opening polymerization.

  • Condensation: To a solution of 1-Boc-azetidin-3-one (1.0 eq, 10 mmol) and (R)-tert-butanesulfinamide (1.1 eq, 11 mmol) in anhydrous THF (30 mL), add Ti(OEt)₄ (2.0 eq, 20 mmol). Stir at room temperature for 18 h under N₂. Quench with brine (30 mL), filter the resulting titanium dioxide salts through a Celite pad, extract with EtOAc, and concentrate.

  • Grignard Addition: Dissolve the crude sulfinyl imine in anhydrous CH₂Cl₂ (40 mL) and cool to -78 °C. Dropwise add Ethylmagnesium bromide (3.0 M in ether, 1.5 eq, 15 mmol). Stir for 2 h at -78 °C. Quench cold with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.

  • Selective Deprotection: Dissolve the intermediate in MeOH (20 mL). Add 4M HCl in dioxane (2.0 eq). Stir at RT for 1 h to selectively cleave the sulfinyl group (leaving the N1-Boc intact). Concentrate under reduced pressure.

  • Self-Validation Checkpoint: The intermediate sulfinyl imine can be validated by ¹H NMR; the tert-butyl protons of the sulfinamide shift downfield from ~1.20 ppm to ~1.35 ppm upon imine formation. The final product (1-Boc-3-ethylazetidin-3-amine) will lack UV absorbance but will stain intensely purple with Ninhydrin, confirming the liberation of the primary amine.

Protocol 2: Selective N1-Boc Protection via Transient Schiff Base

This protocol is used when starting from commercially available 3-ethylazetidin-3-amine salts.

Mechanistic Causality: By reacting the free base with benzaldehyde, the N3 primary amine thermodynamically favors the formation of a stable Schiff base (imine) driven by the elimination of water. The N1 secondary amine cannot form a stable imine, leaving it kinetically exposed for subsequent acylation by Boc₂O.

  • Freebasing & Imine Formation: Suspend[3] (1.0 eq, 5 mmol) in anhydrous CH₂Cl₂ (25 mL). Add Et₃N (3.0 eq, 15 mmol) to liberate the free base, followed by anhydrous MgSO₄ (5.0 eq) as a desiccant. Add benzaldehyde (1.05 eq, 5.25 mmol). Stir at RT for 12 h.

  • N1-Protection: Filter the mixture to remove MgSO₄. To the clear filtrate, add Boc₂O (1.1 eq, 5.5 mmol) and DMAP (0.1 eq, 0.5 mmol). Stir at RT for 6 h.

  • Hydrolysis: Concentrate the reaction mixture to a residue. Redissolve in THF/H₂O (1:1, 20 mL). Add 1M aqueous HCl dropwise until the pH reaches ~2. Stir for 2 h at RT to hydrolyze the transient imine.

  • Isolation: Wash the acidic aqueous layer with Et₂O (2 x 20 mL) to extract the liberated benzaldehyde. Basify the aqueous layer to pH 10 using 2M NaOH. Extract with CH₂Cl₂ (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield pure 1-Boc-3-ethylazetidin-3-amine.

  • Self-Validation Checkpoint: TLC of Step 2 will show a highly UV-active spot (N1-Boc Schiff base) due to the benzylidene group. Following Step 4, the final isolated product will be UV-inactive but will yield a strong [M+H]⁺ = 201.1 signal via LC-MS.

References

Sources

Application

Application Notes &amp; Protocols: A Scalable Synthesis of 3-Ethylazetidin-3-amine

Abstract The azetidine scaffold is a highly valued structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold is a highly valued structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. Specifically, 3,3-disubstituted azetidines, like 3-Ethylazetidin-3-amine, represent a key building block for creating molecules with high three-dimensionality. This guide provides a comprehensive, in-depth technical protocol for the large-scale synthesis of 3-Ethylazetidin-3-amine. The described multi-step pathway is designed for scalability, safety, and efficiency, starting from the commercially available N-Boc-azetidin-3-one. Each step has been detailed with expert insights into reaction mechanisms, choice of reagents, and critical process parameters, making it suitable for implementation in drug discovery and development laboratories.

Introduction: The Strategic Value of 3,3-Disubstituted Azetidines

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as privileged structures in pharmaceutical design.[1] Their strained ring system offers a unique vectoral exit from a core molecule, enabling exploration of chemical space in a way that larger rings like pyrrolidine and piperidine cannot. The synthesis of these strained rings, however, presents a significant challenge.[2]

3-Ethylazetidin-3-amine, featuring a quaternary carbon center, is an attractive building block. The ethyl group provides a lipophilic handle, while the primary amine offers a versatile point for derivatization. Traditional methods for constructing such 3,3-disubstituted azetidines often involve lengthy reaction sequences or suffer from poor functional group compatibility.[3][4] This document outlines a robust and modular synthetic route designed to overcome these challenges, providing researchers with a reliable pathway for gram-to-kilogram scale production.

Comparative Synthetic Strategies & Rationale for Selected Pathway

Several strategies can be envisioned for the synthesis of 3-Ethylazetidin-3-amine. The construction of the azetidine ring can be achieved through methods like intramolecular cyclization or ring expansion of aziridines.[3] However, for creating a 3,3-disubstituted pattern, functionalization of a pre-existing azetidine core is often more efficient.[5]

Our selected pathway (Scheme 1) commences with the commercially available and stable N-Boc-azetidin-3-one. This starting material provides a robust foundation, allowing for sequential and controlled introduction of the ethyl and amine functionalities.

The key strategic decisions for this pathway are:

  • Sequential Introduction of Substituents: Building the quaternary center step-by-step on the azetidin-3-one scaffold mitigates the challenges of forming the strained ring with the sterically demanding substitution already in place.

  • Use of a Protected Intermediate: The tert-butyloxycarbonyl (Boc) group provides excellent protection for the azetidine nitrogen throughout the initial synthetic steps and can be removed under well-established acidic conditions that are orthogonal to the other functionalities.[6]

  • Amine Introduction via an Azide Intermediate: Direct amination of a tertiary center is often difficult. The use of an azide as a precursor to the amine is a classic and highly reliable transformation.[7][8] The azide can be introduced via an SN2 reaction and subsequently reduced to the primary amine under clean, high-yielding conditions.

G cluster_0 Strategic Rationale Start N-Boc-Azetidin-3-one (Commercially Available) Decision1 Why this starting material? Start->Decision1 Reason1 Stable, protected core. Allows for sequential functionalization. Decision1->Reason1 Decision2 Why introduce amine via azide? Reason2 Reliable S_N2 displacement on tertiary center. Clean reduction to amine. Avoids over-alkylation issues. Decision2->Reason2 Decision3 Why Boc protection? Reason3 Stable to organometallic & nucleophilic conditions. Clean, well-documented deprotection. Decision3->Reason3

Caption: Logic for the selected synthetic strategy.

Overall Synthetic Workflow

The large-scale synthesis of 3-Ethylazetidin-3-amine is accomplished in a five-step sequence as illustrated below. The process begins with the installation of the ethyl group via a Grignard reaction, followed by conversion of the resulting tertiary alcohol into an azide. The synthesis culminates in a one-pot reduction of the azide and deprotection of the Boc group to yield the final product as a hydrochloride salt for improved stability and handling.

Synthetic Workflow A 1. N-Boc-azetidin-3-one B 2. N-Boc-3-ethyl-3-hydroxyazetidine A->B Step 1: Grignard Addition C 3. N-Boc-3-azido-3-ethylazetidine B->C Step 2 & 3: Mesylation & Azide Displacement D 4. N-Boc-3-amino-3-ethylazetidine C->D Step 4: Azide Reduction E 5. 3-Ethylazetidin-3-amine (as HCl salt) D->E Step 5: Boc Deprotection

Caption: Overall 5-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (2)

This step involves the nucleophilic addition of an ethyl group to the ketone of the starting material using a Grignard reagent. Careful temperature control is critical to prevent side reactions and ensure a high yield.[9]

Reagent MW ( g/mol ) Amount Equivalents Role
tert-butyl 3-oxoazetidine-1-carboxylate (1)171.21100 g1.0Starting Material
Ethylmagnesium bromide (3.0 M in diethyl ether)133.27234 mL1.2Grignard Reagent
Anhydrous Tetrahydrofuran (THF)-1.0 L-Solvent
Saturated aq. Ammonium Chloride (NH₄Cl)-500 mL-Quenching Agent
Ethyl Acetate-1.5 L-Extraction Solvent
Brine-500 mL-Wash

Protocol:

  • Setup: Equip a 3 L, three-neck, round-bottom flask with a mechanical stirrer, a thermometer, and a 500 mL dropping funnel under a nitrogen atmosphere.

  • Charge Reagents: Charge the flask with tert-butyl 3-oxoazetidine-1-carboxylate (1) (100 g, 0.584 mol) and anhydrous THF (1.0 L).

  • Cooling: Cool the resulting solution to -10 °C using an ice-salt bath.

  • Grignard Addition: Add the ethylmagnesium bromide solution (234 mL, 0.701 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:7 Ethyl Acetate/Hexane eluent system until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (500 mL) dropwise, keeping the internal temperature below 15 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Purification: Combine all organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil. The product is typically used in the next step without further purification.

    • Expected Yield: ~110 g (93%)

    • Purity (NMR): >95%

Step 2 & 3: Synthesis of tert-butyl 3-azido-3-ethylazetidine-1-carboxylate (3)

This two-part step first converts the tertiary alcohol into a good leaving group (mesylate), which is then displaced by an azide ion. This SN2 reaction proceeds with inversion of configuration, although in this achiral case it is not relevant. Handling sodium azide requires strict safety protocols due to its high toxicity and potential to form explosive compounds.[10][11][12]

Reagent MW ( g/mol ) Amount Equivalents Role
tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (2)201.27110 g1.0Starting Material
Methanesulfonyl chloride (MsCl)114.5545 mL1.1Activating Agent
Triethylamine (TEA)101.19121 mL1.6Base
Dichloromethane (DCM), anhydrous-1.1 L-Solvent
Sodium Azide (NaN₃)65.0171 g2.0Nucleophile
Dimethylformamide (DMF), anhydrous-1.1 L-Solvent
Deionized Water-2.0 L-Wash

Protocol:

  • Mesylation Setup: In a 3 L flask under nitrogen, dissolve the crude alcohol (2) (110 g, 0.546 mol) in anhydrous DCM (1.1 L). Add triethylamine (121 mL, 0.874 mol).

  • Mesylation Reaction: Cool the mixture to 0 °C. Add methanesulfonyl chloride (45 mL, 0.601 mol) dropwise, maintaining the temperature below 5 °C. Stir at 0 °C for 1 hour.

  • Mesylation Work-up: Wash the reaction mixture with cold water (2 x 500 mL) and then brine (500 mL). Dry the organic layer over sodium sulfate and concentrate in vacuo at a temperature below 30°C to obtain the crude mesylate. Caution: Do not heat the crude mesylate.

  • Azidation Setup: Immediately dissolve the crude mesylate in anhydrous DMF (1.1 L) in a 3 L flask.

  • Azidation Reaction: Add sodium azide (71 g, 1.09 mol) portion-wise at room temperature. Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor by TLC for the disappearance of the mesylate.

  • Azidation Work-up: Cool the reaction to room temperature and pour it into 2 L of cold water. Extract the product with ethyl acetate (3 x 700 mL).

  • Purification: Combine the organic extracts, wash with water (3 x 500 mL) to remove DMF, then wash with brine (500 mL). Dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, 1:9 Ethyl Acetate/Hexane) to yield a colorless oil.

    • Expected Yield: ~105 g (85% over two steps)

    • Purity (HPLC): >98%

Safety Note on Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides.[11] Use non-metal spatulas.[12] All work should be performed in a well-ventilated fume hood.[10] Waste containing azide must be quenched and disposed of according to institutional safety guidelines.

Step 4 & 5: One-Pot Synthesis of 3-Ethylazetidin-3-amine Dihydrochloride (5)

This final stage combines the reduction of the azide and the deprotection of the Boc group into a single, efficient operation. Catalytic hydrogenation is a clean and effective method for reducing azides to amines.[7][8] The use of HCl in the reaction medium facilitates the simultaneous cleavage of the acid-labile Boc protecting group.[13]

Reagent MW ( g/mol ) Amount Equivalents Role
tert-butyl 3-azido-3-ethylazetidine-1-carboxylate (3)226.28105 g1.0Starting Material
Palladium on Carbon (10% Pd/C, 50% wet)-10.5 g10 wt%Catalyst
Methanol (MeOH)-1.0 L-Solvent
Hydrochloric Acid (4M in Dioxane)-350 mL~3.0Deprotection Agent
Diethyl Ether-1.0 L-Anti-solvent

Protocol:

  • Setup: To a 2 L hydrogenation vessel (Parr shaker or similar), add the azide (3) (105 g, 0.464 mol) dissolved in methanol (1.0 L).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (10.5 g) under a stream of nitrogen.

  • Acidification: Add the 4M HCl in dioxane solution (350 mL) to the mixture.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi (approx. 3.5 bar).

  • Reaction: Shake the mixture at room temperature for 16-24 hours. The reaction is complete when hydrogen uptake ceases.

  • Catalyst Removal: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (200 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Purification: Triturate the solid with diethyl ether (1.0 L), stir for 1 hour, and then collect the solid by filtration. Wash the solid with more diethyl ether (2 x 200 mL) and dry under vacuum to afford the final product as a white to off-white solid.

    • Expected Yield: ~75 g (93%)

    • Purity (¹H NMR, LC-MS): >99%

Summary and Data

The following table summarizes the key parameters and expected outcomes for the large-scale synthesis of 3-Ethylazetidin-3-amine dihydrochloride.

Step Transformation Key Reagents Solvent Temp (°C) Time (h) Avg. Yield (%)
1 Ketone to AlcoholEtMgBrTHF-10 to 0393
2/3 Alcohol to AzideMsCl, NaN₃DCM, DMF0 to 701885
4/5 Azide to Amine·2HClH₂, Pd/C, HClMeOH252493
Overall - - - - - ~72

References

  • Sodium Azide - Yale Environmental Health & Safety. (n.d.). Yale University. [Link]

  • Sodium Azide NaN3 | Division of Research Safety. (2019). University of Illinois. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry. [Link]

  • Reduction of Azides. (n.d.). Science of Synthesis. [Link]

  • Safe Handling of Sodium Azide (SAZ). (n.d.). University of Wisconsin-Madison. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry. [Link]

  • Lab Safety Guideline: Sodium Azide. (n.d.). The University of Tennessee Health Science Center. [Link]

  • The Chemistry of Amine−Azide Interconversion: Catalytic Diazotransfer and Regioselective Azide Reduction. (2026). ResearchGate. [Link]

  • Preparation of 1° Amines: Azide Synthesis. (2023). JoVE. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar. [Link]

  • A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. (2000). Organic Letters. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). Organic Chemistry Portal. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2026). ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). HETEROCYCLES. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. (2014). Digital.CSIC. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar. [Link]

  • Grignard Reaction. (n.d.). Cambridge University Press. [Link]

Sources

Method

Derivatization of the primary amine in 3-Ethylazetidin-3-amine

Application Note: Selective Derivatization of the Primary Amine in 3-Ethylazetidin-3-amine Introduction & Strategic Importance The azetidine motif is widely recognized as a "privileged structure" in contemporary medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Derivatization of the Primary Amine in 3-Ethylazetidin-3-amine

Introduction & Strategic Importance

The azetidine motif is widely recognized as a "privileged structure" in contemporary medicinal chemistry[1]. By acting as a bioisostere for larger, more lipophilic rings, azetidines increase the fraction of sp³-hybridized carbons (Fsp³), which directly translates to improved aqueous solubility, enhanced metabolic stability, and superior overall pharmacokinetic profiles. Specifically, 3-ethylazetidin-3-amine has emerged as a critical building block in the development of advanced targeted therapeutics, including highly selective KRAS G12D inhibitors[2] and MEK inhibitors[3].

Mechanistic Insights: The Necessity of Orthogonal Protection

When designing a synthetic route to derivatize 3-ethylazetidin-3-amine, chemists face a significant chemoselectivity challenge. The molecule possesses two distinct nucleophilic centers:

  • The secondary amine within the strained four-membered azetidine ring (Position 1).

  • The primary amine attached to the quaternary carbon (Position 3).

Causality Behind Experimental Choices: Counterintuitively, the secondary ring nitrogen is kinetically more nucleophilic than the primary amine. The primary amine at C3 is severely sterically hindered by the adjacent ethyl group and its direct attachment to a quaternary carbon. Attempting direct derivatization of the unprotected diamine leads to preferential reaction at the ring nitrogen or an intractable mixture of regioisomers.

Therefore, a self-validating and scalable protocol mandates the use of an orthogonally protected precursor: tert-Butyl 3-amino-3-ethylazetidine-1-carboxylate (1-Boc-3-amino-3-ethylazetidine, CAS: 1158758-79-2)[4]. By masking the highly reactive ring nitrogen with a tert-butyloxycarbonyl (Boc) group, absolute regiocontrol is achieved, allowing for the selective functionalization of the sterically hindered primary amine. To maintain its integrity, this intermediate must be stored at 2-8°C under an inert atmosphere.

Workflow & Derivatization Pathways

Workflow Start 1-Boc-3-amino-3-ethylazetidine (CAS: 1158758-79-2) Amidation Amidation (HATU, DIPEA) Start->Amidation R-COOH RedAmination Reductive Amination (NaBH(OAc)3, AcOH) Start->RedAmination R-CHO Sulfonylation Sulfonylation (R-SO2Cl, Pyridine) Start->Sulfonylation R-SO2Cl Deprotect1 Boc Deprotection (TFA/DCM) Amidation->Deprotect1 Deprotect2 Boc Deprotection (TFA/DCM) RedAmination->Deprotect2 Deprotect3 Boc Deprotection (TFA/DCM) Sulfonylation->Deprotect3 Prod1 3-Amido-3-ethylazetidine Derivatives Deprotect1->Prod1 Prod2 3-Alkylamino-3-ethylazetidine Derivatives Deprotect2->Prod2 Prod3 3-Sulfonamido-3-ethylazetidine Derivatives Deprotect3->Prod3

Workflow for selective derivatization and deprotection of 1-Boc-3-ethylazetidin-3-amine.

Experimental Protocols

General Note: All protocols strictly utilize 1-Boc-3-amino-3-ethylazetidine-1-carboxylate as the starting material to ensure selective derivatization[4].

Protocol A: Amide Bond Formation (Acylation) Rationale: Due to the steric hindrance at the C3 quaternary center, standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is selected because the 7-azabenzotriazole leaving group provides superior activation kinetics, easily overcoming the steric bulk of the ethyl group. Step-by-Step Methodology:

  • Activation : Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature (RT) for 15 minutes to generate the active ester.

  • Coupling : Add 1-Boc-3-amino-3-ethylazetidine-1-carboxylate (1.0 eq) to the activated mixture.

  • Reaction : Stir at RT for 12–16 hours. Monitor completion via LC-MS.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Amination (Alkylation) Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent. It is exceptionally mild and selectively reduces the imine/iminium intermediate without reducing the starting unreacted aldehyde, preventing the formation of unwanted alcohol byproducts. Step-by-Step Methodology:

  • Imine Formation : Dissolve 1-Boc-3-amino-3-ethylazetidine-1-carboxylate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir for 2 hours at RT.

  • Reduction : Portion-wise, add NaBH(OAc)₃ (1.5 eq) to the reaction mixture to avoid thermal spiking.

  • Reaction : Stir for 12 hours at RT.

  • Workup : Quench carefully with 1N NaOH to neutralize the acetic acid and destroy excess hydride. Extract with DCM (3x). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol C: Global Deprotection (Boc Removal) Rationale: To utilize the azetidine core in further library enumeration or final biological assays, the Boc group must be cleanly removed. Step-by-Step Methodology:

  • Cleavage : Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 1:4 v/v ratio of TFA:DCM.

  • Reaction : Stir at RT for 2 hours. Critical Note: Do not heat the reaction. Azetidine rings are highly strained and can undergo acid-catalyzed ring-opening side reactions at elevated temperatures.

  • Isolation : Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

  • Free-Basing : Isolate the product as the TFA salt, or pass through an SCX-2 ion-exchange column (eluting with 2M NH₃ in MeOH) to obtain the pure free base.

Data Presentation: Quantitative Summary

Derivatization MethodReagents / ConditionsTypical YieldReaction TimePrimary Challenge / Impurity
Amidation HATU, DIPEA, DMF, RT75 - 85%12 - 16 hSluggish kinetics due to steric hindrance at C3; unreacted amine.
Reductive Amination NaBH(OAc)₃, AcOH, DCE, RT65 - 80%14 hOver-alkylation (dialkylation) if the target aldehyde is highly reactive.
Sulfonylation R-SO₂Cl, Pyridine, DCM, 0°C to RT70 - 90%4 - 8 hHydrolysis of sulfonyl chloride if reagents are not strictly anhydrous.
Boc Deprotection 20% TFA in DCM, RT> 95%2 hAcid-catalyzed azetidine ring opening if exposed to heat.

References

  • A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. 1

  • WO2022015375A1 - Kras g12d inhibitors. Google Patents. 2

  • WO2007044515A1 - Azetidines as mek inhibitors for the treatment of proliferative diseases. Google Patents. 3

  • 1158758-79-2 | tert-Butyl 3-amino-3-ethylazetidine-1-carboxylate. ChemScene. 4

  • tert-Butyl 3-amino-3-ethylazetidine-1-carboxylate | 1158758-79-2. Sigma-Aldrich.

Sources

Application

Application Note: 3-Ethylazetidin-3-amine as a Privileged Scaffold in the Synthesis of CNS Modulators

Executive Summary The design of Central Nervous System (CNS) modulators requires a delicate balance of physicochemical properties to ensure blood-brain barrier (BBB) penetrance, metabolic stability, and target selectivit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of Central Nervous System (CNS) modulators requires a delicate balance of physicochemical properties to ensure blood-brain barrier (BBB) penetrance, metabolic stability, and target selectivity. Azetidines—four-membered nitrogen-containing heterocycles—have emerged as vital motifs in medicinal chemistry due to their unique high ring strain, sp3-rich character, and conformational rigidity[1].

Among azetidine derivatives, 3-ethylazetidin-3-amine represents a highly specialized and premium building block. By incorporating a geminal ethyl-amine substitution at the 3-position, this scaffold forces a specific vector for the primary amine while completely blocking α-oxidation. This structural modification dramatically enhances metabolic stability and pharmacokinetic profiles compared to traditional acyclic amines or larger saturated rings[1].

Physicochemical & Pharmacokinetic Rationale

To achieve optimal CNS exposure, a molecule must balance lipophilicity with a low topological polar surface area (TPSA). Replacing traditional piperidine or pyrrolidine rings with a 3-ethylazetidin-3-amine moiety reduces the molecular weight and the basicity (pKa) of the amine. Lowering the pKa directly correlates with reduced phospholipidosis risk and improved passive membrane permeability, which are critical for neurotherapeutics.

Table 1: Physicochemical Comparison of Common Amine Scaffolds
ScaffoldRelative cLogPpKa (Conjugate Acid)sp³ Fraction (Fsp³)BBB Permeability PotentialMetabolic Vulnerability at α-Carbon
Piperidin-4-amine ~0.4~10.01.00ModerateHigh (Multiple C-H bonds)
Azetidin-3-amine ~-0.2~9.01.00HighModerate (C-H at C3)
3-Ethylazetidin-3-amine ~0.3~8.81.00Very High None (Quaternary C3)

The quaternary nature of the C3 carbon in 3-ethylazetidin-3-amine eliminates the vulnerable α-hydrogen, shielding the molecule from rapid hepatic CYP450-mediated deamination and ring-opening.

MetabolicStability CYP Hepatic CYP450 Enzymes Sub1 Standard Azetidin-3-amine (C-H at C3) CYP->Sub1 Sub2 3-Ethylazetidin-3-amine (Quaternary C3) CYP->Sub2 Met1 Rapid Oxidation (Deamination/Ring Opening) Sub1->Met1 Vulnerable C-H bond Met2 Metabolic Resistance (Prolonged Half-life) Sub2->Met2 Steric shielding & No α-hydrogen

Fig 1. Metabolic shielding mechanism of 3-ethylazetidin-3-amine against CYP450 oxidation.

Synthetic Integration & Methodological Causality

Working with 3-ethylazetidin-3-amine requires distinct synthetic considerations due to its steric environment and commercial salt forms. The compound is frequently sourced as a bis(trifluoroacetic acid) salt (CAS: 2173991-90-5) or as a free base (CAS: 866432-22-6).

Causality in Experimental Design:

  • Salt Neutralization: When utilizing the bis(TFA) salt, a minimum of 3.0 to 4.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is mandatory. Why? Failure to fully neutralize both equivalents of TFA will leave the primary amine protonated, rendering it non-nucleophilic and completely stalling the coupling reaction.

  • Steric Hindrance: The ethyl group at the C3 position creates a highly sterically hindered, neo-pentyl-like environment around the primary amine. Standard carbodiimide coupling agents (like EDC/HOBt) often fail, leading to the formation of unreactive N-acylurea byproducts. Therefore, highly reactive uronium salts like HATU are required to drive the formation of the active ester and facilitate the challenging nucleophilic attack.

CouplingWorkflow A Heteroaryl Carboxylic Acid C Active Ester Intermediate A->C HATU, DIPEA DMF, 0 °C B 3-Ethylazetidin-3-amine bis(TFA) salt B->C Free-basing (DIPEA) D CNS Modulator (Amide Product) C->D Nucleophilic Attack (RT)

Fig 2. Workflow for the sterically hindered amide coupling of 3-ethylazetidin-3-amine.

Validated Protocol: Sterically Hindered Amide Coupling

This protocol describes the robust synthesis of a CNS-active amide using a heteroaryl carboxylic acid and 3-ethylazetidin-3-amine bis(TFA) salt.

Materials Required
  • Heteroaryl carboxylic acid (1.0 eq, typically 0.5 mmol)

  • 3-Ethylazetidin-3-amine bis(TFA) salt (1.2 eq, 0.6 mmol)

  • HATU (1.3 eq, 0.65 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq, 2.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology

Step 1: Pre-activation of the Carboxylic Acid

  • In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the heteroaryl carboxylic acid (1.0 eq) and HATU (1.3 eq) in anhydrous DMF (1.5 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.0 eq) dropwise.

  • Self-Validating Checkpoint: The initial cloudy suspension will clarify into a distinct amber or bright yellow solution within 5–10 minutes. This visual transition confirms the successful formation of the highly reactive O-At active ester. Do not proceed until this clarification is observed.

Step 2: Free-basing the Azetidine Salt

  • In a separate vial, suspend the 3-ethylazetidin-3-amine bis(TFA) salt (1.2 eq) in anhydrous DMF (1.0 mL).

  • Add DIPEA (3.0 eq) to this suspension and sonicate for 2 minutes.

  • Causality: Pre-mixing the salt with an excess of base ensures the complete liberation of the free amine. If the acidic salt is added directly to the active ester from Step 1, the localized acidity can prematurely degrade the active ester back to the starting carboxylic acid.

Step 3: Nucleophilic Coupling

  • Transfer the free-based azetidine solution (from Step 2) dropwise into the active ester solution (from Step 1) at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir vigorously for 4 to 6 hours.

  • Self-Validating Checkpoint: Monitor via LC-MS. The steric bulk of the ethyl group slows the reaction; expect complete conversion only after 4 hours. The mass spectrum should show the desired product mass [M+H]+ with complete consumption of the active ester intermediate.

Step 4: Quench and Workup

  • Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 × 5 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure CNS modulator.

References[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIimAMo6oDdYyM4AybuUEBAy15BF-AhANBsADRBMGUQfPlCv6AaeA9ZSK5bwlW3h1duuxVcGPf0c0kK4Bw7sVp5hea_2vzAN_L_gkZCKJ1OIsmCGlAp6bOPHC3apNbbHxKdfbI[2] 3-ethylazetidin-3-amine, bis(trifluoroacetic acid) | 2173991-90-5. Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQerlBBJIk1spJogBIp5tX8UdaAAv3S2srL9KOKC-4_8eyU0Em9zLAJsD2lobTbmRO6wsu4H7cV6ojdBUY2lW-cOviqijVBGiI1nBmBxZNLG5McyNn2rO0Qo6IzY0_tCA2Tq8Wn13wU_75KjPW-_X2A4keJXjWMHytE7slVyCB9LHFKGi89n5lpJZ4EcAoU3Q=[3] 3-ethylazetidin-3-amine | 866432-22-6. Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy_N3kdH6myZ7EK5A66OChA-zk6W8HJy7o0M2jo70cspGz9Z44BPs6yLPZWey8cuaIt9IVZmatosuBxEjpCRkRxKLlJagMD6STg31xcDzAm_HImP-oTr9li72LFU9Bovn7x_8n1SIqID2t8FH4E5cxkd70fAXy-FcmNevTKBKHj0pRSZ4szg==

Sources

Method

Asymmetric Synthesis of 3-Ethylazetidin-3-amine Derivatives: An Application Note

Introduction The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and three-dimensional diversity to drug candidates.[1][2] Specifically, 3-substituted azetidines, and in particular those bearing a quaternary stereocenter at the C3 position, are of growing interest for the development of novel therapeutics. The precise spatial arrangement of substituents on this strained four-membered ring can profoundly influence biological activity. This application note provides a detailed guide for the asymmetric synthesis of 3-ethylazetidin-3-amine derivatives, key building blocks for drug discovery and development.[1]

The synthetic challenge lies in the stereocontrolled construction of the C3 quaternary center bearing both an ethyl and an amino group. This guide will detail a robust, multi-step synthetic strategy commencing from readily available starting materials, leveraging a chiral auxiliary-mediated approach to ensure high enantioselectivity. The protocols described herein are designed to be reproducible and scalable, providing researchers with a practical pathway to these valuable compounds.

Strategic Overview

The overall synthetic strategy hinges on the diastereoselective functionalization of a chiral azetidin-3-one precursor. This approach allows for the sequential and controlled introduction of the ethyl and amino functionalities at the C3 position. The key steps involve:

  • Asymmetric Synthesis of a Chiral N-Protected Azetidin-3-one: Establishing the initial stereocenter on the azetidine ring is crucial for directing the subsequent diastereoselective transformations.

  • Diastereoselective Ethylation of the Azetidin-3-one: The introduction of the ethyl group is achieved via a nucleophilic addition to the ketone, with the stereochemical outcome dictated by the existing chirality of the azetidine.

  • Stereospecific Conversion of the Tertiary Alcohol to an Amine: The resulting tertiary alcohol is converted to the desired amine with retention or inversion of configuration, depending on the chosen methodology.

This modular approach provides flexibility and control over the stereochemical identity of the final product.

Core Synthesis Workflow

Asymmetric Synthesis of 3-Ethylazetidin-3-amine cluster_0 Part 1: Chiral Azetidin-3-one Synthesis cluster_1 Part 2: Diastereoselective Ethylation cluster_2 Part 3: Amination and Deprotection Start Chiral N-Propargylsulfonamide Gold_Catalysis Gold-Catalyzed Oxidative Cyclization Start->Gold_Catalysis [Au(I)] catalyst, Oxidant Azetidinone Chiral N-Protected Azetidin-3-one Gold_Catalysis->Azetidinone Ethyl_Grignard Ethylmagnesium Bromide (EtMgBr) Tertiary_Alcohol Chiral N-Protected 3-Ethyl-3-hydroxyazetidine Azetidinone->Tertiary_Alcohol Diastereoselective Addition Ethyl_Grignard->Tertiary_Alcohol THF, -78 °C Mitsunobu Mitsunobu Reaction (DPPA, DEAD, PPh3) Azide Chiral N-Protected 3-Azido-3-ethylazetidine Tertiary_Alcohol->Azide Stereospecific Conversion Mitsunobu->Azide Reduction Reduction (e.g., H2, Pd/C) Azide->Reduction Protected_Amine Chiral N-Protected 3-Amino-3-ethylazetidine Reduction->Protected_Amine Deprotection Deprotection Protected_Amine->Deprotection Final_Product Enantioenriched 3-Ethylazetidin-3-amine Deprotection->Final_Product

Caption: Overall workflow for the asymmetric synthesis of 3-Ethylazetidin-3-amine.

Detailed Protocols

Part 1: Synthesis of Chiral N-tert-Butanesulfinyl-azetidin-3-one

The synthesis of a chiral azetidin-3-one is the cornerstone of this asymmetric approach. We will utilize a gold-catalyzed oxidative cyclization of a chiral N-propargylsulfonamide, which can be readily prepared in high enantiomeric excess using Ellman's chiral auxiliary, (R)- or (S)-tert-butanesulfinamide.[3][4]

Rationale: The use of a chiral sulfinamide auxiliary allows for the diastereoselective formation of the N-propargylsulfonamide.[3] The subsequent gold-catalyzed cyclization proceeds with high fidelity, transferring the chirality to the azetidinone product.[3] The tert-butanesulfonyl group is advantageous as it can be removed under acidic conditions.[3]

Experimental Protocol:

  • Synthesis of Chiral N-Propargylsulfonamide:

    • To a solution of the desired propargylamine (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) is added (R)-tert-butanesulfinamide (1.05 eq) and a suitable dehydrating agent (e.g., MgSO₄).

    • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

    • The crude product is filtered and concentrated. The resulting N-propargylsulfinamide is then oxidized to the corresponding sulfonamide using an oxidant like m-CPBA without extensive purification.[3]

  • Gold-Catalyzed Oxidative Cyclization:

    • The crude chiral N-propargylsulfonamide (1.0 eq) is dissolved in a suitable solvent (e.g., DCE).

    • A gold(I) catalyst, such as (Ph₃P)AuCl/AgOTf or a more advanced cationic gold complex (e.g., Et₃PAuNTf₂), is added (1-5 mol%).[3]

    • An oxidant, such as 8-ethylquinoline N-oxide, is added, and the reaction is stirred at room temperature to 50 °C until completion.[3]

    • The reaction mixture is then quenched, and the product is purified by column chromatography to yield the chiral N-tert-butanesulfonyl-azetidin-3-one.

Reagent/ParameterStoichiometry/ValuePurpose
Chiral N-Propargylsulfonamide1.0 eqChiral starting material
Gold(I) Catalyst1-5 mol%Catalyzes the oxidative cyclization
Oxidant1.2-1.5 eqFacilitates the in-situ formation of the α-oxogold carbene
SolventDCE or similarReaction medium
TemperatureRoom Temp. to 50 °CControls reaction rate
Typical Yield70-90%
Typical e.e.>98%
Part 2: Diastereoselective Addition of an Ethyl Group

With the chiral azetidin-3-one in hand, the next crucial step is the diastereoselective introduction of the ethyl group. A Grignard reaction is a classic and effective method for this transformation. The stereochemical outcome of the addition will be directed by the chiral N-sulfinyl group, which effectively blocks one face of the carbonyl.

Rationale: The bulky tert-butanesulfinyl group on the nitrogen atom provides a sterically hindered environment, forcing the incoming nucleophile (ethyl Grignard) to attack from the less hindered face of the azetidin-3-one. This results in a highly diastereoselective transformation.

Caption: Diastereoselective ethylation of the chiral azetidin-3-one.

Experimental Protocol:

  • A solution of the chiral N-tert-butanesulfonyl-azetidin-3-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • Ethylmagnesium bromide (1.2-1.5 eq, as a solution in THF or diethyl ether) is added dropwise.

  • The reaction is stirred at -78 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the chiral N-protected 3-ethyl-3-hydroxyazetidine.

Reagent/ParameterStoichiometry/ValuePurpose
Chiral Azetidin-3-one1.0 eqElectrophile
Ethylmagnesium Bromide1.2-1.5 eqNucleophile (source of ethyl group)
SolventAnhydrous THFReaction medium
Temperature-78 °CEnhances diastereoselectivity
Typical Yield85-95%
Typical d.r.>95:5
Part 3: Stereospecific Conversion of the Tertiary Alcohol to the Amine

The final key transformation is the conversion of the tertiary alcohol to the desired primary amine with control of stereochemistry. A Mitsunobu reaction followed by reduction of the resulting azide is a reliable method to achieve this with inversion of configuration.

Rationale: The Mitsunobu reaction with a nitrogen nucleophile such as diphenylphosphoryl azide (DPPA) proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter.[5][6][7][8][9] The subsequent reduction of the azide to the amine is a high-yielding and clean transformation that does not affect the newly established stereocenter.

Experimental Protocol:

  • Mitsunobu Reaction:

    • To a solution of the chiral N-protected 3-ethyl-3-hydroxyazetidine (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral N-protected 3-azido-3-ethylazetidine.

  • Reduction of the Azide:

    • The azido-azetidine derivative is dissolved in a suitable solvent (e.g., methanol or ethyl acetate).

    • A catalytic amount of palladium on carbon (10% Pd/C) is added.

    • The reaction mixture is stirred under an atmosphere of hydrogen (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide stretch).

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the N-protected 3-amino-3-ethylazetidine.

  • Deprotection:

    • The N-tert-butanesulfonyl protecting group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in methanol.

    • After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting salt of 3-ethylazetidin-3-amine can be isolated or converted to the free base by treatment with a suitable base.

Reagent/ParameterStoichiometry/ValuePurpose
Mitsunobu Reaction
Tertiary Alcohol1.0 eqSubstrate
PPh₃1.5 eqReagent for Mitsunobu reaction
DEAD or DIAD1.5 eqActivator for Mitsunobu reaction
DPPA1.5 eqAzide source
Azide Reduction
Azido-azetidine1.0 eqSubstrate
Pd/C (10%)~10 mol%Catalyst for hydrogenation
Hydrogen1 atmReducing agent
Deprotection
N-protected Amine1.0 eqSubstrate
TFA or HClExcessDeprotecting agent
Typical Overall Yield60-80% (from alcohol)

Conclusion

This application note details a robust and highly stereoselective synthetic route to 3-ethylazetidin-3-amine derivatives. By employing a chiral auxiliary-directed strategy, it is possible to construct the challenging C3-quaternary stereocenter with excellent control. The protocols provided are based on well-established and reliable chemical transformations, offering a practical guide for researchers in drug discovery and medicinal chemistry to access these valuable building blocks. The modularity of this synthetic approach also allows for the potential synthesis of a variety of 3-alkyl-3-aminoazetidine derivatives by simply varying the Grignard reagent used in the alkylation step.

References

  • Zhang, D., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 53(5), 1357-1361. [Link]

  • Couty, F., Evano, G., & Prim, D. (2004). Synthesis of Chiral Non Racemic Azetidines. Mini-Reviews in Organic Chemistry, 1(2), 133-148. [Link]

  • MacNevin, C. J., Moore, R. L., & Liotta, D. C. (2008). Stereoselective synthesis of quaternary center bearing azetines and their beta-amino acid derivatives. The Journal of Organic Chemistry, 73(4), 1264–1269. [Link]

  • Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The [3+2] Cycloaddition of Nitrones and Azomethine Ylides with Alkenes, Alkynes and Allenes. Chemical Reviews, 108(10), 3988-4035.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett, 2004(1), 0077-0085.
  • Vedejs, E., & Jure, M. (2005). The Wittig Reaction: A Historical Perspective.
  • Schindler, C. S. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 12, 1143–1150. [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ACS Publications. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. [Link]

  • ACS Publications. (2016). Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. [Link]

  • Royal Society of Chemistry. (2019). Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines. [Link]

  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines Using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995. [Link]

  • Beilstein Journals. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. [Link]

  • PMC. (2026). Combination of a UPO‐Based Epoxidation With a Subsequent Ring‐Opening Reaction for the Synthesis of Amino Alcohols. [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • ResearchGate. (2025). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-Substituted Azetidines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing and functionalizing 3-substituted azetidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing and functionalizing 3-substituted azetidines.

Azetidines are highly strained four-membered nitrogen heterocycles (possessing a ring strain of approximately 25.4 kcal/mol)[1]. While they are highly prized in medicinal chemistry as metabolically stable bioisosteres, this inherent strain makes them thermodynamic traps. Reactions often deviate toward ring-opening, elimination, or polymerization. This guide decodes the causality behind these side reactions and provides self-validating protocols to ensure synthetic integrity.

Module 1: The Cyclization Bottleneck – Polymerization vs. 4-exo-tet Ring Closure

The Causality: Forming the four-membered azetidine ring via intramolecular


 cyclization (e.g., from acyclic 1,3-dihalides or epichlorohydrin derivatives) is kinetically and thermodynamically disfavored compared to intermolecular reactions[1]. When the concentration of the acyclic precursor is too high, the nucleophilic nitrogen of one molecule will attack the electrophilic carbon of another, initiating a cascade that results in oligomeric or polymeric sludge rather than the desired heterocycle.

Q: My intramolecular cyclization yields a high molecular weight sludge instead of the azetidine. How do I shift the equilibrium? A: You must artificially lower the encounter rate of distinct molecules. Running the reaction at high dilution favors the intramolecular 4-exo-tet cyclization[2]. Furthermore, the choice of base is critical; nucleophilic bases can compete with your substrate, leading to displacement side products.

Protocol 1: Self-Validating High-Dilution Cyclization

Validation Mechanism: This protocol utilizes a real-time LC-MS feedback loop. The continuous addition rate is dynamically validated and adjusted based on the presence of dimer (2M) mass peaks, making the system self-correcting.

  • System Preparation: Dissolve the acyclic 1,3-dihalide precursor (1.0 eq) in an anhydrous solvent (e.g., acetonitrile) to achieve a highly dilute initial concentration of 0.01 M.

  • Base Selection: Add a sterically hindered, non-nucleophilic base (e.g.,

    
     or DIPEA, 3.0 eq) to the reaction vessel. Heat the system to 80 °C to provide the kinetic energy required to overcome the ~25 kcal/mol ring strain.
    
  • Continuous Addition: Load the amine nucleophile (1.0 eq) into a syringe pump. Begin addition at a rate of 0.1 mL/min.

  • LC-MS Validation Loop: Sample the reaction every 30 minutes.

    • Observation: If LC-MS reveals a significant M+1 peak corresponding to the dimer (intermolecular addition), the local concentration of the amine is too high.

    • Correction: Reduce the syringe pump rate by 50%. The protocol is validated when only the M+1 peak of the cyclized azetidine is observed.

CyclizationWorkflow Start Start Cyclization CheckMass LC-MS Analysis: Is dimer/polymer present? Start->CheckMass HighDilution Decrease concentration Use syringe pump CheckMass->HighDilution Yes CheckElim Is Azetine (Elimination) present? CheckMass->CheckElim No HighDilution->CheckMass ChangeBase Switch to bulky base (e.g., DIPEA, Cs2CO3) CheckElim->ChangeBase Yes Success Isolate 3-Substituted Azetidine CheckElim->Success No ChangeBase->CheckElim

Workflow for optimizing azetidine cyclization by mitigating polymerization and elimination.

Module 2: Cross-Coupling and Functionalization – Elimination and Ring-Opening Traps

The Causality: When functionalizing 3-haloazetidines, researchers frequently encounter two major degradation pathways. First, the protons at the C2 and C4 positions are relatively acidic; exposure to strong bases triggers an E2 elimination, yielding unstable 2-azetines[3]. Second, if the azetidine nitrogen is unprotected or bears an electron-donating group, the nitrogen lone pair can participate in an intramolecular nucleophilic attack. This displaces the C3-halide to form a highly reactive bicyclic aziridinium intermediate, which rapidly undergoes solvolysis to yield ring-opened or rearranged products.

Q: During the nucleophilic substitution of 3-bromoazetidine, I isolate a 3-alkoxyazetidine side product instead of my desired amine. Why? A: This is a classic neighboring group participation failure. The nitrogen atom attacks the C3 position, forming an aziridinium ion. If your solvent contains alcohols (e.g., methanol), they will attack this intermediate, yielding 3-alkoxyazetidines. To prevent this, you must use strongly electron-withdrawing protecting groups (like Tosyl or Boc) to deactivate the nitrogen's nucleophilicity[1], and strictly utilize non-nucleophilic solvents (e.g., THF, DMF).

Q: I am attempting a lithiation/electrophile trapping on 1-Boc-3-iodoazetidine, but I isolate a complex mixture including 1-hexene and unreacted starting material. How do I fix this? A: Iodine-lithium exchange using hexyllithium in batch reactors often fails because the newly formed, highly reactive lithiated azetidine acts as a base/nucleophile and is quenched by the unreacted starting material or the 1-iodohexane byproduct[4]. Transitioning to a continuous flow microreactor solves this by physically separating the generation and trapping steps on a millisecond timescale.

Quantitative Comparison of Reaction Conditions
Reaction ConditionProtecting GroupMajor Side ProductYield of Desired ProductCausality / Mechanism

in Methanol
Alkyl / Benzyl3-Methoxyazetidine< 15%Aziridinium formation & alcoholysis
NaH in DMFBoc2-Azetine~ 10%E2 Elimination due to strong base 3
Hexyllithium (Batch, -78 °C)BocProtonated Azetidine~ 45%Quenching by starting material 4
Hexyllithium (Flow, -50 °C)BocNone (Trace)80–89%Rapid electrophilic trapping 4
Protocol 2: Continuous Flow Lithiation and Trapping of 1-Boc-3-iodoazetidine

Validation Mechanism: The success of this protocol is self-validated by crude NMR analysis. The complete absence of 1-hexene in the crude mixture proves that the kinetic trapping outpaced the degradation pathway.

  • System Priming: Flush a flow microreactor system (e.g., PTFE tubing, internal volume 2.0 mL) with anhydrous cyclopentyl methyl ether (CPME). Submerge the reactor coil in a -50 °C cooling bath[4].

  • Reagent Delivery:

    • Syringe A: 1-Boc-3-iodoazetidine (0.07 M in CPME).

    • Syringe B: n-Hexyllithium (0.42 M in CPME).

    • Syringe C: Electrophile (e.g., benzophenone, 0.1 M in CPME).

  • Metallation: Pump Syringe A (4 mL/min) and Syringe B (1 mL/min) into a T-mixer. The residence time must be tightly controlled to < 2 seconds to prevent the lithiated species from reacting with the alkyl iodide byproduct[4].

  • Trapping: Immediately route the output into a second T-mixer where Syringe C is introduced (4 mL/min).

  • Quenching & Isolation: Direct the final outflow into a flask containing saturated aqueous

    
    . Extract with ethyl acetate. Analyze the crude mixture via 
    
    
    
    NMR; the absence of multiplet peaks at δ 5.8 and 4.9 ppm (1-hexene) validates the flow parameters.

MechanisticPathways HaloAzetidine 3-Haloazetidine (Starting Material) Aziridinium Bicyclic Aziridinium Intermediate HaloAzetidine->Aziridinium N-participation (Poor PG) Azetine 2-Azetine (Elimination Product) HaloAzetidine->Azetine Strong Base (E2 Elimination) Desired 3-Substituted Azetidine (Desired Product) HaloAzetidine->Desired Controlled Substitution / Flow Lithiation Alkoxy 3-Alkoxyazetidine (Ring-Opened/Rearranged) Aziridinium->Alkoxy Alcoholysis

Mechanistic pathways leading to side products vs. desired 3-substituted azetidines.

Module 3: Deprotection and Ring Stability

The Causality: The azetidine ring is highly susceptible to acid-catalyzed ring opening[5]. The strain of the four-membered ring significantly lowers the activation energy for C-N bond cleavage upon protonation.

Q: When I try to remove the N-benzhydryl or N-Boc group using strong acids (e.g., TFA or HCl), my azetidine ring opens. What is the alternative? A: Standard acidic deprotection conditions often destroy the heterocycle. For Boc deprotection, if standard TFA causes ring opening, pivot to milder Lewis acids like


 in DCM, or TMSOTf with a mild base. For benzhydryl or benzyl groups, catalytic hydrogenation (

) is strongly preferred over acidic cleavage, provided there are no other reducible functional groups (like halogens) at the 3-position.
References
  • Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines , BenchChem. 2

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines , University of Birmingham. 5

  • Recent advances in synthetic facets of immensely reactive azetidines , RSC Publishing.

  • Technical Support Center: Azetidine Synthesis Protocols , BenchChem. 1

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor , ACS Publications. 4

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks , PMC. 3

Sources

Optimization

Technical Support Center: Purification and Troubleshooting of 3-Ethylazetidin-3-amine

Welcome to the Advanced Technical Support Center for 3-Ethylazetidin-3-amine . This highly polar, strained cyclic diamine is a critical building block in modern drug discovery, frequently utilized in the synthesis of com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 3-Ethylazetidin-3-amine . This highly polar, strained cyclic diamine is a critical building block in modern drug discovery, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including KRas G12D inhibitors[1] and SARS-CoV-2 PLpro antiviral candidates[2].

Due to its high water solubility, low molecular weight (MW: 100.16 g/mol ), and the inherent ring strain of the azetidine core, isolating this compound with high purity presents unique chromatographic and synthetic challenges. This guide is engineered for researchers and process chemists to systematically diagnose, troubleshoot, and resolve impurity profiles associated with this intermediate.

Part 1: Mechanistic FAQs on Impurity Generation

Q1: Why does my 3-Ethylazetidin-3-amine degrade during standard concentration or purification? A1: The 4-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol). When exposed to harsh acidic conditions (often used during the deprotection of its precursor, tert-butyl 3-amino-3-ethylazetidine-1-carboxylate[3]) combined with elevated temperatures, the ring becomes highly susceptible to nucleophilic attack. This leads to acid-catalyzed ring-opening, generating linear amino-alcohol or diamine impurities.

Q2: I am observing a persistent +100 Da mass adduct in my LC-MS. What is this impurity? A2: This is almost certainly the unreacted starting material, tert-butyl 3-amino-3-ethylazetidine-1-carboxylate (MW: 200.28 g/mol )[3]. The Boc-group adds exactly 100 Da relative to the free base. This occurs when the acidic cleavage (using HCl or TFA) is prematurely quenched or lacks sufficient acid equivalents[4].

Q3: Why is my isolated yield so low after a standard aqueous workup? A3: 3-Ethylazetidin-3-amine is a highly polar diamine. In its free base form, it exhibits extreme aqueous solubility and partitions poorly into standard organic solvents (like EtOAc or DCM). Attempting a standard liquid-liquid extraction will result in the majority of your product remaining in the aqueous layer. It must be isolated either as a stable salt (e.g., bis(trifluoroacetic acid) salt, CAS: 2173991-90-5[5]) or purified via solid-phase extraction techniques.

Part 2: Troubleshooting Matrix & Root Cause Analysis

If you encounter suboptimal purity during your synthesis, reference the specific failure modes below to understand the causality and corrective actions.

Failure Mode 1: High Levels of Boc-Protected Precursor
  • Root Cause: The steric hindrance around the C3-position of the azetidine ring can slow the kinetics of Boc deprotection. If the reaction is run strictly at 0°C without warming to room temperature, cleavage may stall.

  • Corrective Action: Ensure a minimum of 10 equivalents of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane. Allow the reaction to warm to 20–25°C and stir for at least 4 hours.

Failure Mode 2: Presence of Ring-Opened Oligomers
  • Root Cause: Excessive thermal energy during solvent evaporation. Rotary evaporation of TFA or HCl solutions above 35°C accelerates ring-cleavage.

  • Corrective Action: Maintain the rotary evaporator water bath strictly below 30°C. For TFA removal, co-evaporate with toluene or use a lyophilizer to gently remove the acidic aqueous matrix.

Failure Mode 3: Inconsistent Biological Assay Results (Salt Toxicity)
  • Root Cause: The compound is often isolated as a bis(trifluoroacetic acid) salt[5]. Residual TFA is highly cytotoxic in cell-based assays and can skew biochemical screening results.

  • Corrective Action: Convert the TFA salt to an HCl salt via repeated co-evaporation with 1M HCl, or isolate the free base using Strong Cation Exchange (SCX) chromatography.

Part 3: Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each protocol includes an analytical checkpoint to confirm success before proceeding.

Protocol A: SCX Catch-and-Release for Free Base Isolation

This method exploits the basicity of the primary and secondary amines to trap the product, allowing neutral/acidic impurities to be washed away.

  • Resin Conditioning: Wet a pre-packed SCX-2 cartridge (Strong Cation Exchange, propylsulfonic acid functionalized) with 3 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude 3-Ethylazetidin-3-amine salt mixture in a minimum volume of MeOH and load it onto the cartridge.

    • Causality: The protonated amines form strong ionic bonds with the stationary phase sulfonate groups.

  • Washing: Wash the column with 5 CV of MeOH, followed by 3 CV of DCM, and finally 3 CV of MeOH.

    • Validation Checkpoint: Spot the wash fractions on a TLC plate and visualize with UV (254 nm) and Ninhydrin. The wash should contain zero Ninhydrin-active spots.

  • Elution: Elute the target free base using 5 CV of 2.0 M Ammonia in Methanol (

    
    ).
    
    • Causality: The high concentration of ammonia deprotonates the azetidine amines, breaking the ionic interaction and releasing the free base.

  • Isolation: Concentrate the eluent under reduced pressure (Water bath < 30°C) to yield the pure free base as a pale oil.

Protocol B: Crystallization as a Bis-HCl Salt
  • Dissolution: Dissolve the crude free base in minimal anhydrous Diethyl Ether (

    
    ) under an inert atmosphere.
    
  • Precipitation: Dropwise, add 2.5 equivalents of 2M HCl in Diethyl Ether while stirring vigorously at 0°C.

  • Filtration: Filter the resulting white precipitate rapidly under a nitrogen blanket (the salt is hygroscopic).

  • Validation Checkpoint: Perform

    
    -NMR in 
    
    
    
    . The spectrum must show the disappearance of the Boc-group singlet at
    
    
    1.44 ppm[4] and integrate perfectly for the ethyl group (
    
    
    0.9 ppm triplet,
    
    
    1.8 ppm quartet) and the azetidine ring protons (
    
    
    3.8-4.2 ppm multiplets).

Part 4: Quantitative Data & Impurity Profiling Summary

The following table summarizes the quantitative analytical metrics required to track and eliminate impurities during the purification of 3-Ethylazetidin-3-amine.

Impurity ClassificationOrigin / Root CauseAnalytical Detection MetricTarget ThresholdPrimary Removal Strategy
Boc-Protected Precursor Incomplete acidic cleavage[6]LC-MS:

201.28


-NMR: Singlet at 1.44 ppm

Repeat acidic deprotection; SCX wash phase.
Ring-Opened Amino Alcohols Acid-catalyzed thermal degradationLC-MS:

119.10

Broadening in NMR baseline

Preparative HPLC (C18, basic mobile phase).
Trifluoroacetate (TFA) Salts Residual acid from deprotection[5]

-NMR: Sharp singlet at -76.5 ppm

(for cell assays)
SCX Chromatography (Protocol A) or HCl exchange.
Inorganic Chlorides (NaCl) Neutralization of HCl with NaOHIon Chromatography (IC)

Trituration of the free base in anhydrous DCM/Ether.

Part 5: Visual Workflows and Logical Relationships

G Start 1-Boc-3-azetidinone Step1 Reductive Amination (Ethylamine) Start->Step1 Intermediate tert-Butyl 3-amino-3-ethylazetidine -1-carboxylate Step1->Intermediate Step2 Deprotection (HCl or TFA) Intermediate->Step2 Imp1 Unreacted Precursor (Boc-protected) Intermediate->Imp1 Incomplete Deprotection Target 3-Ethylazetidin-3-amine (Target) Step2->Target Imp2 Ring-Opened Byproducts Step2->Imp2 Harsh Acid/ Heat Imp3 Oligomers Step2->Imp3 Concentration Extremes

Synthesis pathway of 3-Ethylazetidin-3-amine and common impurity generation points.

Workflow Crude Crude 3-Ethylazetidin-3-amine Check Impurity Profile Analysis (LC-MS / NMR) Crude->Check Cond1 High Boc-Precursor? Check->Cond1 Act1 Repeat Acidic Deprotection Cond1->Act1 Yes Cond2 High Ring-Opened / Salts? Cond1->Cond2 No Act1->Check Act2 Ion-Exchange Chromatography Cond2->Act2 Yes Cond3 High Purity Target? Cond2->Cond3 No Act2->Check Act3 Crystallization as HCl/TFA Salt Cond3->Act3 Yes Final Pure 3-Ethylazetidin-3-amine Act3->Final

Decision tree for the purification and troubleshooting of 3-Ethylazetidin-3-amine.

References

  • MilliporeSigma. "3-ethylazetidin-3-amine, bis(trifluoroacetic acid) | 2173991-90-5".5

  • Sigma-Aldrich. "3-ethylazetidin-3-amine | 866432-22-6".

  • Sigma-Aldrich. "tert-Butyl 3-amino-3-ethylazetidine-1-carboxylate | 1158758-79-2". 3

  • Google Patents. "WO2019219517A1 - Substituted dihydropyrazolo pyrazine carboxamide derivatives". 4

  • Google Patents. "US20230279025A1 - Kras g12d inhibitors". 1

  • PubMed Central. "Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity". 2

Sources

Troubleshooting

Azetidine Chemistry Technical Support Center: Managing Ring Strain in Synthesis

Welcome to the Technical Support Center for Azetidine Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodynamic and kinetic complexities of four-membered aza-heterocycles.

Azetidines have become highly privileged scaffolds in modern drug discovery due to their ability to improve metabolic stability, lower lipophilicity, and increase the


 carbon fraction of pharmaceutical compounds[1]. However, their synthesis and late-stage functionalization are frequently complicated by their inherent ring strain. This guide provides the causality behind these challenges, actionable troubleshooting steps, and self-validating experimental protocols.

The Fundamental Paradox of Azetidines: Strain vs. Basicity

To successfully manage azetidine reactivity, one must understand the physical chemistry driving it. The fundamental challenge lies in a contradictory set of physical properties: massive ring strain combined with high basicity .

As shown in the data below, azetidines possess a ring strain (~25.4 kcal/mol) nearly identical to highly reactive aziridines, yet they exhibit a basicity (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 ~11.29) virtually identical to unstrained, stable pyrrolidines.
Quantitative Baselines: Aza-Heterocycle Comparison
HeterocycleRing SizeRing Strain Energy (kcal/mol)

(Conjugate Acid)
Reactivity Profile
Aziridine 326.77.98High strain, low basicity. Requires strong acids to protonate.
Azetidine 425.2 - 25.4 11.29 High strain, high basicity. Easily protonated and highly reactive.
Pyrrolidine 55.811.31Low strain, high basicity. Stable under most standard conditions.
Piperidine 60.011.22Zero strain, high basicity. Highly stable.

Data synthesized from thermodynamic and spectroscopic evaluations[2],[1].

The Causality: Because the azetidine nitrogen is highly basic, it is easily protonated under even mildly acidic conditions to form an azetidinium ion . Once protonated, the combination of a built-in leaving group (the positively charged nitrogen) and the thermodynamic drive to relieve 25.4 kcal/mol of strain makes the


-carbons highly susceptible to 

attack. This leads to rapid, often unwanted, ring-opening[3].

Decision Matrix: Azetidine Reaction Workflows

AzetidineStrain A Azetidine Substrate (~25.4 kcal/mol Strain) BB BB A->BB Avoid cleavage B Synthetic Objective? D Strain-Release (Ring-Opening) B->D Acyclic products E Construct Azetidine (from ABB) B->E Quaternary centers C Preserve Ring (e.g., N-Acylation) F Maintain basic pH Use non-nucleophilic base C->F Risk: Azetidinium formation G Exploit steric bias (SN2 at less hindered C) D->G Risk: Mixed regioisomers H Ni/Br Relay Catalysis (Suzuki Cross-Coupling) E->H Risk: Radical quenching BB->C Avoid cleavage

Logical workflow for managing azetidine ring strain in synthetic applications.

Troubleshooting & FAQs

Q1: My N-acylation of azetidine is resulting in acyclic amides. How do I prevent ring-opening?

The Causality: When using standard acyl chlorides for ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-acylation, the reaction generates hydrochloric acid (HCl) as a byproduct. The highly basic azetidine nitrogen (

11.29) rapidly protonates to form an electrophilic azetidinium intermediate. The chloride ion—normally a weak nucleophile—is sufficiently nucleophilic to attack the activated

-carbon via an

mechanism, relieving the 25.4 kcal/mol ring strain and forming an acyclic

-chloroamide,[3]. The Solution: You must prevent azetidinium formation and limit the presence of nucleophilic counterions.
  • Switch Electrophiles: Use acid anhydrides instead of acyl chlorides. The resulting carboxylate leaving group is a much poorer nucleophile than chloride, drastically reducing ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     ring-opening.
    
  • Buffer the System: Use a large excess of a non-nucleophilic base, such as

    
    -diisopropylethylamine (DIPEA), to ensure the reaction environment remains strictly basic throughout the addition.
    
Q2: I am deliberately performing a nucleophilic ring-opening of an azetidinium ion, but I get a 1:1 mixture of regioisomers. How can I control regioselectivity?

The Causality: Ring-opening of azetidinium salts proceeds via an ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 mechanism. If the azetidine is asymmetrically substituted (e.g., a 2-alkylazetidine), nucleophilic attack can occur at either the C2 or C4 position. Poor regioselectivity occurs when the steric hindrance and electrophilicity of the two 

-carbons are improperly balanced. The Solution: Regioselectivity is governed by the substitution pattern. ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

attack strongly prefers the less sterically hindered, unsubstituted

-carbon (e.g., C4 over C2). However, if you need cleavage at the substituted carbon, you must install directing groups (e.g., aryl, cyano, or carboxylate groups) at the 2-position. These groups stabilize the transition state electronically, directing nucleophilic cleavage specifically to the C2-N bond despite the steric bulk,[3].
Q3: How can I leverage ring strain to synthesize highly substituted azetidines via cross-coupling?

The Causality: Synthesizing azetidines with all-carbon quaternary centers is notoriously difficult due to severe steric repulsion during standard cyclization. However, the massive ring strain of bicyclic precursors like 1-azabicyclo[1.1.0]butane (ABB) can be harnessed as a thermodynamic driving force to overcome this steric barrier[4]. The Solution: Employ a polar-radical relay strategy using Nickel catalysis. By treating bench-stable benzoylated ABB with a catalytic amount of bromide, the highly strained central C-N bond is cleaved. This releases the strain and generates a redox-active azetidine radical. This intermediate seamlessly engages in a Suzuki


 cross-coupling with aryl boronic acids, yielding heavily decorated azetidines that are otherwise inaccessible[4].

Validated Experimental Protocols

Protocol A: Controlled N-Acylation of Azetidines (Preserving the Ring)

This protocol is self-validating: the absence of chloride ions and maintenance of a basic pH inherently shuts down the


 ring-opening pathway.
  • Preparation: Dissolve the free azetidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add

    
    -diisopropylethylamine (DIPEA) (3.0 equiv). The excess non-nucleophilic base ensures the reaction remains strictly basic, preventing azetidinium formation.
    
  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add the acid anhydride (1.1 equiv) dropwise. (Crucial: Do not use acyl chlorides if ring-opening has been previously observed).

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor the progress via LC-MS to confirm the mass of the intact cyclic amide.

  • Quenching & Isolation: Quench the reaction with saturated aqueous

    
    . Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Nickel-Catalyzed Strain-Release Suzuki Cross-Coupling

This protocol utilizes the strain release of 1-azabicyclo[1.1.0]butane (ABB) to construct all-carbon quaternary azetidines[4].

  • Reagent Assembly: In a nitrogen-filled glovebox, combine benzoylated 1-azabicyclo[1.1.0]butane (ABB) (1.0 equiv), the desired aryl boronic acid (1.5 equiv),

    
     catalyst (10 mol%), and a suitable bidentate ligand (e.g., bipyridine, 10 mol%) in a dry reaction vial.
    
  • Solvent Addition: Add anhydrous solvent (e.g., THF or 1,4-dioxane). The bromide from the

    
     acts as the catalytic initiator for the polar ring-opening of the ABB substrate.
    
  • Catalytic Cycle: Seal the vial, remove it from the glovebox, and stir at 60 °C for 12-24 hours. The bromide opens the ABB ring, generating an azetidine radical that undergoes Ni-catalyzed cross-coupling with the boronic acid.

  • Purification: Cool the mixture to room temperature, filter through a short pad of silica gel (eluting with ethyl acetate to remove metal salts), and purify the resulting quaternary azetidine via flash column chromatography.

References[2] Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES

Source : clockss.org URL : Title : Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines Source : acs.org URL :[4] Title : Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization Source : acs.org URL :[3] Title : Technical Support Center: Azetidine Ring-Opening Reactions Source : benchchem.com URL : Title : Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion Source : rsc.org URL :

Sources

Optimization

Characterization challenges of 3-Ethylazetidin-3-amine

Technical Support Center: 3-Ethylazetidin-3-amine Welcome to the technical support center for 3-Ethylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Ethylazetidin-3-amine

Welcome to the technical support center for 3-Ethylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this unique small molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to 3-Ethylazetidin-3-amine

3-Ethylazetidin-3-amine is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles.[1] The strained ring system of azetidines imparts distinct chemical properties, making them valuable intermediates in organic synthesis and scaffolds for novel therapeutic agents.[1][2] Specifically, 3-substituted azetidines are prevalent in many biologically active compounds.[3] However, their characterization can present several challenges due to their reactivity, potential for impurities, and specific analytical requirements.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 3-Ethylazetidin-3-amine, providing step-by-step solutions and the rationale behind them.

Problem 1: Poor Peak Shape and Irreproducibility in HPLC Analysis

Scenario: You are developing an HPLC method for purity assessment of 3-Ethylazetidin-3-amine and observe peak tailing, broad peaks, or inconsistent retention times.

Root Cause Analysis: Small, basic amines like 3-Ethylazetidin-3-amine are prone to strong interactions with residual silanol groups on silica-based stationary phases. This can lead to poor peak shape and unreliable results. Additionally, as a small molecule lacking a strong chromophore, detection can be challenging.[4]

Solution Workflow:

dot digraph "HPLC_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_0" { label="Initial Observation"; style="filled"; fillcolor="#FFFFFF"; node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; A [label="Poor Peak Shape"]; }

subgraph "cluster_1" { label="Method Optimization"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Switch to a\nLow-Bleed C18 Column"]; C [label="Add Mobile Phase\nModifier (e.g., TFA)"]; D [label="Consider Alternative\nDetection (ELSD/CAD)"]; E [label="Derivatize for\nUV Detection"]; }

subgraph "cluster_2" { label="Outcome"; style="filled"; fillcolor="#FFFFFF"; node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Improved Peak Shape\n& Reproducibility"]; }

A -> B [label="Column Choice"]; A -> C [label="Mobile Phase"]; B -> F; C -> F; A -> D [label="Detection Issues", style=dashed]; A -> E [label="Detection Issues", style=dashed]; D -> F; E -> F; } DOT

Caption: Troubleshooting workflow for HPLC analysis.

Detailed Steps:

  • Column Selection:

    • Action: Switch to a modern, end-capped, low-bleed C18 or a specialized column designed for polar compounds.

    • Rationale: These columns have fewer exposed silanol groups, minimizing secondary interactions with the basic amine.

  • Mobile Phase Modification:

    • Action: Add a mobile phase modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases.

    • Rationale: The acidic modifier protonates the amine, reducing its interaction with the stationary phase and improving peak symmetry.

  • Alternative Detection Methods:

    • Action: If UV detection sensitivity is low, consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[4]

    • Rationale: ELSD and CAD are universal detectors that do not rely on a chromophore, making them suitable for compounds like 3-Ethylazetidin-3-amine.

  • Derivatization for UV Detection:

    • Action: For quantitative analysis with UV detection, derivatize the amine with a reagent like dansyl chloride.[4]

    • Protocol: To 1 mg of the amine in 1 mL of acetone, add 2 mg of dansyl chloride and 50 µL of a saturated aqueous sodium bicarbonate solution. Heat at 60°C for 1 hour.[4]

    • Rationale: This introduces a strongly UV-absorbent moiety, significantly enhancing detection sensitivity.

Problem 2: Ambiguous NMR Spectral Interpretation

Scenario: You have acquired ¹H and ¹³C NMR spectra of your 3-Ethylazetidin-3-amine sample, but the signals are broad, or assignments are unclear, particularly for the N-H protons.

Root Cause Analysis: The N-H protons of primary amines often appear as broad signals in ¹H NMR spectra, and their chemical shift can be highly variable depending on concentration and solvent.[5][6] The protons on carbons adjacent to the nitrogen are also influenced by its electron-withdrawing effect.[6]

Solution Workflow:

dot digraph "NMR_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

A [label="Ambiguous NMR Spectra", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Perform D₂O Exchange", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Acquire 2D NMR (COSY, HSQC)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Compare with Literature Data", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Clear N-H Signal Identification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Unambiguous Proton-Carbon\nCorrelation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Structural Confirmation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; A -> C; A -> D; B -> E; C -> F; D -> G; E -> G; F -> G; } DOT

Caption: NMR spectral interpretation workflow.

Detailed Steps:

  • D₂O Exchange:

    • Action: Add a few drops of deuterium oxide (D₂O) to your NMR sample, shake, and re-acquire the ¹H NMR spectrum.

    • Rationale: The deuterium will exchange with the labile N-H protons, causing their signal to disappear. This is a definitive way to identify the amine proton signals.[6]

  • 2D NMR Spectroscopy:

    • Action: Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • Rationale:

      • COSY: Will show correlations between coupled protons, helping to trace the connectivity of the ethyl group and the azetidine ring protons.

      • HSQC: Will correlate each proton to its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C signals.

  • Expected Chemical Shifts:

    • N-H protons: Typically appear as a broad peak between 0.5-3.0 ppm for aliphatic amines.[5]

    • C-H protons adjacent to nitrogen: Usually found in the 2.3-3.0 ppm region due to the deshielding effect of the nitrogen atom.[6]

    • Carbons adjacent to nitrogen: Appear in the 10-65 ppm range in the ¹³C NMR spectrum.[6]

Problem 3: Inaccurate Mass Determination by Mass Spectrometry

Scenario: You are analyzing 3-Ethylazetidin-3-amine by mass spectrometry (MS) and observe an unexpected molecular ion peak or significant fragmentation that complicates data interpretation.

Root Cause Analysis: Small amines can be challenging to analyze by MS due to their volatility and potential for fragmentation. The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] For 3-Ethylazetidin-3-amine (C₅H₁₂N₂), which has two nitrogen atoms, the molecular weight is 100.16 g/mol , and an even molecular ion peak is expected. Fragmentation often occurs via alpha-cleavage.[6]

Solution Workflow:

Table 1: Mass Spectrometry Troubleshooting

IssuePotential CauseRecommended ActionRationale
No or Weak Molecular Ion Peak High volatility, extensive fragmentation.Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).These techniques impart less energy to the molecule, reducing fragmentation and preserving the molecular ion.
Unexpected M+1 Peak Protonation in the ion source.This is expected, especially with ESI. The [M+H]⁺ ion will be the most abundant.The basic nitrogen atoms are readily protonated.
Complex Fragmentation Pattern Alpha-cleavage and potential ring-opening.Perform tandem MS (MS/MS) to isolate the molecular ion and characterize its fragments.This provides structural information and helps to confirm the identity of the compound.
Low Sensitivity Poor ionization efficiency.Consider derivatization to introduce a permanently charged group.[7][8]This can significantly improve ionization efficiency and detection limits.[7][8]

Key Considerations for MS Analysis:

  • Nitrogen Rule: 3-Ethylazetidin-3-amine has two nitrogen atoms, so its molecular ion peak should have an even mass-to-charge ratio (m/z).[6]

  • Alpha-Cleavage: Expect fragmentation to occur at the C-C bond adjacent to the C-N bond.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for 3-Ethylazetidin-3-amine?

A1: Due to its potential reactivity and hygroscopic nature, proper storage and handling are crucial.[9][10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[9][11] It should be stored away from incompatible materials like strong oxidizing agents.[9]

  • Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes and do not breathe the vapor.[12][13]

Q2: What are the common impurities that might be present in 3-Ethylazetidin-3-amine samples?

A2: Impurities can arise from the synthetic route or degradation.

  • Synthetic Precursors: Residual starting materials and reagents from the synthesis process.

  • Ring-Opened Products: The strained azetidine ring can undergo nucleophilic ring-opening, especially in the presence of acid or heat, leading to the formation of dimers or polymers.[1][14]

  • Oxidation Products: Amines can be susceptible to oxidation.[15]

Q3: How can I confirm the absolute stereochemistry if I am working with a chiral analog of 3-Ethylazetidin-3-amine?

A3: Characterizing chiral azetidines is a common challenge.[16]

  • Chiral HPLC/SFC: The most common method is to use a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC) to separate the enantiomers.[17][18]

  • NMR with Chiral Shift Reagents: Adding a chiral shift reagent to the NMR sample can induce chemical shift differences between the enantiomers, allowing for their differentiation and quantification.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

Q4: What are the characteristic IR absorption bands for 3-Ethylazetidin-3-amine?

A4: As a primary amine, you should look for the following characteristic peaks in the infrared (IR) spectrum:

  • N-H Stretch: Two bands in the region of 3400-3250 cm⁻¹ (symmetric and asymmetric stretching).[5]

  • N-H Bend (Scissoring): An absorption in the 1650-1580 cm⁻¹ region.[5]

  • C-N Stretch: Aliphatic amine C-N stretching bands appear in the 1250-1020 cm⁻¹ range.[5]

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available from: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • SIFT-MS analysis of amines: unusually efficient O 2 addition to the radical cation product. Journal of The American Society for Mass Spectrometry. Available from: [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available from: [Link]

  • Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization. Analytical Chemistry. Available from: [Link]

  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available from: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. ACS Publications. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

  • Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. ResearchGate. Available from: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available from: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. Available from: [Link]

  • H-NMR spectrum of compound 3. ResearchGate. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Alliance Technologies. Available from: [Link]

  • Reaction Discovery Using Spectroscopic Insights from an Enzymatic C–H Amination Intermediate. OSTI.GOV. Available from: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Available from: [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI. Available from: [Link]

  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available from: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available from: [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC. Available from: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ResearchGate. Available from: [Link]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Available from: [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. Available from: [Link]

  • Degradation of amines in CO Capture. SINTEF. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity of Azetidine and Pyrrolidine Amines: A Technical Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Saturated nitrogen heterocycles are foundational to modern organic synthesis and medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Saturated nitrogen heterocycles are foundational to modern organic synthesis and medicinal chemistry. While azetidine (four-membered) and pyrrolidine (five-membered) differ by only a single methylene group, this structural variance dictates profound shifts in thermodynamic stability, orbital hybridization, and synthetic utility. This guide provides a rigorous comparison of their reactivity profiles, supported by mechanistic causality and self-validating experimental protocols.

Physicochemical & Thermodynamic Profiling

To predict the behavior of these amines in synthetic pathways or biological systems, we must first analyze their fundamental physicochemical properties.

PropertyAzetidinePyrrolidine
Ring Size 4-membered5-membered
Ring Strain Energy ~25.2 kcal/mol~5.8 kcal/mol
Aqueous pKa (Conjugate Acid) 11.2911.27
C-N-C Bond Angle ~93°~105°
Impact on logP (Lipophilicity) Lower (More polar)Higher (More lipophilic)
Primary Reactivity Mode Nucleophilic Ring-OpeningIntact Nucleophilic Attack

Data synthesized from comparative basicity and structural studies.

Mechanistic Divergence: Orbital Rehybridization & Causality

Why does a one-carbon difference fundamentally alter reactivity? The answer lies in orbital rehybridization driven by ring strain .

Azetidine exhibits a massive ring strain of approximately 25.2 kcal/mol, compared to a mere 5.8 kcal/mol for pyrrolidine (1)[1]. The four-membered ring forces the internal C-N-C bond angle to compress to approximately 93°, deviating significantly from the ideal tetrahedral angle. To accommodate this tight geometry, the nitrogen atom rehybridizes, allocating more p-character to the C-N bonds. Consequently, the non-bonding lone pair on the nitrogen assumes a higher s-character (2)[2].

Because s-orbitals are held closer to the nucleus, the lone pair in azetidine is more tightly bound than in pyrrolidine. While solvation effects in water make their thermodynamic basicities nearly identical—with azetidine at a pKa of 11.29 and pyrrolidine at 11.27 (3)[3]—this orbital shift makes azetidine a slightly less effective nucleophile and lowers its gas-phase basicity compared to pyrrolidine[2].

OrbitalHybridization Base Secondary Amine Scaffolds Aze Azetidine (4-Membered) Base->Aze Pyr Pyrrolidine (5-Membered) Base->Pyr StrainAze High Ring Strain (~25.2 kcal/mol) C-N-C Angle ~93° Aze->StrainAze StrainPyr Low Ring Strain (~5.8 kcal/mol) C-N-C Angle ~105° Pyr->StrainPyr OrbitalAze Increased s-character in N-lone pair StrainAze->OrbitalAze OrbitalPyr Standard sp3 hybridization StrainPyr->OrbitalPyr ReactAze Prone to SN2 Ring-Opening OrbitalAze->ReactAze ReactPyr Stable Nucleophile (Enamine Catalysis) OrbitalPyr->ReactPyr

Mechanistic divergence of azetidine and pyrrolidine based on ring strain.

Ring-Opening Reactivity: The Strain Penalty

The ~25.2 kcal/mol strain energy in azetidine creates a powerful thermodynamic driving force for ring-opening[1]. When the nitrogen is activated (e.g., via alkylation to form an azetidinium ion), the adjacent α-carbons become highly susceptible to SN2 attack by external nucleophiles. This relieves the strain, yielding acyclic 1,3-functionalized amines[2].

Conversely, pyrrolidine's minimal strain (5.8 kcal/mol) ensures the ring remains intact during nucleophilic attacks. Its highly available lone pair and structural stability make it a premier organocatalyst, particularly in enamine and iminium catalysis (4)[4].

Implications in Drug Design

In medicinal chemistry, replacing a pyrrolidine or piperidine ring with an azetidine is a proven bioisosteric strategy. The smaller, more rigid azetidine ring generally imparts greater polarity, lowers lipophilicity (logP), and can improve metabolic stability by removing a metabolically vulnerable carbon center (5)[5].

Experimental Protocols: Self-Validating Systems

ExperimentalWorkflow Start Amine Substrate + Electrophile Path1 Azetidine Activation Start->Path1 Path2 Pyrrolidine Condensation Start->Path2 NucAttack External Nucleophile Attack (SN2) Path1->NucAttack WaterLoss Dehydration (-H2O) Path2->WaterLoss Prod1 Acyclic 1,3-Amine (Ring-Opened) NucAttack->Prod1 Prod2 Stable Enamine Catalyst WaterLoss->Prod2 Val NMR/LC-MS Validation Prod1->Val Prod2->Val

Self-validating workflow comparing ring-opening vs. enamine formation.

Protocol A: Enamine Formation (Pyrrolidine Focus)

Objective: Demonstrate pyrrolidine's superior utility as an intact nucleophile. Self-Validating Mechanism: The reaction is driven by the removal of water. The physical accumulation of water in a Dean-Stark trap provides real-time, visual validation of reaction progress[3]. Steps:

  • Charge a round-bottom flask with 1.0 eq of cyclohexanone and 1.1 eq of pyrrolidine.

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA) and suspend in toluene (0.5 M).

  • Attach a Dean-Stark apparatus and reflux the mixture.

  • Validation: Monitor the azeotropic removal of water. The reaction is complete when the theoretical volume of water is collected.

  • Concentrate under reduced pressure to yield the highly stable pyrrolidine enamine.

Protocol B: Nucleophilic Ring-Opening (Azetidine Focus)

Objective: Exploit azetidine's ring strain to synthesize 1,3-diamines. Self-Validating Mechanism: The transformation from a cyclic secondary amine to an acyclic tertiary/primary amine shifts the polarity drastically, allowing validation via distinct retention time shifts on LC-MS and the disappearance of the highly strained ring protons in 1H-NMR[2]. Steps:

  • Activation: Dissolve azetidine in anhydrous dichloromethane (DCM). Add 1.1 eq of benzyl bromide at 0°C to form the activated azetidinium intermediate.

  • Nucleophilic Attack: Introduce 1.5 eq of sodium azide in DMF and elevate the temperature to 60°C.

  • Strain Release: The azide nucleophile attacks the α-carbon via an SN2 mechanism, cleaving the C-N bond and relieving the ~25.2 kcal/mol strain.

  • Validation: Analyze via LC-MS. The mass will reflect the addition of the azide, and 1H-NMR will show the characteristic upfield shift of the α-protons as they transition from a strained cyclic environment to an acyclic chain.

References

  • Grokipedia - Azetidine. 2

  • CLOCKSS - PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. 1

  • Thermo Fisher Scientific - Heterocyclic Compounds. 3

  • Benchchem - A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. 5

  • ACS Publications - Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. 4

Sources

Comparative

A Comparative Guide to In Vitro Assay Selection for Novel 3-Ethylazetidin-3-amine Based Compounds

Introduction: The Azetidine Scaffold and the Imperative for Rigorous In Vitro Profiling The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold and the Imperative for Rigorous In Vitro Profiling

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry.[1][2] Its inherent ring strain confers unique conformational rigidity and physicochemical properties, making it an attractive scaffold for developing potent and selective modulators of various biological targets.[1][2] The specific scaffold, 3-Ethylazetidin-3-amine, offers a versatile building block for creating diverse chemical libraries. However, the journey from a novel compound to a viable drug candidate is contingent on a robust and logically structured in vitro screening cascade.

This guide provides an in-depth comparison of two fundamental, yet critically distinct, in vitro assays essential for the initial characterization of any new chemical entity library, including those based on the 3-Ethylazetidin-3-amine scaffold. We will compare a phenotypic assay (MTT Cytotoxicity Assay) with a target-based assay (STAT3 Inhibition EMSA). This comparison is not merely a presentation of protocols but a strategic guide to interpreting the data in a complementary fashion, enabling researchers to make informed decisions, prioritize promising hits, and identify potential liabilities early in the drug discovery process.[3]

Part 1: The Foundational Screen — Assessing General Cellular Viability

Before investigating a specific mechanism of action, it is paramount to understand a compound's general effect on cellular health. Cytotoxicity assays provide this crucial first look, helping to flag overtly toxic compounds and establish a therapeutic window for subsequent, more targeted experiments.[4][5]

Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[4] In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[1]

Causality Behind Experimental Choices:

  • Why start with a cytotoxicity assay? It is a cost-effective, high-throughput method to eliminate non-specific, cytotoxic compounds that would otherwise yield misleading results in target-based assays. It also determines the concentration range for future experiments, ensuring that observed effects are not simply due to cell death.

  • Why the MTT assay? Its widespread use, straightforward protocol, and reliance on common lab equipment (a microplate reader) make it an accessible and reliable choice for initial screening campaigns.[1][4]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cells of interest (e.g., MDA-MB-231 breast cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (analogs of 3-Ethylazetidin-3-amine) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-Ethylazetidin-3-amine analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be optimized based on the cell line's doubling time.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1] During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[1] Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with Compounds incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Solubilize Formazan incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate IC50 read->calculate

Workflow for the MTT Cytotoxicity Assay.
Hypothetical Data Presentation
Compound IDScaffoldMTT IC₅₀ (µM) vs. MDA-MB-231 Cells
AZ-013-Ethylazetidin-3-amine (Core)> 50
AZ-02AZ-01 with R-group A15.2
AZ-03AZ-01 with R-group B1.8
AZ-04AZ-01 with R-group C25.7
DoxorubicinPositive Control0.1

Part 2: Mechanistic Elucidation — The Target-Based Approach

Once a compound's general cytotoxicity profile is known, the next logical step is to determine if its activity is driven by interaction with a specific molecular target. Target-based assays are essential for understanding the mechanism of action and for driving structure-activity relationship (SAR) studies.[6][7] Azetidine-containing compounds have shown promise as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in many cancers.[1][8]

Featured Assay: Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a technique used to detect protein-DNA interactions. It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. This assay can be used to determine if a compound inhibits the binding of a transcription factor, like STAT3, to its specific DNA response element.[8]

Causality Behind Experimental Choices:

  • Why a target-based assay? It confirms that the compound engages the intended target, providing a direct measure of potency and selectivity. This is crucial for lead optimization, as it allows chemists to modify the compound to improve target binding.[9]

  • Why STAT3 EMSA? Given prior literature linking azetidines to STAT3 inhibition, this is a rational starting point.[8] EMSA provides a direct functional readout of a key step in the STAT3 pathway—DNA binding—which is essential for its activity as a transcription factor.

Experimental Protocol: STAT3 EMSA

Materials:

  • Nuclear extract from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231)

  • Biotin-labeled, double-stranded DNA probe containing the STAT3 binding site (e.g., hSIE probe)

  • Unlabeled ("cold") probe for competition assay

  • Poly(dI-dC) (non-specific competitor DNA)

  • EMSA binding buffer

  • Test compounds (analogs of 3-Ethylazetidin-3-amine) dissolved in DMSO

  • TBE buffer

  • 6% non-denaturing polyacrylamide gel

  • Streptavidin-HRP conjugate and chemiluminescent substrate

Step-by-Step Methodology:

  • Binding Reaction Setup: In a microcentrifuge tube, combine the following on ice: nuclear extract (5-10 µg), Poly(dI-dC), and EMSA binding buffer.

  • Inhibitor Incubation: Add the test compound at various concentrations to the tubes. Include a vehicle (DMSO) control. Incubate for 20 minutes on ice to allow the compound to bind to STAT3.

  • Probe Addition: Add the biotin-labeled STAT3 probe to the reaction mixtures. For a specificity control, set up one reaction with a 100-fold excess of unlabeled probe before adding the labeled probe.

  • Binding Incubation: Incubate the complete reaction for 20-30 minutes at room temperature to allow STAT3 to bind to the DNA probe.

  • Electrophoresis: Load the samples onto a 6% non-denaturing polyacrylamide gel that has been pre-run in 0.5X TBE buffer. Run the gel at 100-120V until the loading dye has migrated approximately two-thirds of the way down.

  • Transfer and Detection: Transfer the DNA from the gel to a nylon membrane. Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate, followed by exposure to X-ray film or a digital imager.

  • Data Analysis: Quantify the band intensity of the STAT3-DNA complex. The reduction in band intensity in the presence of the compound indicates inhibition. Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of STAT3-DNA binding.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Ligand Binding STAT3_mono STAT3 JAK->STAT3_mono Phosphorylation pSTAT3 p-STAT3 STAT3_mono->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization DNA Target Gene Promoter Dimer->DNA Nuclear Translocation Inhibitor Azetidine Inhibitor Inhibitor->Dimer Inhibits DNA Binding (Measured by EMSA) Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

STAT3 Pathway and Point of Inhibition.
Hypothetical Data Presentation
Compound IDScaffoldSTAT3 EMSA IC₅₀ (µM)
AZ-013-Ethylazetidin-3-amine (Core)> 50
AZ-02AZ-01 with R-group A25.1
AZ-03AZ-01 with R-group B0.8
AZ-04AZ-01 with R-group C2.5
StatticPositive Control5.1

Part 3: A Comparative Synthesis — From Data to Decisions

Neither assay in isolation tells the whole story. The true scientific insight comes from comparing the results of the phenotypic and target-based screens. This comparative analysis is where a Senior Application Scientist's expertise becomes critical for guiding a project.

Integrated Data Summary
Compound IDCytotoxicity (MTT) IC₅₀ (µM)Target Engagement (EMSA) IC₅₀ (µM)Potency Ratio (MTT/EMSA)
AZ-01> 50> 50-
AZ-0215.225.10.6
AZ-031.80.82.25
AZ-0425.72.510.3
Expert Interpretation and Decision Logic
  • Compound AZ-01 (The Scaffold): Inactive in both assays, as expected. This serves as a baseline.

Decision_Tree start Start: New Compound pheno_screen Phenotypic Screen (e.g., MTT) start->pheno_screen target_screen Target-Based Screen (e.g., EMSA) start->target_screen compare Compare Results pheno_screen->compare target_screen->compare pot_pheno Potent in Phenotypic, Weak in Target compare->pot_pheno MTT IC50 << EMSA IC50 pot_target Potent in Target, Weak in Phenotypic compare->pot_target EMSA IC50 << MTT IC50 pot_both Potent in Both compare->pot_both MTT IC50 ≈ EMSA IC50 weak_both Weak in Both compare->weak_both Both Inactive deprio1 Deprioritize (Off-Target Toxicity) pot_pheno->deprio1 optimize_perm Optimize for Permeability/ADME pot_target->optimize_perm lead_op Advance to Lead Optimization pot_both->lead_op deprio2 Deprioritize (Inactive) weak_both->deprio2

Decision-making workflow based on assay comparison.

Conclusion

For novel chemical scaffolds like 3-Ethylazetidin-3-amine, a single in vitro assay provides only one piece of a complex puzzle. A well-designed screening cascade that strategically combines phenotypic and target-based assays offers a much clearer picture. The initial cytotoxicity screen acts as a vital filter, while the subsequent target-based assay provides mechanistic validation. By critically comparing the datasets from these complementary approaches, researchers can triage new compounds efficiently, invest resources in the most promising candidates, and ultimately accelerate the path from an interesting molecule to a potential therapeutic.

References

  • Aldridge, L., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. Available at: [Link]

  • Aslantürk, A. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen. Available at: [Link]

  • Aldridge, L., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PubMed. Available at: [Link]

  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. Available at: [Link]

  • Guzman, M., et al. (2018). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Omni Life Science. Cytotoxicity Assays | Your Home for Cell Research. Omni Life Science. Available at: [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. Nuvisan. Available at: [Link]

  • CN Bio. (2026). Human Relevant | 3D DMPK / ADME In Vitro Assays. CN Bio. Available at: [Link]

  • BioAssay Systems. Enzyme Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

  • Waldron, L., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available at: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Charnwood Discovery. In Vitro ADME / DMPK Screening. Charnwood Discovery. Available at: [Link]

  • ResearchGate. (2026). Structure of azetidine-containing compounds found in nature. ResearchGate. Available at: [Link]

  • ResearchGate. Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate. Available at: [Link]

  • Checco, J.W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Available at: [Link]

  • Journal of the American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. Available at: [Link]

  • American Chemical Society. (2025). Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. ACS Spring 2025. Available at: [Link]

  • Checco, J.W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed. Available at: [Link]

  • Inotiv. Inotiv Standard IND-Enabling In Vitro DMPK Package for Small Molecules. Inotiv. Available at: [Link]

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Available at: [Link]

  • Tripodi, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm. Available at: [Link]

  • Sygnature Discovery. (2025). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Sygnature Discovery Blog. Available at: [Link]

  • MDPI. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. MDPI. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • ResearchGate. (2024). Identification and characterization of thiamine analogs with antiplasmodial activity. ResearchGate. Available at: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • ResearchGate. (2025). Synthesis and determination of biological activities of new series of azetidinones. ResearchGate. Available at: [Link]

  • Malaria World. (2024). Identification and characterization of thiamine analogs with antiplasmodial activity. Malaria World. Available at: [Link]

  • Chen, H., et al. (2013). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 3-Aminoazetidines: From Classic Routes to Modern Innovations

For Researchers, Scientists, and Drug Development Professionals The 3-aminoazetidine scaffold is a privileged motif in modern medicinal chemistry. Its unique, strained four-membered ring system imparts conformational rig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoazetidine scaffold is a privileged motif in modern medicinal chemistry. Its unique, strained four-membered ring system imparts conformational rigidity and favorable physicochemical properties, such as improved metabolic stability and reduced lipophilicity, making it an increasingly sought-after component in the design of novel therapeutics.[1] This guide provides an in-depth, objective comparison of the most prominent synthetic routes to 3-aminoazetidines, offering a critical evaluation of their performance, scalability, and underlying chemical principles, supported by experimental data.

Key Synthetic Strategies: An Overview

The construction of the 3-aminoazetidine core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include the functionalization of a pre-existing azetidine ring, intramolecular cyclization of acyclic precursors, and more recently, innovative cycloaddition and photocatalytic methods. This guide will delve into the following key approaches:

  • Reductive Amination of 3-Azetidinones: A widely used method starting from a commercially available or readily synthesized cyclic ketone.

  • Intramolecular Cyclization of Epoxy Amines: A high-yielding and regioselective approach to form the azetidine ring.

  • Synthesis from 1-Benzhydrylazetidin-3-ol: A practical, two-step route suitable for larger-scale preparations.

  • Modern Photocatalytic Approaches: Emerging methods that offer novel and efficient pathways to this valuable scaffold.

Route 1: Reductive Amination of N-Boc-3-Azetidinone

Reductive amination of N-Boc-3-azetidinone is a cornerstone in the synthesis of 3-aminoazetidines due to the commercial availability of the starting material. This one-pot reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

The choice of reducing agent and reaction conditions is critical to the success of this transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent, favored for its mildness and selectivity.[2]

The reaction proceeds smoothly with a variety of primary and secondary amines. However, the reactivity can be influenced by the steric and electronic properties of the amine. For instance, reactions with electron-rich or sterically unhindered amines tend to give higher yields.

Causality Behind Experimental Choices

The use of a slightly acidic medium is often beneficial for the initial imine formation. However, strongly acidic conditions can lead to the decomposition of the strained azetidine ring. The choice of an aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE) is typical, as it is compatible with the hydride reducing agent and effectively solubilizes the reactants.

Comparative Data: Reductive Amination of N-Boc-3-Azetidinone
Amine SubstrateProductYield (%)Reference
BenzylamineN-Benzyl-N-(1-Boc-azetidin-3-yl)amine78[3]
Morpholine4-(1-Boc-Azetidin-3-yl)morpholine85[3]
AnilineN-(1-Boc-azetidin-3-yl)aniline65[3]
Experimental Protocol: Reductive Amination of N-Boc-3-azetidinone with Benzylamine
  • To a solution of N-Boc-3-azetidinone (1.0 g, 5.84 mmol) in 1,2-dichloroethane (20 mL) is added benzylamine (0.69 g, 6.42 mmol).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.86 g, 8.76 mmol) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford N-benzyl-N-(1-Boc-azetidin-3-yl)amine.

Reductive_Amination cluster_0 Reductive Amination Workflow Start Start Mix_Reactants Mix N-Boc-3-azetidinone and Amine in Solvent Start->Mix_Reactants Add_Reducing_Agent Add NaBH(OAc)3 Mix_Reactants->Add_Reducing_Agent Reaction Stir at Room Temperature Add_Reducing_Agent->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Chromatography Extraction->Purification End End Purification->End

Caption: Workflow for the reductive amination of N-Boc-3-azetidinone.

Route 2: Intramolecular Cyclization of Epoxy Amines

A highly efficient and regioselective method for the synthesis of 3-hydroxyazetidines involves the intramolecular aminolysis of cis-3,4-epoxy amines, which can then be further functionalized to 3-aminoazetidines. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has emerged as a particularly effective catalyst for this transformation, promoting a 4-exo-tet cyclization.[4][5]

This method offers excellent control over stereochemistry, with the cis-configuration of the starting epoxy amine leading to the corresponding cis-substituted azetidine. The reaction tolerates a wide range of functional groups, including those that are acid-sensitive or Lewis basic.[4]

Causality Behind Experimental Choices

The Lewis acidic La(OTf)₃ catalyst activates the epoxide ring towards nucleophilic attack by the tethered amine.[4] The use of a high-boiling solvent such as 1,2-dichloroethane (DCE) allows the reaction to be conducted at elevated temperatures, which facilitates the ring-closing step.[5] The choice of a cis-epoxide is crucial for the desired 4-exo-tet cyclization to form the azetidine ring; trans-epoxides tend to undergo a 5-endo-tet cyclization to form pyrrolidine derivatives.

Comparative Data: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
R Group on AmineProductYield (%)Reference
Benzyl1-Benzyl-2-ethyl-azetidin-3-ol81[4]
4-Methoxybenzyl1-(4-Methoxybenzyl)-2-ethyl-azetidin-3-ol85[5]
n-Butyl1-n-Butyl-2-ethyl-azetidin-3-ol83[5]
Experimental Protocol: La(OTf)₃-Catalyzed Synthesis of 1-Benzyl-2-ethyl-azetidin-3-ol
  • To a solution of cis-1-(benzylamino)hex-3-en-2-ol (a precursor to the epoxy amine) in 1,2-dichloroethane (0.2 M) is added La(OTf)₃ (5 mol%).[5]

  • The reaction mixture is stirred under reflux for the time required for complete conversion (typically 2-5 hours), as monitored by TLC.[5]

  • Upon completion, the mixture is cooled to 0°C, and saturated aqueous NaHCO₃ is added to quench the reaction.[5]

  • The mixture is extracted three times with CH₂Cl₂.[5]

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.[5]

  • The resulting residue is purified by column chromatography to yield the corresponding 3-hydroxyazetidine.[5]

Epoxide_Cyclization cluster_1 La(OTf)3-Catalyzed Azetidine Synthesis Start Start Add_Catalyst Add La(OTf)3 to cis-3,4-Epoxy Amine in DCE Start->Add_Catalyst Reflux Reflux Reaction Mixture Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Reaction Complete Extraction Extract with CH2Cl2 Quench->Extraction Purification Purify by Chromatography Extraction->Purification End End Purification->End

Caption: Workflow for the La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine.

Route 3: Synthesis from 1-Benzhydrylazetidin-3-ol

A practical and scalable two-step synthesis of 3-aminoazetidines starts from the commercially available 1-benzhydrylazetidin-3-ol. This method involves the conversion of the hydroxyl group into a good leaving group, typically a mesylate, followed by nucleophilic displacement with an amine source.[6]

This route is particularly advantageous for large-scale synthesis due to its operational simplicity and the crystalline nature of the intermediates, which facilitates purification.[6] The benzhydryl protecting group can be removed under hydrogenolysis conditions.

Causality Behind Experimental Choices

Methanesulfonyl chloride (MsCl) is used to convert the hydroxyl group into a mesylate, which is an excellent leaving group for subsequent Sₙ2 displacement. Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the mesylation reaction. The aminolysis step is typically carried out at elevated temperatures in a pressure vessel (Parr reactor) to facilitate the displacement of the mesylate by the amine.[6]

Comparative Data: Synthesis of 3-Amino-1-benzhydrylazetidine Derivatives
Amine SourceProductOverall Yield (%)Reference
Ammonium hydroxide3-Amino-1-benzhydrylazetidine72-84[6]
Methylamine3-(Methylamino)-1-benzhydrylazetidine~70 (estimated)[7]
Pyrrolidine1-Benzhydryl-3-(pyrrolidin-1-yl)azetidineModerate to high[7]
Experimental Protocol: Synthesis of 3-Amino-1-benzhydrylazetidine

Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol

  • To a solution of 1-benzhydrylazetidin-3-ol (10.0 g, 41.8 mmol) and triethylamine (8.8 mL, 62.7 mmol) in acetonitrile (100 mL) at 0°C is added methanesulfonyl chloride (3.9 mL, 50.2 mmol) dropwise.[6]

  • The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature.

  • Water is added to precipitate the mesylate intermediate, which is collected by filtration and washed with water. The wet filter cake is used directly in the next step.[6]

Step 2: Aminolysis of the Mesylate Intermediate

  • The wet mesylate intermediate is suspended in a mixture of isopropanol and aqueous ammonium hydroxide.[6]

  • The mixture is heated in a Parr reactor at approximately 70°C for several hours.[6]

  • After cooling, the reaction mixture is worked up to isolate the 3-amino-1-benzhydrylazetidine, often as a salt to aid in purification and handling.[6]

Benzhydryl_Route cluster_2 Synthesis from 1-Benzhydrylazetidin-3-ol Start Start Mesylation Mesylation of 1-Benzhydrylazetidin-3-ol Start->Mesylation Isolation Isolate Mesylate Intermediate Mesylation->Isolation Aminolysis Aminolysis with Ammonium Hydroxide Isolation->Aminolysis Workup Workup and Isolation Aminolysis->Workup End End Workup->End

Caption: Two-step synthesis of 3-amino-1-benzhydrylazetidine.

Route 4: Modern Photocatalytic Approaches - The Aza Paternò-Büchi Reaction

Recent advances in photochemistry have opened up new avenues for the synthesis of azetidines. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a particularly powerful method for the direct construction of the azetidine ring.[8][9] Visible-light-mediated protocols have made this reaction more accessible and applicable to a broader range of substrates.[10]

This approach offers a highly convergent and atom-economical route to functionalized azetidines, often with excellent stereocontrol. The reaction can be performed under mild conditions, avoiding the need for harsh reagents or high temperatures.

Causality Behind Experimental Choices

The reaction is initiated by the photoexcitation of a photocatalyst, which then transfers its energy to either the imine or the alkene, promoting it to an excited state. This excited species then undergoes a cycloaddition with the ground-state partner. The choice of photocatalyst is critical for achieving high efficiency and selectivity. The solvent is chosen to be transparent to the wavelength of light being used and to effectively solubilize the reactants and the photocatalyst.

Comparative Data: Visible-Light-Mediated Aza Paternò-Büchi Reaction
Imine PartnerAlkene PartnerProductYield (%)Reference
N-aryl imineStyrene2,3,4-Trisubstituted azetidineup to 99[10]
Oxime etherUnactivated alkeneBicyclic azetidineup to 84[11]
Experimental Protocol: General Procedure for a Visible-Light-Mediated Aza Paternò-Büchi Reaction
  • In a reaction vessel, the imine, alkene, and a photocatalyst (e.g., an iridium or ruthenium complex) are dissolved in a degassed solvent (e.g., acetonitrile or dichloromethane).[10]

  • The vessel is sealed and irradiated with visible light (e.g., blue LEDs) at room temperature for 16-24 hours.[12]

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the azetidine product.[12]

Photo_Reaction cluster_3 Aza Paternò-Büchi Reaction Workflow Start Start Mix_Components Mix Imine, Alkene, and Photocatalyst in Solvent Start->Mix_Components Irradiation Irradiate with Visible Light Mix_Components->Irradiation Monitor Monitor by TLC/LC-MS Irradiation->Monitor Solvent_Removal Remove Solvent Monitor->Solvent_Removal Reaction Complete Purification Purify by Chromatography Solvent_Removal->Purification End End Purification->End

Caption: General workflow for a visible-light-mediated aza Paternò-Büchi reaction.

Comparative Analysis and Future Outlook

Synthetic RouteKey AdvantagesKey DisadvantagesScalability
Reductive Amination Readily available starting material, one-pot procedure.Yields can be variable depending on the amine.Good
Intramolecular Cyclization High yields, excellent stereocontrol, broad functional group tolerance.Requires multi-step synthesis of the epoxy amine precursor.Moderate
From 1-Benzhydrylazetidin-3-ol Practical for large-scale, crystalline intermediates.Requires a protecting group strategy.Excellent
Aza Paternò-Büchi Reaction Atom-economical, convergent, mild conditions, good stereocontrol.Can require specialized photochemical equipment, substrate scope can be limited.Moderate, but improving

The choice of synthetic route to 3-aminoazetidines is highly dependent on the specific needs of the researcher, including the desired scale of the synthesis, the required substitution pattern, and the available starting materials and equipment.

For rapid access to a diverse range of analogs on a laboratory scale, the reductive amination of N-Boc-3-azetidinone remains a highly attractive and versatile option. When high stereopurity and functional group tolerance are paramount, the La(OTf)₃-catalyzed intramolecular cyclization of epoxy amines offers a powerful solution, albeit with a longer synthetic sequence to the precursor. For industrial applications and large-scale manufacturing, the robust and scalable two-step synthesis from 1-benzhydrylazetidin-3-ol is a proven and efficient method.[6][13]

Looking to the future, the continued development of photocatalytic methods like the aza Paternò-Büchi reaction holds significant promise.[8][9][10] These emerging techniques offer the potential for more sustainable and efficient syntheses, aligning with the principles of green chemistry.[14] As these methods become more robust and their substrate scope expands, they are likely to play an increasingly important role in the synthesis of this valuable class of compounds.

References

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • BenchChem. (2025). Comparative study of different synthetic routes to 3-substituted azetidines.
  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(25), 6392-6404. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Richardson, A. D., & Schindler, C. S. (2022). Intramolecular, Visible Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. PMC. [Link]

  • Richardson, A. D., & Schindler, C. S. (2020). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. PMC. [Link]

  • Sivaguru, J., et al. (2023). Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions. Photochemistry, 51, 1-21. [Link]

  • Li, B., et al. (2006). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. R Discovery. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). (A) Eu(OTf)3-catalyzed regioselective ring-opening reaction of epoxy... ResearchGate. [Link]

  • Li, B., et al. (2006). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. [Link]

  • Singh, G. (2015). Azetidine Synthesis. De Gruyter.
  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed. [Link]

  • Cresswell, A. J. (2025). Photocatalytic Methods for Amine and Azacycle Synthesis. University of Bath's research portal. [Link]

  • Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]

  • Li, B., et al. (2006). An Efficient Two‐Step Synthesis of 3‐Amino‐1‐benzhydrylazetidine. R Discovery. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

  • Richardson, A. D., & Schindler, C. S. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 144(41), 18839-18845. [Link]

  • Ghavre, M., et al. (2020). Exploring azetidine containing heterocycles: From green synthesis to applications. ResearchGate. [Link]

  • BenchChem. (2025). A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines.
  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ResearchGate. [Link]

  • Falivene, L., & Capaccio, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Reddy, K. L. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • Park, J. H., et al. (2012). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Amino-1,2,4-triazines: Established Routes vs. Novel Approaches.
  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Zhang, W., & Tang, Y. (2020). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry. [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Reductive amination. (n.d.). Science.gov. Retrieved from [Link]

Sources

Comparative

The Azetidine Moiety: A Small Ring with a Big Impact on Pharmacokinetic Profiles

A Comparative Guide for Drug Development Professionals Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the quest for molecular scaffolds that confer both potent biological activit...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for molecular scaffolds that confer both potent biological activity and favorable drug-like properties is perpetual. Among the nitrogen-containing heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold."[1] Its growing prevalence in drug discovery is attributed to the unique combination of structural rigidity, sp3-rich character, and inherent polarity.[2][3] These features allow the azetidine moiety to improve a molecule's physicochemical and pharmacokinetic profiles, often enhancing solubility, metabolic stability, and receptor selectivity.[2][4]

Unlike more flexible acyclic chains or larger rings, the conformational constraint of the azetidine ring can lock a molecule into a bioactive conformation, improving binding affinity to its target.[5] Furthermore, it serves as a versatile bioisostere for other cyclic systems, like piperidine, or even planar aromatic rings, providing novel exit vectors for molecular elaboration while reducing lipophilicity.[3] This guide offers a comparative analysis of the pharmacokinetic properties of several approved drugs containing the azetidine moiety, provides insight into the experimental evaluation of these properties, and discusses the metabolic fate of this unique structural element.

The Influence of the Azetidine Ring on ADME Properties

The journey of a drug through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is fundamentally influenced by its chemical structure.[6][7] The inclusion of an azetidine ring can have profound and often beneficial effects on these pharmacokinetic parameters.

  • Absorption: The polarity imparted by the nitrogen atom can enhance aqueous solubility compared to carbocyclic analogs, which is a critical factor for oral absorption.[3] However, the overall absorption is drug-specific and depends on other molecular properties.

  • Distribution: The compact and three-dimensional nature of the azetidine scaffold can influence how a drug distributes into various tissues.[8] Its ability to form hydrogen bonds can modulate plasma protein binding and tissue penetration.

  • Metabolism: The azetidine ring is often incorporated to enhance metabolic stability.[8][9] It can be more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more electron-rich or sterically accessible groups.[3] However, the inherent ring strain (approx. 25.4 kcal/mol) can also make it a potential site for metabolic cleavage under certain conditions, a crucial factor for consideration during drug design.[10][11]

  • Excretion: As a basic nitrogen center, the azetidine moiety can influence a drug's clearance pathway, potentially facilitating renal excretion.

The following diagram illustrates the general pathway a drug follows, highlighting the key stages of ADME that are influenced by molecular structure.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A Oral Administration B Systemic Circulation (Bloodstream) A->B GI Tract C Tissue Distribution (Site of Action) B->C Perfusion D Plasma Protein Binding B->D E Liver (Primary Site) CYP450 Enzymes B->E F Kidney (Urine) B->F C->B D->B E->B G Bile (Feces) E->G

Caption: General pharmacokinetic pathway (ADME) for an orally administered drug.

Comparative Pharmacokinetics of Marketed Azetidine-Containing Drugs

To understand the real-world impact of the azetidine moiety, it is instructive to compare the pharmacokinetic profiles of approved drugs. The following table summarizes key parameters for four prominent examples: Baricitinib (a JAK inhibitor), Cobimetinib (a MEK inhibitor), Azelnidipine (a calcium channel blocker), and Ezetimibe (a cholesterol absorption inhibitor).[1][2][12][13]

ParameterBaricitinib (Olumiant®)Cobimetinib (Cotellic®)Azelnidipine (Calblock®)Ezetimibe (Zetia®)
Tmax (Time to Peak Conc.) ~1-1.5 hours[9][14]~2.4 hours[7][15]~2.6-4.0 hours[16]~1-2 hours (for active glucuronide)[10][12]
Oral Bioavailability ~79%[14][17]~46%[18]Not precisely determined, but absorption is dose-dependent[1][19]Not determinable (insoluble in aqueous media for injection)[20]
Terminal Half-life (t½) ~12.5 hours[17]~44 hours[15][21]~16-28 hours[1][22]~22 hours[10][12]
Apparent Clearance (CL/F) Low (~17 L/h)[9]Low (~11.7 L/h systemic clearance)[5][18]High (~42 L/h)[23]Not applicable due to extensive enterohepatic recycling
Plasma Protein Binding ~50%[17][24]~95%[15]90-91%[1][22]>90%[20][25]
Primary Metabolism Minimal (<10%), primarily by CYP3A4[17]CYP3A oxidation and UGT2B7 glucuronidation[15][21]Extensive first-pass metabolism by CYP3A4; no active metabolites[1][22]Extensive glucuronidation in intestine and liver to an active metabolite[8][10]
Primary Excretion Route ~75% in urine, ~20% in feces (mostly unchanged)[14][17]~76% in feces, ~18% in urine (mostly as metabolites)[15][21]~63% in feces, ~26% in urine (as metabolites)[1][26]~78% in feces (as parent), ~11% in urine (as glucuronide)[10][12]

This comparison highlights the versatility of the azetidine scaffold. In Baricitinib, it contributes to a profile with high bioavailability and predominantly renal clearance of the unchanged drug.[14][17] For Cobimetinib and Azelnidipine, the scaffold is part of larger, more complex molecules that undergo extensive hepatic metabolism.[5][22] Ezetimibe presents a unique case where the azetidine-containing molecule and its active glucuronide metabolite undergo extensive enterohepatic recycling, prolonging its residence time at the intestinal site of action.[6][10]

Experimental Evaluation of Pharmacokinetic Properties

Accurate characterization of a drug's pharmacokinetic profile is essential for successful development. Standardized in vitro and in vivo assays are employed to predict and confirm its behavior in humans.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of early drug discovery for predicting the metabolic stability of a compound.[15] It measures the rate at which a compound is metabolized by enzymes, primarily CYPs, present in liver microsomes.

Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t½) of an azetidine-containing test compound.

Materials:

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Control Compounds: Verapamil (high clearance), Dextromethorphan (moderate clearance)[15]

  • Acetonitrile with Internal Standard (for quenching and analysis)

  • 96-well incubation plate and analytical plate

Methodology:

  • Preparation: Thaw HLM and other reagents on ice. Prepare a working solution of the test compound and controls by diluting the stock solution in buffer.

  • Incubation Mixture: In the incubation plate, combine phosphate buffer and HLM.

  • Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T=0), add the quenching solution before the NADPH system.

  • Time-course Incubation: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to the analytical plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the analytical plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Causality and Validation: The NADPH regenerating system is critical as it provides the necessary cofactors for CYP enzyme activity.[7] Running parallel incubations without NADPH serves as a negative control to account for non-enzymatic degradation. Including well-characterized control compounds like Verapamil validates the assay's performance.[15]

The workflow for this crucial assay is visualized below.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Prepare Reagents: - Test Compound - Microsomes - Buffer, NADPH inc1 Combine Compound, Buffer, Microsomes prep1->inc1 inc2 Initiate with NADPH inc1->inc2 inc3 Sample at Time Points (0, 5, 15, 30, 60 min) inc2->inc3 ana1 Quench with Acetonitrile + Internal Standard inc3->ana1 ana2 Centrifuge to Remove Protein ana1->ana2 ana3 Analyze Supernatant by LC-MS/MS ana2->ana3 ana4 Calculate t½ and CLint ana3->ana4

Caption: Workflow for an in vitro liver microsomal stability assay.

Protocol 2: Quantification in Biological Matrices via LC-MS/MS

This protocol outlines the general steps for accurately measuring the concentration of an azetidine-containing drug in plasma, a critical step for defining the full pharmacokinetic profile in vivo.[16][21]

Objective: To quantify the concentration of a test drug in plasma samples from an in vivo study.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

    • Add 150 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., a deuterated version of the drug).[26] The internal standard is crucial to correct for variations in sample processing and instrument response.

    • Vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the proteins.

  • Extraction & Analysis:

    • Carefully transfer the supernatant to a clean 96-well plate.

    • Inject a small volume (e.g., 5 µL) into an LC-MS/MS system.

    • The liquid chromatography (LC) step separates the drug from other components in the sample matrix.

    • The tandem mass spectrometry (MS/MS) step provides highly selective and sensitive detection of the parent drug and the internal standard based on their unique mass-to-charge ratios and fragmentation patterns.

  • Quantification:

    • A calibration curve is generated by spiking known concentrations of the drug into blank plasma and processing them alongside the study samples.

    • The concentration of the drug in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metabolic Fates of the Azetidine Ring

While often used to block metabolism, the azetidine ring itself can be a substrate for biotransformation. Understanding its potential metabolic pathways is vital for predicting metabolite profiles and potential toxicities.

  • N-dealkylation: If the azetidine nitrogen is substituted with an alkyl group, enzymatic removal of this group can occur.

  • Oxidation: Oxidation of the carbon atoms within the ring can lead to the formation of hydroxylated metabolites.

  • Ring Opening: Due to inherent ring strain, the azetidine ring can be susceptible to nucleophilic attack, potentially by glutathione, leading to ring cleavage.[10] This is a less common but important pathway to consider, especially if the ring is activated by adjacent electron-withdrawing groups.

The following diagram illustrates these potential metabolic transformations.

Azetidine_Metabolism Parent Parent Drug N-R Metabolite1 N-dealkylation N-H Parent:f1->Metabolite1:f1 CYP-mediated Metabolite2 Ring Oxidation N-R with -OH on ring Parent:f0->Metabolite2:f0 CYP-mediated Metabolite3 Ring Opening Cleaved Ring with Nu- Parent:f0->Metabolite3:f0 e.g., Glutathione conjugation

Caption: Potential metabolic pathways for drugs containing an azetidine moiety.

Conclusion

The azetidine moiety is a powerful tool in the medicinal chemist's arsenal, capable of significantly improving the pharmacokinetic properties of drug candidates. Its unique structural constraints can enhance metabolic stability, solubility, and target affinity. As demonstrated by marketed drugs like Baricitinib and Ezetimibe, this small, strained ring can be integrated into diverse molecular architectures to achieve a wide range of pharmacokinetic profiles, from simple renal clearance to complex enterohepatic recycling. A thorough understanding of its ADME properties, evaluated through robust experimental protocols, is paramount for harnessing its full potential in the development of next-generation therapeutics. The continued exploration of this privileged scaffold promises to yield new drug candidates with optimized efficacy and safety profiles.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
  • Shi, J. G., Chen, X., Lee, F., Emm, T., Scherle, P. A., Lo, Y., ... & Yeleswaram, S. (2014). The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. The Journal of Clinical Pharmacology, 54(12), 1354-1361.
  • Azelnidipine | C33H34N4O6 | CID 65948 - PubChem. (n.d.). PubChem.
  • Budha, N. R., Musib, L., & Deng, Y. (2015). Population pharmacokinetics and dosing implications for cobimetinib in patients with solid tumors. Cancer Chemotherapy and Pharmacology, 76(5), 977-985.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. (2021, September 30).
  • ezetimibe - ClinPGx. (n.d.). ClinPGx.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • Cobimetinib: uses, dosing, warnings, adverse events, interactions - Oncology News Central. (2024, July 19). Oncology News Central.
  • Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. - ClinPGx. (n.d.). ClinPGx.
  • Examples of an azetidine‐based bioisoster for a piperidine ring - ResearchGate. (n.d.).
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery - Benchchem. (n.d.). Benchchem.
  • Ezetimibe | Johns Hopkins Diabetes Guide. (2019, June 4). Johns Hopkins Diabetes Guide.
  • Azetidines in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
  • Kosoglou, T., Statkevich, P., Johnson-Levonas, A. O., Paolini, J. F., Bergman, A. J., & Veltri, E. P. (2005). Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 44(5), 467-494.
  • Baricitinib - Wikipedia. (n.d.). Wikipedia.
  • Ezetimibe - Wikipedia. (n.d.). Wikipedia.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. (n.d.).
  • The pharmacokinetics of ezetimibe - PubMed. (n.d.). PubMed.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022, April 12). Life Chemicals.
  • cobimetinib | Cancer Care Ontario. (n.d.). Cancer Care Ontario.
  • Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion - Longdom Publishing. (2024, April 3). Longdom Publishing.
  • The Pharmacokinetic Profile of Azelnidipine: A Technical Guide Incorporating the Role of Deuterated Internal Standards - Benchchem. (n.d.). Benchchem.
  • Full article: Clinical use of azelnidipine in the treatment of hypertension in Chinese patients. (2015, February 24). Taylor & Francis Online.
  • Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022, December 2). Medindia.
  • Absorption, Distribution, Metabolism and Excretion of Drug - Pharmaguideline. (n.d.). Pharmaguideline.
  • He, H., Groenendaal, D., & Budha, N. (2014). Absolute bioavailability and effect of formulation change, food, or elevated pH with rabeprazole on cobimetinib absorption in healthy subjects. Clinical Pharmacology in Drug Development, 3(1), 58-65.
  • Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review - PMC. (2022, August 13).
  • Clinical use of azelnidipine in the treatment of hypertension in Chinese patients - PMC. (n.d.).
  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. (n.d.). Research Square.
  • Notes on the Design of Bioequivalence Study: Baricitinib - Extranet Systems. (2024, October 29). Extranet Systems.
  • Development of Sustained Release Baricitinib Loaded Lipid-Polymer Hybrid Nanoparticles with Improved Oral Bioavailability - MDPI. (2021, December 28). MDPI.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Handling Guide: 3-Ethylazetidin-3-amine in Advanced Oncology Synthesis

The development of targeted oncology therapeutics, particularly KRAS G12D inhibitors, has revolutionized the treatment landscape for pancreatic, colorectal, and lung adenocarcinomas . A critical building block in synthes...

Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted oncology therapeutics, particularly KRAS G12D inhibitors, has revolutionized the treatment landscape for pancreatic, colorectal, and lung adenocarcinomas . A critical building block in synthesizing these advanced scaffolds (such as MRTX1133 derivatives and PROTAC degraders) is 3-Ethylazetidin-3-amine . The rigid, compact spatial conformation of the azetidine ring perfectly occupies the SWII binding pocket of the mutant KRAS protein, significantly enhancing binding affinity .

However, handling 3-Ethylazetidin-3-amine—often supplied as a free base or a bis(trifluoroacetic acid) salt—presents significant operational hazards. The combination of a strained four-membered ring and a primary aliphatic amine creates a highly reactive, nucleophilic center. This translates to severe skin corrosion, irreversible eye damage, and acute respiratory irritation.

As a Senior Application Scientist, I have designed this comprehensive operational and safety guide. It moves beyond standard Safety Data Sheets (SDS) by explaining the causality behind each safety measure, providing you with a self-validating, field-proven protocol for integrating this critical synthon into your drug discovery workflows.

Quantitative Physicochemical & Safety Parameters

To design a safe operational workflow, we must first understand the quantitative parameters of the reagent. The table below summarizes the critical data required for stoichiometric calculations and environmental controls.

ParameterValue / SpecificationOperational Implication (Causality)
CAS Number (Base) 866432-22-6Verification of reagent identity for the free base form.
CAS Number (Bis-TFA Salt) 2173991-90-5Indicates the presence of fluorinated counter-ions; dictates strict halogenated waste disposal routes.
Molecular Weight (Base) 100.16 g/mol Required for precise stoichiometric calculations in nucleophilic substitution reactions.
Storage Temperature 2 - 8 °C (Inert Atmosphere)Prevents oxidative degradation. The salt is highly hygroscopic and will degrade if exposed to ambient humidity.
Fume Hood Face Velocity 80 - 100 fpmPrevents turbulent aerosolization of the fine powder while ensuring adequate toxic vapor capture.
Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly nucleophilic azetidine derivatives. The following matrix details the mandatory protective equipment and the mechanistic justification for each choice.

PPE CategorySpecificationMechanistic Justification (Causality)
Eye/Face Splash-proof chemical goggles + ANSI-rated full face shieldProtects against micro-droplets. The primary amine is highly nucleophilic and will rapidly cause saponification of corneal lipids upon contact, leading to severe, irreversible eye damage (GHS Category 2A).
Hands Double-gloving: 4-mil Nitrile (inner) + 14-mil Butyl rubber (outer)Nitrile provides tactile dexterity for precision weighing. Butyl rubber is mandatory as the outer layer because it prevents permeation of the amine and associated fluorinated counter-ions (TFA) which degrade standard latex/nitrile rapidly.
Body Tyvek® lab coat or chemically-resistant polyethylene apronPrevents dermal exposure. Azetidine derivatives are potent skin sensitizers (GHS Category 1); repeated micro-exposures can trigger severe allergic dermatitis.
Respiratory NIOSH-approved N95/P100 particulate respirator (or PAPR)Mitigates inhalation of the hygroscopic powder. The strained ring system makes the compound a potent respiratory tract irritant (GHS Category 3), capable of causing acute bronchospasm.
Operational Workflow: Nucleophilic Aromatic Substitution (SNAr)

Context: This protocol describes the safe handling and reaction setup for coupling 3-ethylazetidin-3-amine with a fluorinated electrophile, a standard step in KRAS G12D inhibitor synthesis.

Step 1: Pre-Weighing and Environmental Control

  • Procedure: Purge a glovebag or a dedicated powder-weighing enclosure with Argon for 15 minutes prior to opening the reagent bottle. Ensure the ambient temperature is strictly controlled.

  • Causality: The bis-TFA salt of 3-ethylazetidin-3-amine is highly hygroscopic. Atmospheric moisture not only degrades the reagent but causes the powder to clump, leading to inaccurate stoichiometry and potential splashing during solvent addition.

Step 2: Reagent Transfer and Dissolution

  • Procedure: Using a static-free ceramic spatula, transfer the required molar amount of the amine salt into a flame-dried Schlenk flask. Immediately dissolve in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: Ceramic spatulas prevent static charge buildup, which can cause the fine powder to repel and aerosolize, posing a severe inhalation hazard.

Step 3: Base Addition and Neutralization

  • Procedure: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C under vigorous stirring.

  • Causality: The amine is often stored as a bis-TFA salt to maintain stability. DIPEA is required to liberate the free base. The dropwise addition at 0 °C controls the exothermic neutralization, preventing solvent volatilization and subsequent exposure to toxic vapors.

Step 4: Electrophile Coupling and Self-Validation

  • Procedure: Introduce the electrophilic intermediate and gradually warm the reaction to 80 °C.

  • Validation Check: Monitor the reaction via LC-MS. A self-validating protocol requires verifying the disappearance of the unreacted amine mass (m/z 101.1 [M+H]+ for the base). Critical: If unreacted amine persists, do not quench with water immediately, as unreacted amine will form a highly corrosive aqueous solution. Instead, quench with a buffered citric acid solution (pH 4) to safely protonate and sequester the residual amine.

Spill Response and Disposal Plan

Aliphatic amines are corrosive, and the bis-TFA salt adds a fluorinated component that complicates disposal.

Step 1: Immediate Containment

  • Procedure: Evacuate the immediate area. Don a Powered Air-Purifying Respirator (PAPR) if the spill is outside the fume hood. Surround the spill with an amphoteric chemical absorbent (e.g., sodium bisulfate-based neutralizers).

  • Causality: Amphoteric absorbents safely neutralize the basicity of the free amine without generating the extreme heat associated with strong acid neutralizers, preventing secondary aerosolization of the chemical.

Step 2: Mechanical Recovery

  • Procedure: Use non-sparking polypropylene scoops to collect the neutralized matrix. Do not use paper towels.

  • Causality: Paper towels can react exothermically with concentrated amines and do not suppress vapor release. Polypropylene tools prevent static ignition of any flammable solvents (like DMF) used in conjunction with the amine.

Step 3: Halogenated Waste Segregation and Validation

  • Procedure: Deposit the collected waste into a high-density polyethylene (HDPE) container strictly labeled for "Halogenated Organic Waste."

  • Validation Check: After mechanical recovery and decontamination of the fume hood surface with 10% bleach, swab the area and test with pH indicator paper. A self-validating clean-up is confirmed only when the surface pH returns to a neutral 7.0. Any residual basicity indicates incomplete decontamination.

  • Causality: If the bis(trifluoroacetic acid) salt was used, the presence of fluorine atoms requires high-temperature incineration. Mixing this with non-halogenated waste can lead to toxic hydrofluoric acid (HF) gas generation during standard disposal incineration.

Visualizing the Operational Safety Workflow

G Start 1. Environmental Setup Verify Hood Velocity (80-100 fpm) PPE 2. PPE Donning Nitrile + Butyl Gloves, N95/P100 Start->PPE Transfer 3. Reagent Transfer Use Ceramic Spatula (Anti-Static) PPE->Transfer Reaction 4. Reaction Setup Dropwise DIPEA Addition at 0°C Transfer->Reaction Spill Spill or Exposure Detected? Reaction->Spill Containment 5a. Spill Response Deploy Amphoteric Absorbent Spill->Containment Yes Disposal 5b. Waste Disposal Segregate Halogenated Waste Spill->Disposal No Containment->Disposal Decon 6. Decontamination 10% Bleach & Water Wash Disposal->Decon

Operational safety and handling workflow for 3-Ethylazetidin-3-amine in laboratory environments.

References
  • Title: WO2022015375A1 - KRAS G12D Inhibitors Source: Google Patents URL
  • Title: ZJK-807: A Selective PROTAC Degrader of KRASG12D Overcoming Resistance in Pancreatic Cancer Source: Journal of Medicinal Chemistry (ACS Publications) via PubMed URL: [Link]

  • Title: 9E5F: Discovery of an Orally Bioavailable KRAS G12D Inhibitor Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: 1-(3-Ethoxy-2-pyridinyl)-3-ethylazetidin-3-amine (Related Azetidine Amine Safety Data) Source: PubChem - NIH URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.